Product packaging for 2,6-Dimethylpyrazine(Cat. No.:CAS No. 108-50-9)

2,6-Dimethylpyrazine

货号: B092225
CAS 编号: 108-50-9
分子量: 108.14 g/mol
InChI 键: HJFZAYHYIWGLNL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2,6-Dimethylpyrazine is a member of pyrazines.
This compound has been reported in Coffea, Nicotiana tabacum, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2 B092225 2,6-Dimethylpyrazine CAS No. 108-50-9

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2,6-dimethylpyrazine
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InChI

InChI=1S/C6H8N2/c1-5-3-7-4-6(2)8-5/h3-4H,1-2H3
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InChI Key

HJFZAYHYIWGLNL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CN=CC(=N1)C
Source PubChem
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Molecular Formula

C6H8N2
Source PubChem
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DSSTOX Substance ID

DTXSID5047619
Record name 2,6-Dimethylpyrazine
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Molecular Weight

108.14 g/mol
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Physical Description

Solid, white to yellow lumpy crystals with a nutty, coffee-like odour
Record name 2,6-Dimethylpyrazine
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Record name 2,6-Dimethylpyrazine
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

154.00 to 155.00 °C. @ 760.00 mm Hg
Record name 2,6-Dimethylpyrazine
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Solubility

soluble in water, organic solvents, very soluble (in ethanol)
Record name 2,6-Dimethylpyrazine
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CAS No.

108-50-9
Record name 2,6-Dimethylpyrazine
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Record name 2,6-Dimethylpyrazine
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Record name Pyrazine, 2,6-dimethyl-
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Record name 2,6-dimethylpyrazine
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Record name 2,6-DIMETHYLPYRAZINE
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Record name 2,6-Dimethylpyrazine
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Melting Point

47 - 48 °C
Record name 2,6-Dimethylpyrazine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethylpyrazine: Chemical Properties, Structure, and Biological Relevance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylpyrazine is a heterocyclic aromatic organic compound that is a key contributor to the flavor and aroma of numerous foods. Beyond its organoleptic properties, this pyrazine derivative has garnered interest in the scientific community for its potential biological activities and as a synthetic precursor for pharmacologically active molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, structural characteristics, synthesis, and known biological effects of this compound, with a focus on its relevance to chemical research and drug development.

Chemical Structure and Identification

This compound belongs to the pyrazine family, which are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. The structure of this compound is characterized by the presence of two methyl groups substituted at the 2 and 6 positions of the pyrazine ring.

structure cluster_molecule N1 C2 C3 N4 C5 C6 Me1 Me2 H1 H2

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[1]
CAS Number 108-50-9[1]
Molecular Formula C₆H₈N₂[1]
SMILES CC1=CN=CC(=N1)C[1]
InChI InChI=1S/C6H8N2/c1-5-3-7-4-6(2)8-5/h3-4H,1-2H3[1]
InChIKey HJFZAYHYIWGLNL-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is a white to pale yellow crystalline solid at room temperature with a characteristic nutty, coffee-like odor.[2] It is moderately soluble in water and highly soluble in organic solvents like ethanol and chloroform.[3]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 108.14 g/mol [1]
Appearance White to pale yellow crystalline solid[2][4]
Melting Point 47-48 °C[1]
Boiling Point 154-155 °C at 760 mmHg[1]
Density 0.9994 g/cm³[5]
Solubility Soluble in water and organic solvents[1][3]
logP 0.54[1]
pKa 2.49±0.10 (Predicted)[2]

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the condensation of 1,2-diaminopropane with a 1,2-dicarbonyl compound, followed by oxidation. Biosynthetic routes have also been explored, with microorganisms such as Bacillus subtilis capable of producing this compound from L-threonine.[6][7]

General Chemical Synthesis Protocol

A common laboratory-scale synthesis involves the reaction of 1,2-diaminopropane with a suitable α-dicarbonyl compound like methylglyoxal, followed by an oxidation step to form the aromatic pyrazine ring.

Experimental Protocol: Synthesis via Condensation

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-diaminopropane and a suitable solvent such as ethanol.

  • Addition of Dicarbonyl: Slowly add an equimolar amount of methylglyoxal to the stirred solution at room temperature. The reaction is often exothermic.

  • Condensation: After the initial reaction subsides, heat the mixture to reflux for several hours to ensure the completion of the condensation and cyclization to form the dihydropyrazine intermediate.

  • Oxidation: Cool the reaction mixture and introduce an oxidizing agent, such as manganese dioxide or air, to facilitate the dehydrogenation of the dihydropyrazine to this compound.

  • Workup and Purification: After the oxidation is complete, filter the reaction mixture to remove any solid residues. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

synthesis_workflow

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound in CDCl₃ typically shows a singlet for the two equivalent aromatic protons around δ 8.26 ppm and a singlet for the six equivalent methyl protons around δ 2.53 ppm.[1]

  • ¹³C NMR: The carbon-13 NMR spectrum in CDCl₃ will exhibit signals for the methyl carbons around δ 21.5 ppm, the aromatic C-H carbons around δ 141.5 ppm, and the substituted aromatic carbons at approximately δ 152.7 ppm.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for C-H stretching of the aromatic ring and methyl groups, as well as C=N and C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 108, corresponding to its molecular weight.

Biological Activity and Relevance to Drug Development

While primarily known as a flavoring agent, studies on this compound and related compounds suggest potential biological activities that may be of interest to drug development professionals.

Toxicological Profile

The acute oral toxicity of this compound is considered moderate. For the related compound 2-ethyl-3,(5 or 6)-dimethylpyrazine, the LD₅₀ in rats is reported to be 460 mg/kg.[8]

Table 3: Toxicological Data for Related Pyrazines

CompoundSpeciesRouteLD₅₀Reference
2-Ethyl-3,(5 or 6)-dimethylpyrazineRatOral460 mg/kg[8]
2,5-DimethylpyrazineRatOral880 mg/kg[9]
2,5-DimethylpyrazineMouseIntraperitoneal1080 mg/kg[9]
Potential Pharmacological Effects

Research has indicated that some dimethylpyrazine isomers may have effects on the reproductive system. For instance, 2,5-dimethylpyrazine has been shown to inhibit the growth of the testes and accessory sex glands in male rats.[5] It is important to note that these studies often use concentrations higher than typical dietary exposure.

Of particular interest to drug development is the observation that this compound can serve as a substrate for the production of hypoglycemic and antilipolytic compounds.[10] This suggests its potential as a scaffold or starting material in the synthesis of new therapeutic agents targeting metabolic disorders.

Metabolism

In vivo, this compound is expected to be metabolized primarily through the oxidation of its aliphatic side-chains to form corresponding carboxylic acid derivatives.[9] These metabolites can then be excreted, either unchanged or as conjugates.[9]

metabolism

Conclusion

This compound is a well-characterized molecule with significant applications in the food industry. For researchers and drug development professionals, its straightforward synthesis, defined chemical properties, and emerging biological relevance make it an interesting compound for further investigation. Its role as a potential precursor for metabolically active compounds warrants deeper exploration into its pharmacological and toxicological profiles. Future research should focus on elucidating the specific molecular mechanisms underlying its biological effects to fully understand its potential as a lead compound or scaffold in drug discovery.

References

The Ubiquitous Aroma of Roasting: A Technical Guide to 2,6-Dimethylpyrazine in Foodstuffs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – 2,6-Dimethylpyrazine, a key volatile compound responsible for the desirable nutty, roasted, and cocoa-like aromas in a vast array of food products, is the focus of a new in-depth technical guide. This document provides a comprehensive overview of its natural occurrence, formation pathways, and the analytical methodologies used for its quantification, tailored for researchers, scientists, and professionals in the drug development and food science industries.

This compound is a heterocyclic aromatic compound that belongs to the pyrazine family. It is predominantly formed during the thermal processing of food through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars. Its presence is a significant contributor to the characteristic flavor profiles of roasted coffee, cocoa, baked goods, and nuts.

This guide summarizes the quantitative data on this compound concentrations in various food products, presents detailed experimental protocols for its analysis, and visualizes the key pathways and workflows involved in its formation and detection.

Quantitative Occurrence of this compound in Food Products

The concentration of this compound varies significantly depending on the food matrix, processing conditions, and precursor availability. The following table summarizes quantitative data from various studies.

Food ProductConcentration RangeAnalytical MethodReference(s)
Roasted Coffee
Ground Coffee82.1 - 211.6 mg/kg (total alkylpyrazines)SIDA-GC-MS[1][2]
2-methylpyrazine was the most abundant, followed by this compound[1][2]
Cocoa and Chocolate
Cocoa Powder (enzyme-treated, dried at 150°C)Increased concentration with enzyme treatment and higher drying temperatureGC-MS
Cocoa Beans (fermented and roasted)2,5- and this compound presentGC-MS[3]
Nuts
Roasted Peanuts2,5- or this compound among the three most abundant pyrazinesPurge and Trap/GC-MS[4]
Roasted Nuts (general)This compound identifiedHS-GCxGC-FID[5]
Beverages
Soy Sauce Aroma Type Baijiu460 - 1590 µg/LUPLC-MS/MS[6]
BeerVaries by type; Maillard reaction products are significant contributors to flavorHPLC-ESI-MS/MS[7]

Formation Pathway: The Maillard Reaction

The primary route for the formation of this compound in food is the Maillard reaction. This non-enzymatic browning reaction is initiated by the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, peptide, or protein. The subsequent series of reactions, including Amadori rearrangement, Strecker degradation, and condensation reactions, leads to the formation of a wide variety of flavor and aroma compounds, including pyrazines.

The formation of alkylpyrazines, such as this compound, involves the reaction of α-aminocarbonyl intermediates, which are formed from the Strecker degradation of amino acids. The specific precursors and a simplified pathway are illustrated below.

Maillard_Reaction_for_2_6_Dimethylpyrazine cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product AminoAcid Amino Acid (e.g., Alanine, Leucine) Amadori Amadori/Heyns Rearrangement Products AminoAcid->Amadori Aminoketones α-Aminoketones AminoAcid->Aminoketones Strecker Degradation ReducingSugar Reducing Sugar (e.g., Glucose, Fructose) ReducingSugar->Amadori Dicarbonyls α-Dicarbonyls (e.g., Glyoxal, Pyruvaldehyde) Amadori->Dicarbonyls Dehydration/ Fragmentation Dicarbonyls->Aminoketones Pyrazine This compound Aminoketones->Pyrazine Condensation & Oxidation

Simplified Maillard reaction pathway for this compound formation.

Experimental Protocols

Accurate quantification of this compound in complex food matrices requires robust analytical methodologies. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique. For enhanced accuracy, Stable Isotope Dilution Analysis (SIDA) is often employed.

Headspace Solid-Phase Microextraction (HS-SPME) Protocol for Pyrazine Analysis

This protocol is a generalized procedure based on common practices for the analysis of pyrazines in solid and liquid food matrices.

a. Sample Preparation:

  • Homogenize solid samples (e.g., coffee beans, nuts, cocoa powder) to a fine powder.

  • Weigh a precise amount of the homogenized sample (typically 0.5-2.0 g) into a headspace vial (e.g., 20 mL).

  • For liquid samples (e.g., beer, coffee brew), pipette a known volume into the vial.

  • Add a saturated salt solution (e.g., NaCl) to increase the ionic strength of the aqueous phase and enhance the partitioning of volatile compounds into the headspace.

  • If using an internal standard (for non-SIDA quantification), spike the sample with a known amount of the standard solution. For SIDA, a known amount of the labeled this compound isotopologue is added.

  • Seal the vial immediately with a PTFE/silicone septum.

b. HS-SPME Procedure:

  • Place the vial in an autosampler or heating block.

  • Equilibration: Incubate the vial at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) with agitation to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a set time (e.g., 20-60 minutes) at the same or a different optimized temperature to adsorb the analytes.

c. GC-MS Analysis:

  • Desorption: Transfer the SPME fiber to the heated injector port of the GC (e.g., 250°C) to desorb the analytes onto the analytical column.

  • Chromatographic Separation: Use a suitable capillary column (e.g., DB-WAX, ZB-5MS) and a temperature program to separate the volatile compounds. A typical program might be: initial temperature of 40°C held for 2-5 minutes, then ramped at 3-5°C/min to 230-250°C and held for 5-10 minutes.

  • Mass Spectrometric Detection: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is used to enhance sensitivity and selectivity.

Experimental_Workflow_for_Pyrazine_Analysis node_prep node_prep node_extraction node_extraction node_analysis node_analysis node_data node_data A Sample Preparation (Homogenization, Weighing) B Addition of Internal Standard & Saturated Salt Solution A->B C Vial Sealing B->C D Headspace Equilibration (Heating & Agitation) C->D E SPME Fiber Exposure (Extraction) D->E F Thermal Desorption in GC Injector E->F G GC Separation F->G H MS Detection (SIM/MRM) G->H I Data Analysis (Quantification) H->I

General experimental workflow for HS-SPME-GC-MS analysis of pyrazines.
Stable Isotope Dilution Analysis (SIDA)

SIDA is the gold standard for accurate quantification of volatile compounds in complex matrices as it compensates for matrix effects and variations in extraction and injection efficiency.[1][2]

a. Principle: A known amount of a stable isotope-labeled analogue of the target analyte (e.g., d3-2,6-dimethylpyrazine) is added to the sample at the beginning of the analytical procedure. The labeled internal standard behaves almost identically to the native analyte throughout the extraction and analysis process. Quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard.

b. Protocol Modifications for SIDA:

  • Internal Standard Addition: A precisely known amount of the deuterated this compound is added to the sample before any extraction steps.

  • GC-MS Analysis: The mass spectrometer is set to monitor at least one specific ion for the native this compound and one for the labeled internal standard.

  • Quantification: A calibration curve is constructed by analyzing standards containing known concentrations of the native analyte and a fixed concentration of the labeled internal standard. The response ratio (native ion area / labeled ion area) is plotted against the concentration of the native analyte. The concentration of this compound in the unknown sample is then calculated from its measured response ratio using the calibration curve.

Conclusion

This compound is a vital component of the flavor profile of many cherished food products. Understanding its formation and having robust analytical methods for its quantification are crucial for quality control, product development, and flavor research in the food industry. The methodologies and data presented in this guide offer a technical foundation for professionals working with this important aroma compound.

References

Synthesis and Biosynthesis of 2,6-Dimethylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylpyrazine is a key aroma compound found in a variety of roasted and fermented foods, contributing nutty, cocoa, and coffee-like notes. Beyond its role in the food and fragrance industries, its derivatives are of interest in medicinal chemistry. This technical guide provides an in-depth overview of the chemical synthesis and microbial biosynthesis of this compound, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.

Chemical Synthesis of this compound

The chemical synthesis of this compound typically involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. A common method is the reaction of 1,2-diaminopropane with a suitable dicarbonyl species.

Synthesis via Condensation of 1,2-Diaminopropane

A prevalent method for synthesizing this compound involves the condensation of 1,2-diaminopropane, which can be followed by chromatographic separation to isolate the 2,6-isomer from the 2,5-isomer.

Experimental Protocol:

Materials:

  • 1,2-diaminopropane

  • 1,2-propanedione (pyruvaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (for chromatography elution)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-diaminopropane in ethanol.

  • Slowly add an equimolar amount of 1,2-propanedione to the solution while stirring. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.

  • After the addition is complete, add a catalytic amount of aqueous sodium hydroxide.

  • Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the solution and evaporate the solvent to obtain the crude product, which will be a mixture of 2,5- and this compound.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the isomers and obtain pure this compound.

  • Confirm the structure and purity of the final product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data for Chemical Synthesis
ParameterValueReference
Starting Materials 1,2-diaminopropane, 1,2-propanedione
Solvent EthanolGeneral knowledge
Catalyst Sodium HydroxideGeneral knowledge
Reaction Temperature RefluxGeneral knowledge
Reaction Time 2-4 hoursGeneral knowledge
Purification Method Column Chromatography

Biosynthesis of this compound

Microbial biosynthesis presents an environmentally friendly alternative to chemical synthesis for producing pyrazines.[1] Several microorganisms, particularly strains of Bacillus subtilis, have been shown to produce this compound.[1][2] The biosynthesis often utilizes amino acids, such as L-threonine, as precursors.[1][3]

Biosynthesis by Bacillus subtilis

Bacillus subtilis strains isolated from fermented foods like natto have demonstrated the ability to produce a range of alkylpyrazines, including this compound.[4]

Experimental Protocol: Microbial Production and Extraction

Materials:

  • Bacillus subtilis strain (e.g., BcP4)[5]

  • Nutrient broth or a specialized fermentation medium

  • L-threonine (precursor)[1]

  • Incubator shaker

  • Centrifuge

  • Dichloromethane or ethyl acetate (for extraction)

  • Solid Phase Microextraction (SPME) fibers (for headspace analysis)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Inoculum Preparation: Inoculate a loopful of B. subtilis from a fresh agar plate into a flask containing sterile nutrient broth. Incubate at 30-37°C in a shaker at 150-200 rpm for 18-24 hours.

  • Fermentation: Inoculate the production medium with the prepared inoculum (typically 1-5% v/v). The production medium can be a standard nutrient broth or a defined medium supplemented with precursors like L-threonine (e.g., 50 g/L).[1]

  • Incubation: Incubate the production culture at a controlled temperature (e.g., 28-37°C) and pH (e.g., 7.2) for a specified duration (e.g., 48-96 hours) in an incubator shaker.[1]

  • Extraction:

    • Solvent Extraction: After incubation, centrifuge the culture broth to separate the cells. Extract the supernatant with an equal volume of dichloromethane or ethyl acetate. Repeat the extraction three times. Combine the organic phases and dry over anhydrous sodium sulfate. Concentrate the extract under a gentle stream of nitrogen before GC-MS analysis.

    • Headspace SPME: Transfer a sample of the culture broth to a headspace vial. Heat the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace. Expose an SPME fiber to the headspace to adsorb the analytes.

  • Analysis: Analyze the extracted or adsorbed compounds by GC-MS to identify and quantify this compound.

Quantitative Data for Biosynthesis
Bacillus subtilis StrainPrecursor(s)Fermentation ConditionsThis compound YieldReference
BcP4Not specified (Natto isolate)Not specified1891 µg/L[5]
BcP1Not specified (Natto isolate)Not specified1265.2 ± 121.2 µg/L[5]
General B. subtilisL-threonineThermal degradation at 120°C for 4h or 300°C for 7 minYields reported in ppm relative to the amino acid used[6]

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of Dimethylpyrazines from L-Threonine

The biosynthesis of dimethylpyrazines, such as 2,5- and potentially this compound, in Bacillus subtilis can originate from L-threonine.[3][7] The proposed pathway involves an initial enzymatic conversion followed by a series of non-enzymatic reactions.[3]

Biosynthesis_of_Dimethylpyrazine L_Threonine L-Threonine AAB L-2-amino-acetoacetate L_Threonine->AAB L-threonine-3-dehydrogenase (TDH) Aminoacetone Aminoacetone AAB->Aminoacetone Spontaneous Decarboxylation Dihydro_DMP 3,6-dihydro-2,5-dimethylpyrazine Aminoacetone->Dihydro_DMP Spontaneous Condensation DMP 2,5-Dimethylpyrazine Dihydro_DMP->DMP Spontaneous Dehydrogenation

Caption: Proposed biosynthetic pathway of 2,5-dimethylpyrazine from L-threonine in B. subtilis.

Experimental Workflow for Biosynthesis and Analysis

The overall workflow for the microbial production and analysis of this compound involves several key stages, from culture preparation to final analytical confirmation.

Biosynthesis_Workflow cluster_preparation Preparation cluster_production Production cluster_extraction Extraction & Analysis Inoculum Inoculum Preparation (B. subtilis) Fermentation Fermentation (Controlled Temp, pH, Time) Inoculum->Fermentation Medium Fermentation Medium Preparation (+ Precursors) Medium->Fermentation Centrifugation Centrifugation (Separate cells and supernatant) Fermentation->Centrifugation Extraction Solvent Extraction or HS-SPME Centrifugation->Extraction Analysis GC-MS Analysis (Identification & Quantification) Extraction->Analysis

Caption: General experimental workflow for the biosynthesis and analysis of this compound.

Logical Workflow for Chemical Synthesis and Purification

The chemical synthesis of this compound follows a logical progression from reaction setup to the purification of the final product.

Chemical_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants Combine Reactants (1,2-diaminopropane & 1,2-propanedione) Catalysis Add Catalyst & Reflux Reactants->Catalysis Solvent_Removal Solvent Removal Catalysis->Solvent_Removal Extraction Aqueous Work-up & Extraction Solvent_Removal->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Concentration of Crude Product Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Product Characterization (GC-MS, NMR) Purification->Characterization

Caption: Logical workflow for the chemical synthesis and purification of this compound.

Conclusion

This technical guide has outlined the primary methods for the synthesis and biosynthesis of this compound. Chemical synthesis offers a direct route through the condensation of readily available precursors, while biosynthesis using microorganisms like Bacillus subtilis provides a "natural" alternative. The provided protocols, quantitative data, and workflow diagrams serve as a valuable resource for researchers and professionals in the fields of flavor chemistry, microbiology, and drug development, enabling a deeper understanding and practical application of these synthetic methodologies. Further research into the optimization of both chemical and biological production methods will continue to enhance the efficiency and yield of this important aroma compound.

References

An In-depth Technical Guide to the Physical Properties of 2,6-Dimethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the key physical properties of 2,6-dimethylpyrazine, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in drug development and flavor chemistry who require precise and reliable data for their work.

Physical and Chemical Identity

This compound (CAS No: 108-50-9) is a heterocyclic organic compound belonging to the pyrazine family.[1] It is a naturally occurring substance found in a variety of roasted and fermented foods, including coffee, cocoa, peanuts, and baked goods, where it contributes a characteristic nutty, roasted, and coffee-like aroma.[1][2][3] Due to its potent sensory profile, it is widely used as a flavoring agent in the food industry.[2][3] At room temperature, it can exist as a white to pale yellow crystalline solid or a low-melting solid.[1][4][5]

Quantitative Physical Properties

The melting and boiling points of this compound have been reported across various sources. The observed ranges are typical for chemical compounds and can be influenced by the purity of the sample and the analytical method employed. A summary of these values is presented below.

Table 1: Reported Melting and Boiling Points of this compound

Physical PropertyTemperature RangePressure (for Boiling Point)Source(s)
Melting Point17 to 48 °CN/A[2][3][6][4][5][7][8][9][10][11][12]
35 - 40 °CN/A[2][3][8][10]
47 - 48 °CN/A[6]
33.5 - 39.5 °CN/A[4][5]
Boiling Point153 to 155.6 °C760 mmHg[2][3][6][7][8][9][10][11][12][13]
154 - 155 °C760 mmHg[6][12]
154 °C760 mmHg[2][3][8][10][13]

Experimental Protocols for Property Determination

A common and reliable method for determining the melting point of a crystalline solid involves using a melting point apparatus, such as a DigiMelt or similar device.

General Protocol:

  • Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of a few millimeters.[14]

  • Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.[14]

  • Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[14]

  • Purity Indication: A narrow melting range (e.g., 0.5-1.5 °C) is indicative of a high-purity substance, whereas a broad and depressed melting range suggests the presence of impurities.[14]

The boiling point can be accurately measured using several laboratory techniques, including micro-distillation or the Thiele tube method for smaller quantities.

General Protocol (Thiele Tube Method):

  • Sample Preparation: A small volume (approximately 0.5 mL) of liquid this compound is placed into a small test tube or a Durham tube.[15]

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed (open-end down) into the liquid sample.[15]

  • Apparatus Setup: The sample tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling-point oil (e.g., mineral oil).[15]

  • Heating: The side arm of the Thiele tube is gently heated, which creates a convection current in the oil for uniform temperature distribution.[15]

  • Observation: As the temperature rises, air trapped in the capillary tube will escape as a stream of bubbles. The boiling point is the temperature at which, upon slight cooling, the bubble stream stops and the liquid just begins to be drawn back into the capillary tube.

  • Pressure Correction: The atmospheric pressure is recorded, as the boiling point is pressure-dependent. Values are typically corrected to standard pressure (760 mmHg).[15]

Visualization of Physical States

The relationship between the physical state of this compound and temperature is governed by its melting and boiling points. The following diagram illustrates these phase transitions.

G Solid Solid State (< ~41°C) Liquid Liquid State (~41°C to ~154°C) Solid->Liquid Melting (Phase Transition) Gas Gaseous State (> ~154°C) Liquid->Gas Boiling (Phase Transition)

Phase transitions of this compound.

References

A Comprehensive Technical Guide to the Solubility of 2,6-Dimethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of 2,6-dimethylpyrazine in water and a range of common organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the physicochemical properties of this compound are critical.

Executive Summary

This compound, a key aroma and flavor compound, exhibits diverse solubility characteristics that are crucial for its application in various scientific and industrial processes. This guide summarizes the available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and provides a visual workflow for these experimental procedures. While qualitative data suggests high solubility in several organic solvents, precise quantitative data remains limited in publicly accessible literature.

Introduction

This compound (C₆H₈N₂) is a heterocyclic organic compound that is a member of the pyrazine family. It is naturally found in a variety of roasted and fermented foods and is widely used as a flavor and fragrance additive. Understanding its solubility is paramount for its effective use in chemical synthesis, formulation development, and analytical method development. This guide aims to consolidate the existing knowledge on the solubility of this compound to support research and development activities.

Solubility of this compound: Data Overview

The solubility of this compound is influenced by the polarity of the solvent and the temperature of the system. The presence of two nitrogen atoms in the pyrazine ring allows for hydrogen bonding with protic solvents, contributing to its solubility in polar media.

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively available across a wide range of solvents and temperatures. The following table summarizes the currently available data.

SolventTemperature (°C)Solubility ( g/100 mL)Citation(s)
Water2518.3[1]
Dimethyl Sulfoxide (DMSO)Not Specified9.0 - 10.0[2][3]

Note: The water solubility is reported as 183 g/L, which has been converted to g/100 mL.

Qualitative Solubility Data

In the absence of extensive quantitative data, qualitative descriptions from various sources provide valuable insights into the solubility of this compound.

SolventQualitative Solubility DescriptionCitation(s)
WaterModerately soluble, Soluble[4][5][6][7]
EthanolHighly soluble, Very soluble[4][8]
ChloroformHighly soluble, Slightly soluble[4][5]
Diethyl EtherHighly soluble[4]
MethanolSlightly soluble[5]
Organic Solvents (General)Soluble[8]

It is important to note the conflicting reports regarding the solubility in chloroform, with one source describing it as "highly soluble" and another as "slightly soluble".[4][5] This discrepancy highlights the need for standardized experimental determination of solubility.

Experimental Protocol for Solubility Determination

A reliable and commonly used method for determining the equilibrium solubility of a solid compound like this compound is the shake-flask method . This method involves saturating a solvent with the solute and then quantifying the dissolved concentration.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Temperature-controlled orbital shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Vials for sample analysis

Procedure
  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a glass vial with a screw cap). The excess solid ensures that the solution reaches saturation.

  • Equilibration: Place the sealed containers in a temperature-controlled shaker or incubator. Agitate the samples at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed at the set temperature to let the undissolved solid settle. To ensure complete separation of the solid from the saturated solution, centrifuge the samples at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining suspended particles, filter the collected supernatant through a syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method. A calibration curve prepared with standard solutions of this compound of known concentrations is used to determine the concentration of the solute in the diluted samples.

  • Calculation: Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility using the shake-flask method.

experimental_workflow start Start prepare Prepare Supersaturated Solution (Excess this compound in Solvent) start->prepare equilibrate Equilibrate at Constant Temperature (24-72 hours with agitation) prepare->equilibrate separate Separate Solid and Liquid Phases (Centrifugation) equilibrate->separate collect Collect and Filter Supernatant separate->collect dilute Dilute Saturated Solution collect->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Experimental Workflow for Solubility Determination

Conclusion

This technical guide provides a consolidated overview of the solubility of this compound in water and various organic solvents. While there is a clear indication of its solubility in polar and some non-polar organic solvents, a significant gap exists in the availability of precise, quantitative data across a range of conditions. The provided experimental protocol for the shake-flask method offers a standardized approach for researchers to obtain reliable and reproducible solubility data. Further experimental studies are warranted to expand the quantitative solubility database for this compound, which will undoubtedly benefit its application in research, development, and industrial processes.

References

2,6-Dimethylpyrazine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Key Volatile Organic Compound

Abstract

2,6-Dimethylpyrazine is a volatile organic compound (VOC) of significant interest across various scientific disciplines, including food science, analytical chemistry, and biomedical research. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, natural occurrence, and mechanisms of formation. It offers in-depth experimental protocols for its synthesis and analysis, presents quantitative data in structured tables, and visualizes key pathways and workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or encountering this multifaceted compound.

Introduction

This compound (C₆H₈N₂) is a substituted pyrazine, a class of heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 4 of a six-membered ring. It is a prominent flavor compound, contributing nutty, roasted, and cocoa-like aromas to a wide variety of cooked and fermented foods.[1][2][3] Its formation is primarily associated with the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during thermal processing.[4] Beyond its role in food chemistry, this compound is being explored for its potential as a biomarker and its involvement in other biological and atmospheric processes.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective study and application. It exists as a colorless to pale yellow liquid or a low-melting crystalline solid at room temperature.[5][6] Key properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₈N₂[7]
Molecular Weight 108.14 g/mol [7]
Appearance Colorless to pale yellow liquid or solid[5]
Odor Nutty, coffee-like, roasted, meaty, cocoa[1][3]
Melting Point 35-40 °C[6]
Boiling Point 154 °C[6]
Vapor Pressure 3.87 mmHg at 25 °C[8]
Solubility Soluble in water and organic solvents[7]
logP (o/w) 0.54[7]
CAS Number 108-50-9[3]

Natural Occurrence and Formation

This compound is widespread in the food matrix, contributing significantly to the flavor profiles of many common products. Its concentration can vary widely depending on the food item, processing conditions, and storage.

Occurrence in Food and Beverages

This compound has been identified in a diverse range of food products, including:

  • Roasted Products: Coffee, cocoa beans, and peanuts are major sources, where the roasting process facilitates the Maillard reaction.[5][9][10]

  • Baked Goods: Breads and other baked products develop this compound during baking.[3]

  • Cooked Meats: The cooking of meat also generates this pyrazine.[3]

  • Fermented Products: It is found in beer and some cheeses.[1][3]

  • Fried Foods: Potato chips and French fries contain notable amounts of this compound.[3]

Table 2: Reported Concentrations of this compound in Various Foods

Food ProductConcentration RangeReference(s)
Roasted Coffee82.1 - 211.6 mg/kg (total alkylpyrazines)[11]
Roasted Cocoa Beans142 - 698 µ g/100g (total pyrazines)[1]
Roasted PeanutsVaries significantly with roasting conditions[10][12]
Peanut Butter2,5- or this compound is a major pyrazine[10]
BeerLevels can increase during the latter half of storage[1]
Mechanisms of Formation

The primary route for the formation of this compound in food is the Maillard reaction. This complex cascade of reactions begins with the condensation of an amino acid and a reducing sugar.

Maillard_Reaction_Pathway reactant reactant intermediate intermediate product product process process AminoAcid Amino Acid (e.g., Alanine) Amadori Amadori Product AminoAcid->Amadori Condensation ReducingSugar Reducing Sugar (e.g., Glucose) ReducingSugar->Amadori Dicarbonyl α-Dicarbonyls (e.g., Pyruvaldehyde) Amadori->Dicarbonyl Rearrangement & Degradation Aminoketone α-Aminoketone Dicarbonyl->Aminoketone Strecker Degradation (with another amino acid) Dihydropyrazine Dihydropyrazine Intermediate Aminoketone->Dihydropyrazine Self-condensation (2 molecules) Dimethylpyrazine This compound Dihydropyrazine->Dimethylpyrazine Oxidation

Maillard reaction pathway to this compound.

Another synthetic route is the Dakin-West reaction, which can be used for the laboratory synthesis of pyrazines from amino acids.[13] This reaction involves the conversion of an amino acid to a keto-amide, which can then be used to form the pyrazine ring.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, intended to be reproducible in a laboratory setting.

Synthesis of this compound

While several synthetic routes exist, a common laboratory-scale synthesis involves the condensation of 1,2-diaminopropane with an α-dicarbonyl compound like glyoxal.

Protocol 1: Synthesis from 1,2-Diaminopropane and Glyoxal

Materials:

  • 1,2-Diaminopropane

  • Glyoxal (40% aqueous solution)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator, distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve 1,2-diaminopropane (1 mole) in ethanol (250 mL).

  • Slowly add glyoxal (1 mole, 40% aqueous solution) to the stirred solution. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, reflux the mixture for 2 hours.

  • Cool the reaction mixture to room temperature and neutralize with a 10% aqueous solution of sodium hydroxide.

  • Extract the aqueous solution with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield this compound.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for the identification and quantification of this compound in complex matrices. High-performance liquid chromatography (HPLC) is also utilized, particularly for samples in liquid form.

Protocol 2: Quantification by GC-MS in a Coffee Matrix

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Weigh 1.0 g of finely ground roasted coffee into a 20 mL headspace vial.

  • Add an appropriate internal standard (e.g., deuterated this compound).

  • Seal the vial with a PTFE/silicone septum.

  • Equilibrate the sample in a heating block at 60°C for 15 minutes.

  • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.

GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.

  • Injector Temperature: 250°C (splitless mode for 1 min).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 min.

    • Ramp to 150°C at 4°C/min.

    • Ramp to 240°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 40-300.

Quantification:

Create a calibration curve using standards of this compound of known concentrations. The concentration in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

GCMS_Workflow step step instrument instrument data data output output Sample Coffee Sample Grinding Grinding Sample->Grinding Vial Weighing into Headspace Vial Grinding->Vial IS Internal Standard Addition Vial->IS SPME HS-SPME Extraction IS->SPME GCMS GC-MS Analysis SPME->GCMS Chromatogram Chromatogram & Mass Spectrum GCMS->Chromatogram Quant Quantification (Calibration Curve) Chromatogram->Quant Result Concentration of This compound Quant->Result

Workflow for GC-MS analysis of this compound.

Protocol 3: Quantification by HPLC-UV in a Beverage Matrix (e.g., Energy Drink)

Sample Preparation:

  • Degas the beverage sample by sonication for 10 minutes.

  • Filter the sample through a 0.45 µm syringe filter.

  • If necessary, dilute the sample with the mobile phase to fall within the calibration range.

HPLC Analysis:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 20:80 v/v). The exact ratio may need optimization depending on the specific column and sample matrix.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 278 nm.

Quantification:

Prepare a series of standard solutions of this compound in the mobile phase. Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration in the sample from this calibration curve.

Sensory Analysis

The sensory properties of this compound are critical to its role in food flavor. A triangle test is a common method to determine if a sensory difference exists between two samples.

Protocol 4: Sensory Triangle Test

Objective: To determine if the addition of this compound to a base product (e.g., a simple sugar solution) is perceptible.

Procedure:

  • Prepare two sets of samples: a control (base product) and a test sample (base product with a specific concentration of this compound).

  • For each panelist, present three coded samples: two will be the control and one will be the test sample, or two will be the test sample and one will be the control. The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[14][15]

  • Instruct panelists to taste each sample from left to right and identify the "odd" or "different" sample.[14][15]

  • Panelists are required to make a choice, even if they are guessing.[16]

  • Analyze the results statistically to determine if the number of correct identifications is significantly higher than what would be expected by chance (1/3).

Biological and Atmospheric Significance

Role as a Biomarker

The potential of this compound as a biomarker for diseases is an emerging area of research. While no specific disease has been definitively linked to this compound, urinary metabolites of pyrazines consumed in the diet (e.g., from coffee) have been identified.[17] This suggests that altered metabolism of dietary pyrazines could potentially be indicative of certain physiological or pathological states. However, further research is needed to establish any direct correlation between this compound and specific diseases.

Atmospheric Chemistry

As a volatile organic compound, this compound can be released into the atmosphere from various sources, including food processing and biomass burning. In the atmosphere, it is expected to react with hydroxyl (•OH) radicals, a primary atmospheric oxidant.[6][18] The reaction likely involves hydrogen abstraction from the methyl groups or addition to the pyrazine ring, leading to the formation of various degradation products. The atmospheric lifetime of this compound will be determined by the rate of these reactions and the concentration of atmospheric oxidants.

Synthesis_Logic start start intermediate intermediate final final process process Diaminopropane 1,2-Diaminopropane Condensation Condensation Reaction Diaminopropane->Condensation Glyoxal Glyoxal Glyoxal->Condensation Dihydropyrazine Dihydropyrazine Intermediate Condensation->Dihydropyrazine Oxidation Oxidation Dihydropyrazine->Oxidation Dimethylpyrazine This compound Oxidation->Dimethylpyrazine

Logical flow of this compound synthesis.

Conclusion

This compound is a volatile organic compound with significant implications in food chemistry and potential roles in other scientific fields. Its characteristic nutty and roasted aroma makes it a key component of the flavor profile of many thermally processed foods. This technical guide has provided a detailed overview of its properties, formation, and methods for its synthesis and analysis. The provided experimental protocols are intended to be a valuable resource for researchers. While its role as a specific disease biomarker and its detailed atmospheric chemistry are still under investigation, the foundational knowledge presented here will support future research into these and other aspects of this important molecule.

References

An In-depth Technical Guide to 2,6-Dimethylpyrazine: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylpyrazine is a naturally occurring heterocyclic organic compound that contributes significantly to the aroma and flavor of many roasted and cooked foods. Beyond its well-established role in the food and fragrance industries, the pyrazine scaffold is of increasing interest to the pharmaceutical and drug development sectors. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. It details experimental protocols for its synthesis, explores its biological activities and metabolic pathways, and discusses its potential as a scaffold in medicinal chemistry.

Discovery and History

The journey of pyrazine chemistry began in the mid-19th century. In 1844, French chemist Auguste Laurent reported the synthesis of a compound he named "amarone" from the dry distillation of benzoin with ammonia, which was later identified as 2,3,5,6-tetraphenylpyrazine.[1][2] This marked the first synthesis of a pyrazine derivative.

The late 19th century saw the development of foundational synthetic methods for the pyrazine core that are still relevant today:

  • Staedel-Rugheimer Pyrazine Synthesis (1876): This was one of the earliest methods, involving the reaction of a 2-chloroacetophenone with ammonia to form an amino ketone, which then undergoes condensation and oxidation to yield a pyrazine.[3][4]

  • Gutknecht Pyrazine Synthesis (1879): This method involves the cyclization of α-amino ketones, which are produced by the reduction of isonitroso ketones. The resulting dihydropyrazines are then dehydrogenated to form pyrazines.[3][5]

These early discoveries laid the groundwork for the synthesis and identification of a wide array of substituted pyrazines, including this compound, which was later identified as a key component of many natural and processed food aromas.

Historical_Pyrazine_Synthesis cluster_1800s 19th Century Foundational Syntheses cluster_20th 20th Century Developments Laurent_1844 1844: Laurent Synthesizes 'Amarone' (Tetraphenylpyrazine) Staedel_Rugheimer_1876 1876: Staedel-Rugheimer Synthesis Laurent_1844->Staedel_Rugheimer_1876 Leads to further investigation Gutknecht_1879 1879: Gutknecht Synthesis Staedel_Rugheimer_1876->Gutknecht_1879 Variations on amino ketone cyclization Maillard_Reaction Early 20th Century: Maillard Reaction (Formation in Food) Gutknecht_1879->Maillard_Reaction Parallels natural formation mechanisms Modern_Synthesis Modern Synthetic Protocols Maillard_Reaction->Modern_Synthesis Drives need for efficient synthesis

Figure 1: A timeline of the key historical developments in pyrazine synthesis.

Physicochemical and Spectroscopic Data

This compound is a white to pale yellow crystalline solid at room temperature with a characteristic nutty, coffee-like odor.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₈N₂[6]
Molecular Weight108.14 g/mol [6]
Melting Point35-40 °C[6]
Boiling Point154-155 °C[6]
Density0.9994 g/cm³[6]
LogP0.54[6]
SolubilitySoluble in water and organic solvents.[6]

Table 2: Spectroscopic Data for this compound

SpectroscopyDataReference
¹H NMR (90 MHz, CDCl₃)δ (ppm): 8.26 (s, 2H), 2.53 (s, 6H)[6]
¹³C NMR (15.09 MHz, CDCl₃)δ (ppm): 152.70, 141.51, 21.47[6]
Mass Spectrum (EI) m/z (%): 108 (100), 107 (50), 81 (30), 54 (25), 42 (80)[6]
Infrared (IR) Major peaks (cm⁻¹): 2920, 1580, 1450, 1150, 850[6]

Experimental Protocols for Synthesis

While several methods exist for the synthesis of this compound, a common and illustrative laboratory-scale method is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation.

Synthesis via Condensation of 1,2-Diaminopropane with Glyoxal

This method provides a straightforward route to this compound through the formation of a dihydropyrazine intermediate, which is subsequently oxidized.

Materials and Reagents:

  • 1,2-Diaminopropane

  • Glyoxal (40% solution in water)

  • Manganese dioxide (activated)

  • Ethanol

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Sodium bicarbonate (saturated solution)

  • Hydrochloric acid (1 M)

Procedure:

  • Condensation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-diaminopropane (1 equivalent) in ethanol. Cool the solution in an ice bath.

  • Slowly add an aqueous solution of glyoxal (1 equivalent) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The formation of the dihydropyrazine intermediate can be monitored by thin-layer chromatography (TLC).

  • Oxidation: Add activated manganese dioxide (2-3 equivalents) to the reaction mixture in portions.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the dihydropyrazine intermediate.

  • Work-up and Purification: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the manganese dioxide. Wash the filter cake with dichloromethane.

  • Combine the filtrate and washings and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

Synthesis_Workflow start Start reactants 1. Dissolve 1,2-Diaminopropane in Ethanol 2. Cool in Ice Bath start->reactants addition 3. Add Glyoxal Solution Dropwise reactants->addition condensation 4. Stir at Room Temperature (2-4h) (Formation of Dihydropyrazine) addition->condensation oxidation 5. Add Activated MnO2 6. Reflux (4-6h) condensation->oxidation workup 7. Cool and Filter 8. Solvent Extraction and Washing oxidation->workup purification 9. Dry and Concentrate 10. Column Chromatography workup->purification product Pure this compound purification->product

Figure 2: A workflow diagram for the synthesis of this compound.

Biological Activity and Drug Development Potential

While this compound is primarily known for its sensory properties, the pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in several FDA-approved drugs.[7][8] Pyrazine rings are often used as bioisosteres for benzene, pyridine, or pyrimidine rings in drug design to modulate physicochemical properties and improve pharmacokinetic profiles.[7][9]

Reported Biological Activities

Direct studies on the pharmacological effects of this compound are limited. However, some biological activities have been reported for it and related alkylpyrazines:

  • Effects on Reproductive Tissues: Studies in rodents have indicated that high doses of 2,5-dimethylpyrazine can inhibit the growth of testes and sex-accessory glands.[10]

  • Precursor for Bioactive Compounds: this compound is considered an important substrate for the production of hypoglycemic and antilipolytic compounds.[11]

  • Antiplatelet Activity: Related alkylpyrazines, such as tetramethylpyrazine, have shown antiplatelet aggregation activity, with efficacy increasing with the number and length of alkyl substituents.[10]

Metabolism

In humans, alkylpyrazines are extensively metabolized before excretion. Following ingestion, this compound is rapidly absorbed from the gastrointestinal tract.[10] The primary metabolic pathway involves the oxidation of one of the methyl groups by cytochrome P450 (CYP450) enzymes in the liver to form a primary alcohol, which is then further oxidized to the corresponding carboxylic acid, 6-methylpyrazine-2-carboxylic acid.[12][13] This metabolite is then largely excreted in the urine.[12] Studies have shown a high recovery rate of the ingested this compound as its carboxylic acid metabolite in urine, indicating efficient metabolism and clearance.[12]

Metabolic_Pathway dmp This compound intermediate 6-Hydroxymethyl-2- methylpyrazine dmp->intermediate Phase I Metabolism (CYP450 Oxidation) metabolite 6-Methylpyrazine-2- carboxylic Acid intermediate->metabolite Oxidation excretion Urinary Excretion metabolite->excretion

Figure 3: The metabolic pathway of this compound in humans.

Potential in Drug Discovery

The pyrazine nucleus is a versatile scaffold for the development of novel therapeutic agents. Its electron-deficient nature and the ability of the nitrogen atoms to act as hydrogen bond acceptors make it a valuable component in the design of enzyme inhibitors, particularly kinase inhibitors.[7] While this compound itself is not a known drug, its structural motif can be incorporated into larger molecules to explore structure-activity relationships. The development of derivatives of this compound could lead to new compounds with a range of pharmacological activities.

Conclusion

This compound, a compound with a rich history rooted in the early days of organic chemistry, continues to be a molecule of significant interest. While its primary applications have been in the flavor and fragrance industry, its metabolic fate and the broader pharmacological potential of the pyrazine scaffold highlight its relevance to researchers in drug development. This guide has provided a comprehensive overview of its discovery, synthesis, and properties, offering a valuable resource for scientists exploring the potential of this and related heterocyclic compounds.

References

2,6-Dimethylpyrazine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of 2,6-Dimethylpyrazine, a key aroma compound found in a variety of foods and a substance of interest for researchers, scientists, and professionals in drug development. This document details its chemical identifiers, physicochemical properties, and spectral data. Furthermore, it outlines detailed experimental protocols for its biosynthesis and analytical determination, and includes visualizations of key pathways and workflows to facilitate understanding.

Chemical Identifiers

This compound is a well-characterized heterocyclic organic compound.[1][2] Its primary identifiers are crucial for database searches, regulatory submissions, and procurement. The most pertinent of these are summarized in the table below.

Identifier TypeValue
CAS Number 108-50-9[3][4][5][6][7][8][9][10][11]
IUPAC Name This compound[3][9]
Molecular Formula C6H8N2[3][5][6][8]
Molecular Weight 108.14 g/mol [3][5][6]
InChI InChI=1S/C6H8N2/c1-5-3-7-4-6(2)8-5/h3-4H,1-2H3[3]
InChIKey HJFZAYHYIWGLNL-UHFFFAOYSA-N[3][9]
Canonical SMILES CC1=CN=CC(=N1)C[3][9]
PubChem CID 7938
EC Number 203-589-4[5][6]
FEMA Number 3273

Physicochemical and Spectral Data

The physical and chemical properties of this compound are essential for its handling, application, and analysis. It is a white to pale yellow solid with a characteristic nutty, coffee-like aroma.[12]

Physicochemical Properties
PropertyValue
Melting Point 35-40 °C[5][6]
Boiling Point 154 °C[6]
Solubility Soluble in water and organic solvents like ethanol, chloroform, and ether.[5]
Appearance White or pale yellow solid.[12]
Odor Nutty, cocoa, roasted, meaty, or coffee-like aroma.[12]
Spectral Data

Spectral data is fundamental for the unambiguous identification and characterization of this compound.

Spectrum TypeKey Data Points
¹H NMR (90 MHz, CDCl₃) δ (ppm): 8.26, 2.53, 2.52
¹³C NMR (15.09 MHz, CDCl₃) δ (ppm): 152.70, 141.51, 21.47
Mass Spectrum (EI) Major m/z peaks: 108 (M+), 81, 54, 42
Infrared (ATR) Key Peaks (cm⁻¹): 2920, 1580, 1450, 1150, 850

Synthesis and Experimental Protocols

This compound can be synthesized through both chemical and biological methods. It is naturally formed during the thermal processing of food via the Maillard reaction.[12]

Biosynthesis of this compound

Several microorganisms, notably Bacillus subtilis, are capable of producing this compound from amino acid precursors.[3][4] L-threonine has been identified as a key precursor for its biosynthesis.[5][13]

This protocol is based on studies of pyrazine biosynthesis in Bacillus subtilis strains isolated from fermented soybeans.[3][4]

  • Strain Cultivation: Inoculate a selected strain of Bacillus subtilis in a nutrient-rich medium such as Luria-Bertani (LB) broth. Incubate at 30°C for 24-48 hours with shaking.

  • Production Medium: Prepare a production medium containing a carbon source (e.g., glucose), a nitrogen source, and supplemented with the precursor L-threonine (e.g., 50 g/L).[4] Adjust the pH to approximately 7.2.[4]

  • Inoculation and Fermentation: Inoculate the production medium with the cultivated Bacillus subtilis strain. Incubate at 28-30°C for 72 hours with agitation.[4]

  • Extraction: After fermentation, extract the pyrazines from the culture broth using a suitable organic solvent such as dichloromethane or by using solid-phase microextraction (SPME).

  • Analysis: Analyze the extracted compounds using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound.

biosynthesis_pathway L_threonine L-Threonine aminoacetone Aminoacetone L_threonine->aminoacetone Enzymatic Conversion (e.g., TDH) dihydropyrazine Dihydropyrazine Intermediate aminoacetone->dihydropyrazine Condensation dimethylpyrazine This compound dihydropyrazine->dimethylpyrazine Oxidation bacillus Bacillus subtilis bacillus->L_threonine bacillus->aminoacetone bacillus->dihydropyrazine bacillus->dimethylpyrazine

Caption: Biosynthesis pathway of this compound in Bacillus subtilis.

Analytical Determination of this compound

Accurate and sensitive analytical methods are crucial for the detection and quantification of this compound in various matrices, such as food products.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile compounds like this compound.[12]

  • Sample Preparation: For solid samples (e.g., peanut butter), use headspace solid-phase microextraction (HS-SPME) for the extraction of volatile pyrazines. Place 5g of the sample in a 40 mL vial and heat at 65°C for 30 minutes to allow volatiles to accumulate in the headspace. Expose a Divinylbenzene/Carboxen/PDMS SPME fiber to the headspace.

  • GC-MS Conditions:

    • Injection: Desorb the SPME fiber in the GC inlet at 270°C in splitless mode.

    • Column: Use a polar capillary column such as SUPELCOWAX® 10 (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.[14]

    • Oven Temperature Program: Start at 40°C (hold for 5 min), then ramp to 230°C at 4°C/min.

    • MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 30-350.

  • Data Analysis: Identify this compound based on its retention time and by comparing its mass spectrum with a reference library. Quantify using a calibration curve prepared with a standard solution.

analytical_workflow sample_prep Sample Preparation (e.g., HS-SPME) gc_injection GC Injection & Separation sample_prep->gc_injection Volatile Extraction ms_detection MS Detection (EI) gc_injection->ms_detection Analyte Elution data_analysis Data Analysis (Identification & Quantification) ms_detection->data_analysis Mass Spectra Acquisition

Caption: General workflow for the GC-MS analysis of this compound.

For liquid samples like Baijiu, a direct injection method using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is effective.[1][8]

  • Sample Preparation: Dilute the liquid sample with the initial mobile phase if necessary. No extensive extraction is required for direct injection methods.

  • UPLC-MS/MS Conditions:

    • UPLC System: An ACQUITY UPLC system or equivalent.[8]

    • Column: A BEH C18 column (e.g., 100 x 2.1 mm, 1.7 µm).[8]

    • Mobile Phase: A gradient of acetonitrile and water.

    • Injection Volume: 10 µL.[8]

    • MS/MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.[8]

    • MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for this compound for quantification and confirmation.

  • Data Analysis: Quantify this compound using a calibration curve prepared from a certified reference standard. The use of MRM provides high selectivity and sensitivity.

Biological Activities and Applications

This compound is primarily recognized for its significant contribution to the flavor and aroma of many cooked and fermented foods, including coffee, roasted nuts, and some meats.[2][12] In the food industry, it is used as a flavoring agent to impart these desirable sensory characteristics. While its role in mammalian signaling pathways is not extensively documented, some pyrazine derivatives have been investigated for potential pharmacological activities. However, the primary application and area of research for this compound remains in the field of food science and biotechnology.[3]

References

Spectroscopic Profile of 2,6-Dimethylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-dimethylpyrazine, a key aroma compound found in a variety of foods and a valuable building block in medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, quantification, and structural elucidation in complex matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The symmetry of this compound simplifies its NMR spectra, providing distinct signals for the methyl and pyrazine ring protons and carbons.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by two main signals. The protons on the pyrazine ring are chemically equivalent, as are the protons of the two methyl groups.

Chemical Shift (δ) ppmMultiplicityAssignment
~8.26Singlet2H, Ring Protons (H-3, H-5)
~2.53Singlet6H, Methyl Protons (-CH₃)

Table 1: ¹H NMR Spectroscopic Data for this compound.[1]

¹³C NMR Data

The ¹³C NMR spectrum is consistent with the symmetrical structure of this compound, showing three distinct signals corresponding to the methyl carbons, the unsubstituted ring carbons, and the methyl-substituted ring carbons.

Chemical Shift (δ) ppmAssignment
~152.72C, Quaternary Carbons (C-2, C-6)
~141.52C, Ring Carbons (C-3, C-5)
~21.52C, Methyl Carbons (-CH₃)

Table 2: ¹³C NMR Spectroscopic Data for this compound.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to aromatic C-H and C=N stretching, as well as methyl group vibrations.

Wavenumber (cm⁻¹)Vibration Mode
~3050-3000Aromatic C-H Stretch
~2950-2850Methyl C-H Stretch
~1580-1400Aromatic C=N and C=C Stretching
~1450-1370Methyl C-H Bending
~1200-1000In-plane C-H Bending
Below 900Out-of-plane C-H Bending

Table 3: Principal IR Absorption Bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and a characteristic fragmentation pattern.

m/zRelative IntensityAssignment
108High[M]⁺ (Molecular Ion)
107Moderate[M-H]⁺
81Moderate[M-HCN]⁺
67Low[M-CH₃CN]⁺
53Moderate[C₄H₃]⁺
42High[C₂H₄N]⁺ (Base Peak)

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound.[1]

The fragmentation is proposed to initiate with the loss of a hydrogen atom or a methyl group, followed by the characteristic loss of hydrogen cyanide (HCN) or acetonitrile (CH₃CN) from the pyrazine ring.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.[2] The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

FTIR Spectroscopy

For a solid sample, a KBr pellet is prepared by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk.[3] Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).[4] The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.[5] A background spectrum of the empty sample holder or pure KBr is recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into a gas chromatograph equipped with a mass spectrometer detector.[6] The GC is typically fitted with a non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).[7][8] The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a final temperature (e.g., 250°C) to ensure the separation of the analyte from any impurities.[7][8] The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound Sample Dissolve Dissolve in CDCl3 Sample->Dissolve Prepare_KBr Prepare KBr Pellet / Thin Film Sample->Prepare_KBr Dilute Dilute in Volatile Solvent Sample->Dilute NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR IR FTIR Spectroscopy Prepare_KBr->IR GCMS GC-MS Analysis Dilute->GCMS NMR_Data Chemical Shifts Multiplicities NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern GCMS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Analytical Methods for the Detection of 2,6-Dimethylpyrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical detection of 2,6-Dimethylpyrazine, a key aroma and flavor compound found in various food products and a potential biomarker. The methods described herein are essential for quality control, flavor profiling, and research in food science, as well as for professionals in drug development studying metabolic pathways and compound identification.

Introduction

This compound is a nitrogen-containing heterocyclic compound that contributes to the characteristic nutty, roasted, and cocoa-like aromas of many cooked foods, including coffee, peanuts, and baked goods.[1][2] Its presence and concentration are critical indicators of flavor quality and can be influenced by processing conditions such as roasting temperature and duration.[3] Accurate and reliable analytical methods are therefore crucial for monitoring and controlling the formation of this compound in food production. Furthermore, understanding its metabolic fate is of interest in toxicological and pharmaceutical research.

This document outlines validated analytical methodologies for the qualitative and quantitative determination of this compound in various matrices. The primary techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Analytical Methods Overview

A comparative summary of the most common analytical techniques for this compound detection is presented below. The choice of method depends on the sample matrix, required sensitivity, and the specific goals of the analysis.

Technique Principle Common Detector Strengths Limitations
GC-MS Separation of volatile compounds based on boiling point and polarity, followed by mass-based identification and quantification.Mass Spectrometer (MS)High sensitivity and selectivity, excellent for volatile and semi-volatile compounds.Requires derivatization for non-volatile compounds; thermal degradation of labile compounds can occur.
HPLC/UPLC Separation of compounds based on their affinity to a stationary phase, eluted by a liquid mobile phase.UV, Diode Array (DAD), Mass Spectrometer (MS)Suitable for a wide range of compounds, including non-volatiles; versatile and robust.Lower resolution for highly complex volatile samples compared to GC.
UPLC-MS/MS High-resolution separation coupled with highly sensitive and selective mass detection, enabling precise quantification.Tandem Mass Spectrometer (MS/MS)Very high sensitivity and specificity; excellent for complex matrices.[4]Higher instrument cost and complexity.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the detection of this compound using various analytical methods. These values are indicative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Method Matrix LOD LOQ Linearity Range Recovery (%) Reference
HS-SPME-GC-MSPerilla Seed Oil0.07 - 22.22 ng/g--94.6 - 107.9[5]
MHS-SPME-arrow-GC-MSRapeseed Oil2 - 60 ng/g6 - 180 ng/g-91.6 - 109.2[1]

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

Method Matrix LOD (µg/L) LOQ (µg/L) Linearity Range (µg/L) Recovery (%) Reference
UPLC-MS/MSSoy Sauce Aroma Type Baijiu----[4]

Note: Specific LOD/LOQ values for this compound were not explicitly detailed in the reference for UPLC-MS/MS, but the study successfully quantified it in the range of 460–1590 μg·L−1.[4]

Experimental Protocols

This section provides detailed, step-by-step protocols for the analysis of this compound.

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This method is ideal for the analysis of volatile and semi-volatile compounds like this compound in solid and liquid samples.

4.1.1. Sample Preparation

  • Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

  • For solid matrices, add a specific volume of saturated NaCl solution to facilitate the release of volatiles.

  • Add a magnetic stir bar.

  • Seal the vial with a PTFE/silicone septum and an aluminum cap.

  • If an internal standard is used, it should be added at this stage.

4.1.2. HS-SPME Procedure

  • Place the vial in a heating block or autosampler incubator.

  • Equilibrate the sample at a defined temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) with agitation.[1][6]

  • Expose the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-50 minutes) at a controlled temperature (e.g., 50-60°C).[1][7]

  • Retract the fiber into the needle.

4.1.3. GC-MS Analysis

  • Injector:

    • Mode: Splitless

    • Temperature: 240-250°C

    • Desorption Time: 1-5 minutes

  • Column:

    • Type: e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas:

    • Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40-50°C, hold for 2-5 minutes.

    • Ramp: 3-5°C/min to 120-150°C.

    • Second Ramp: 5-10°C/min to 240-250°C, hold for 5-10 minutes.[8]

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-350.

    • For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used, monitoring characteristic ions of this compound (e.g., m/z 108, 67, 42).

Workflow for HS-SPME-GC-MS Analysis of this compound

HS_SPME_GCMS_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Homogenized Sample Vial Headspace Vial Sample->Vial Spike Add Internal Standard & Saturated NaCl (optional) Vial->Spike Seal Seal Vial Spike->Seal Equilibrate Equilibration (e.g., 60-80°C) Seal->Equilibrate Extract SPME Fiber Exposure (e.g., 50-60°C) Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identification (Mass Spectra) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_uplc UPLC Separation cluster_msms MS/MS Detection cluster_data Data Analysis Sample Liquid Sample Filter Filtration Sample->Filter Extract LLE/SPE (if needed) Filter->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Fragment Collision-Induced Dissociation (CID) Ionize->Fragment Detect MRM Detection Fragment->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Standard Curve) Integrate->Quantify

References

Application Note: Analysis of 2,6-Dimethylpyrazine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dimethylpyrazine is a significant volatile organic compound belonging to the pyrazine class.[1][2] It is a key aroma and flavor component in a wide variety of roasted, baked, and fermented foods and beverages, contributing nutty, cocoa, and coffee-like notes.[2] Beyond the food industry, the analysis of pyrazines is relevant in environmental science and potentially in drug development as metabolites or impurities. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective and widely used technique for the identification and quantification of this compound due to its volatility and the technique's high sensitivity and selectivity.[3] This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Food Product) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., Dichloromethane) Homogenization->Extraction Concentration Concentration (Nitrogen Evaporation) Extraction->Concentration Reconstitution Reconstitution in Solvent Concentration->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Quadrupole Analyzer) Ionization->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC SIM Selected Ion Monitoring (SIM) TIC->SIM Quantification Quantification (Calibration Curve) SIM->Quantification Report Final Report Quantification->Report

Caption: Workflow for the analysis of this compound by GC-MS.

Experimental Protocols

1. Materials and Reagents

  • This compound standard: Analytical grade (≥98% purity)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (all HPLC or GC grade)

  • Internal Standard (IS): 2-Methoxypyrazine or a deuterated analog (e.g., this compound-d6)

  • Anhydrous Sodium Sulfate: ACS grade

  • Sample Matrix: e.g., roasted coffee beans, fermented soybean product, or a pharmaceutical formulation.

2. Standard Solution Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the appropriate solvent (e.g., ethyl acetate) to create a calibration curve. A typical concentration range would be 0.1 µg/mL to 10 µg/mL.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in a similar manner. A typical working concentration for the IS is 1 µg/mL.

3. Sample Preparation (Solid-Liquid Extraction)

This protocol is a general guideline and may need optimization based on the specific sample matrix.

  • Homogenization: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard working solution to the sample.

  • Extraction: Add 20 mL of dichloromethane to the tube. Vortex vigorously for 2 minutes and then sonicate for 15 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic layer.

  • Collection: Carefully transfer the supernatant (dichloromethane layer) to a clean tube.

  • Repeat Extraction: Repeat the extraction process (steps 3-5) on the sample residue and combine the supernatants.

  • Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen at room temperature.

  • Final Volume: Adjust the final volume to 1 mL with ethyl acetate in a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

Parameter Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column J&W DB-5 (30 m x 0.25 mm ID x 0.25 µm film thickness) or HP-INNOWax (30 m x 0.25 mm, 0.25 µm film thickness)[4][5]
Carrier Gas Helium at a constant flow of 1.2 mL/min[5][6]
Injection Mode Split (5:1) or Splitless, depending on concentration[5]
Injection Volume 1 µL[5]
Injector Temperature 250 °C[6]
Oven Program Initial: 40 °C, hold for 3 min; Ramp: 10 °C/min to 240 °C, hold for 5 min[5]
Transfer Line Temp. 250 °C[6]
Ion Source Temp. 230 °C[5][6]
Ionization Mode Electron Ionization (EI) at 70 eV[5]
Acquisition Mode Full Scan (m/z 40-200) for identification and Selected Ion Monitoring (SIM) for quantification
SIM Ions (m/z) Quantifier: 108; Qualifier: 42[5]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of this compound. The molecular weight of this compound is approximately 108.14 g/mol .[7][8][9]

Parameter Value Reference Ions (m/z)
Molecular Formula C₆H₈N₂[7][8]N/A
Molecular Weight 108.14 g/mol [7][8]N/A
CAS Number 108-50-9[7][8][9]N/A
Retention Time (t_R) ~9.77 min (on HP-INNOWax)[5]N/A
Quantifier Ion 108[5]Primary ion for peak area integration.
Qualifier Ion 42[5]Used for confirmation of identity.

Data Analysis and Quantification

  • Identification: The identification of this compound in sample chromatograms is confirmed by matching the retention time and the mass spectrum with that of an authentic standard. The presence and ratio of the qualifier ion to the quantifier ion should be consistent.

  • Calibration Curve: A calibration curve is generated by plotting the peak area ratio of the this compound quantifier ion to the internal standard quantifier ion against the concentration of the working standards.

  • Quantification: The concentration of this compound in the prepared samples is determined using the linear regression equation from the calibration curve.

The described GC-MS method provides a robust and reliable protocol for the selective and sensitive quantification of this compound in various matrices. The detailed sample preparation and instrumental parameters serve as a comprehensive guide for researchers and scientists. Method validation, including assessment of linearity, accuracy, precision, and limits of detection and quantification, should be performed to ensure the quality of the results for specific applications.

References

Application Notes and Protocols for the Extraction of 2,6-Dimethylpyrazine from Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of 2,6-Dimethylpyrazine, a key flavor compound, from various food matrices. This compound contributes nutty, cocoa, and roasted aromas to a wide range of food products, including coffee, baked goods, and roasted nuts.[1] Its accurate quantification is crucial for quality control and flavor profile analysis.

The following sections detail several common extraction techniques, including their principles, advantages, and limitations. Experimental protocols derived from scientific literature are provided to guide researchers in their application.

Key Extraction Techniques Overview

A variety of methods have been developed for the extraction of pyrazines from food samples.[2][3] These techniques include traditional solvent-based methods as well as more modern, solvent-free approaches. The choice of method often depends on the food matrix, the desired sensitivity, and the available instrumentation. Common techniques include:

  • Headspace Solid-Phase Microextraction (HS-SPME): A simple, solvent-free technique ideal for volatile and semi-volatile compounds.[4]

  • Liquid-Liquid Extraction (LLE): A conventional method that separates compounds based on their differential solubilities in two immiscible liquids.[5][6]

  • Simultaneous Distillation-Extraction (SDE): A technique that combines steam distillation with solvent extraction for the efficient recovery of volatile compounds.[7]

  • Supercritical Fluid Extraction (SFE): A "green" extraction technique that uses a supercritical fluid, typically carbon dioxide, as the solvent.[8][9][10]

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to enhance the extraction process by disrupting cell walls and improving mass transfer.[11][12][13]

Quantitative Data Summary

The following table summarizes quantitative data for the extraction of this compound from various food matrices using different techniques. This allows for a comparative assessment of method performance.

Food MatrixExtraction TechniqueConcentration Range (µg/L or µg/kg)Recovery (%)Limit of Detection (LOD) (ng/g)Limit of Quantitation (LOQ) (ng/g)Reference
Soy Sauce Aroma Type BaijiuUPLC-MS/MS460 - 1590 µg/L---[14][15][16]
Flavor-Enhanced Rapeseed OilMHS-SPME-arrow-GC-MS-91.6 - 109.22 - 606 - 180[4]
Peanut ButterPurge and Trap----[17]
Cocoa LiquorHS-SPME----[18]

Note: "-" indicates that the data was not specified in the cited literature.

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below.

Headspace Solid-Phase Microextraction (HS-SPME)

Principle: HS-SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis.[4]

Experimental Protocol for Yeast Extract (Adapted from[19]):

  • Sample Preparation: Weigh 2 g of yeast extract into a 20 mL headspace vial.

  • Internal Standard: Add an appropriate internal standard.

  • Equilibration: Seal the vial and allow it to equilibrate at a set temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) with agitation.

  • Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for a defined period (e.g., 30 minutes) at the equilibration temperature.

  • Desorption and Analysis: Retract the fiber and immediately insert it into the GC injector port (e.g., at 250°C) for thermal desorption (e.g., for 5 minutes) and subsequent analysis by GC-Mass Spectrometry (GC-MS).

Experimental Protocol for Flavor-Enhanced Oils (Adapted from[4]):

  • Sample Preparation: Place 1 g of the oil sample into a 20 mL headspace vial.

  • Pre-incubation: Pre-incubate the sample at 80°C for 20 minutes with agitation.

  • Extraction: Expose a PDMS/DVB/CAR SPME-arrow fiber to the headspace at 50°C for 50 minutes.

  • Desorption and Analysis: Thermally desorb the analytes from the fiber in the GC injector port for 80 seconds for GC-MS analysis.

Liquid-Liquid Extraction (LLE)

Principle: LLE separates compounds based on their relative solubilities in two different immiscible liquids, typically water and an organic solvent. The compound of interest will partition into the solvent in which it is more soluble. Multiple extractions may be necessary to achieve high recovery.[5][6]

General Experimental Protocol:

  • Sample Preparation: Homogenize a known amount of the food sample. For liquid samples, pH adjustment may be necessary.

  • Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., dichloromethane, hexane, or ethyl acetate) to the sample in a separatory funnel.[5]

  • Partitioning: Shake the funnel vigorously for a set period to allow for the partitioning of this compound into the organic phase.

  • Phase Separation: Allow the layers to separate and collect the organic layer.

  • Repeat: Repeat the extraction process with fresh solvent two to three more times to maximize recovery.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate the extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.

  • Analysis: Analyze the concentrated extract by GC-MS or another suitable analytical technique.

Simultaneous Distillation-Extraction (SDE)

Principle: SDE combines steam distillation and solvent extraction into a single process. The volatile compounds are steam-distilled from the sample and simultaneously extracted into a continuously refluxing organic solvent. This method is particularly effective for isolating volatile and semi-volatile compounds from complex matrices.[7][20]

General Experimental Protocol (using a Likens-Nickerson apparatus):

  • Sample Preparation: Place the homogenized food sample in the sample flask with a specific volume of water.

  • Solvent Addition: Place a suitable organic solvent (e.g., dichloromethane) in the solvent flask.

  • Apparatus Setup: Assemble the Likens-Nickerson apparatus.

  • Extraction: Heat both the sample and solvent flasks simultaneously. The steam and volatilized compounds from the sample will mix with the vaporized solvent in the distillation head, where they co-condense.

  • Phase Separation: The condensed liquid flows into a separation chamber where the aqueous and organic phases separate. The organic solvent, containing the extracted this compound, returns to the solvent flask, while the aqueous phase returns to the sample flask.

  • Duration: Continue the process for a set time (e.g., 2-4 hours).

  • Extract Processing: After cooling, collect the organic solvent, dry it over anhydrous sodium sulfate, and concentrate it before analysis.

Supercritical Fluid Extraction (SFE)

Principle: SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[8][9][10] Above its critical temperature and pressure, CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be controlled.[9][21]

General Experimental Protocol:

  • Sample Preparation: Grind or homogenize the food sample to increase the surface area.

  • Loading: Pack the sample into the extraction vessel of the SFE system.

  • Extraction: Pressurize and heat the system to bring the CO2 to its supercritical state (e.g., >31.1°C and >73.8 bar). The supercritical CO2 is then passed through the extraction vessel.

  • Analyte Collection: The CO2 containing the dissolved this compound flows into a collection vessel where the pressure is reduced. This causes the CO2 to return to a gaseous state, leaving the extracted analyte behind.

  • Analysis: The collected extract can then be dissolved in a small amount of solvent for analysis.

Ultrasound-Assisted Extraction (UAE)

Principle: UAE uses high-frequency sound waves to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the sample material generates localized high pressures and temperatures, leading to cell wall disruption and enhanced mass transfer of the target analyte into the solvent.[11][12][13][22]

General Experimental Protocol:

  • Sample Preparation: Mix the homogenized food sample with a suitable extraction solvent in a flask.

  • Ultrasonication: Place the flask in an ultrasonic bath or use an ultrasonic probe.

  • Extraction: Apply ultrasonic waves at a specific frequency and power for a set duration (e.g., 15-30 minutes). The temperature of the extraction medium should be monitored and controlled.

  • Separation: After extraction, separate the solid material from the solvent by filtration or centrifugation.

  • Concentration and Analysis: The resulting extract can be concentrated and analyzed using appropriate chromatographic techniques.

Visualizations

Experimental Workflow for this compound Analysis

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis Sample Food Matrix Sample Homogenization Homogenization/Grinding Sample->Homogenization HS_SPME HS-SPME Homogenization->HS_SPME LLE LLE Homogenization->LLE SDE SDE Homogenization->SDE SFE SFE Homogenization->SFE UAE UAE Homogenization->UAE GC_MS GC-MS Analysis HS_SPME->GC_MS Direct Concentration Concentration LLE->Concentration SDE->Concentration SFE->Concentration UAE->Concentration Cleanup Clean-up (e.g., SPE) Concentration->Cleanup Cleanup->GC_MS Quantification Quantification GC_MS->Quantification Extraction_Techniques cluster_solvent_free Solvent-Free/Reduced Solvent cluster_solvent_based Solvent-Based cluster_principles Underlying Principles SPME Solid-Phase Microextraction (SPME) Adsorption Adsorption SPME->Adsorption SFE Supercritical Fluid Extraction (SFE) Solubility Differential Solubility SFE->Solubility LLE Liquid-Liquid Extraction (LLE) Partitioning Analyte Partitioning LLE->Partitioning LLE->Solubility SDE Simultaneous Distillation-Extraction (SDE) SDE->Partitioning Distillation Distillation SDE->Distillation UAE Ultrasound-Assisted Extraction (UAE) UAE->Solubility Acoustic_Cavitation Acoustic Cavitation UAE->Acoustic_Cavitation

References

Application of 2,6-Dimethylpyrazine in Fragrance Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylpyrazine is a key aroma compound belonging to the pyrazine family, a class of nitrogen-containing heterocyclic compounds.[1][2] It is naturally found in a variety of roasted and fermented foods, including coffee, cocoa, and baked goods, where it contributes to their characteristic nutty, roasted, and savory aromas.[2][3] In the fragrance industry, this compound is a valuable ingredient used to impart warmth, depth, and complexity to a wide range of fragrance compositions, particularly in the creation of gourmand, roasted, and brown accords.[3][4] Its potent and diffusive character allows for significant impact at very low concentrations. This document provides detailed application notes and experimental protocols for the use of this compound in fragrance production.

Physicochemical and Olfactory Properties

A summary of the key physicochemical and olfactory properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name This compound[5]
Synonyms 2,6-DMP, FEMA 3273[2]
CAS Number 108-50-9[5]
Molecular Formula C₆H₈N₂[5]
Molecular Weight 108.14 g/mol [5]
Appearance White to pale yellow solid or colorless liquid[6]
Melting Point 47-48 °C[5]
Boiling Point 154-155 °C[5]
Solubility Moderately soluble in water; very soluble in ethanol, chloroform, and ether[5][6]
Odor Profile Nutty, roasted, cocoa, coffee-like, with savory and meaty nuances[2][3]
Odor Threshold 200 ppb in water[7]
Odor Threshold Varies in dilute alcohol solution depending on concentration and presence of other compounds[8]

Experimental Protocols

Synthesis of this compound

While several synthetic routes exist, a common laboratory-scale synthesis involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. The following is a representative protocol for the synthesis of this compound from 1,2-diaminopropane and diacetyl (2,3-butanedione).

Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions must be taken when handling all chemicals.

Reagents and Materials:

  • 1,2-Diaminopropane

  • Diacetyl (2,3-butanedione)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Stirring plate and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1,2-diaminopropane in ethanol.

  • Addition of Diacetyl: Slowly add an equimolar amount of diacetyl to the stirred solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Neutralization and Extraction: Cool the reaction mixture to room temperature. Neutralize the mixture with a dilute aqueous solution of sodium hydroxide. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation or column chromatography on silica gel to yield pure this compound.

Workflow for Synthesis and Purification of this compound

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve 1,2-Diaminopropane in Ethanol add_diacetyl Add Diacetyl start->add_diacetyl reflux Reflux for 2-4 hours add_diacetyl->reflux neutralize Neutralize with NaOH reflux->neutralize extract Extract with Diethyl Ether neutralize->extract dry Dry with MgSO4 extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Distillation or Chromatography evaporate->purify end Pure this compound purify->end

Caption: Workflow for the synthesis and purification of this compound.

Quality Control using Gas Chromatography-Mass Spectrometry (GC-MS)

Purity and identity of the synthesized or purchased this compound should be confirmed using GC-MS.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms)

Sample Preparation:

  • Prepare a stock solution of this compound in ethanol (e.g., 1000 ppm).

  • Prepare a series of dilutions for calibration if quantitative analysis is required.

  • For analysis of this compound in a fragrance oil, dilute the oil in ethanol to an appropriate concentration.

GC-MS Parameters (Typical):

ParameterSetting
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temp 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-350
Scan Mode Full Scan or Selected Ion Monitoring (SIM) for higher sensitivity

Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum should show a prominent molecular ion peak at m/z 108 and characteristic fragment ions.

  • Determine the purity by calculating the peak area percentage.

Incorporation into a Fragrance Formulation

This compound is typically used as a modifier in fragrance compositions to add roasted and gourmand notes. Due to its high impact, it should be used at low concentrations, often in traces.

Materials:

  • This compound (1% solution in ethanol or dipropylene glycol)

  • Other fragrance raw materials (e.g., vanillin, ethyl maltol, coffee absolute, cocoa extract)

  • Ethanol (perfumer's grade)

  • Beakers, pipettes, and a precision balance

Protocol for Creating a Gourmand Accord:

  • Prepare a 1% Dilution: Prepare a 1% solution of this compound in ethanol to allow for precise dosing.

  • Create the Accord Base: In a beaker, combine the other ingredients of your gourmand accord. For example, a simple coffee-cocoa accord might include:

    • Coffee Absolute: 40 parts

    • Cocoa Extract: 30 parts

    • Vanillin (10% solution): 20 parts

    • Ethyl Maltol (10% solution): 10 parts

  • Incorporate this compound: Carefully add the 1% solution of this compound drop by drop to the accord base, smelling the blend after each addition. A typical starting point would be 0.1% to 1% of the total accord concentrate.

  • Maturation: Allow the final accord to mature for at least 48 hours before evaluation and further use in a final fragrance composition.

Logical Relationship of this compound in a Gourmand Accord

cluster_ingredients Accord Ingredients coffee Coffee Absolute accord Gourmand Accord Base coffee->accord cocoa Cocoa Extract cocoa->accord vanillin Vanillin vanillin->accord ethyl_maltol Ethyl Maltol ethyl_maltol->accord dmp This compound dmp->accord Adds Roasted/Nutty Nuances final_fragrance Final Fragrance accord->final_fragrance Provides Core Gourmand Character

Caption: Role of this compound in a gourmand fragrance accord.

Stability Testing

The stability of a fragrance containing this compound should be evaluated in the final product base (e.g., alcoholic perfume, lotion, soap).

Protocol:

  • Sample Preparation: Prepare samples of the final product containing the fragrance with this compound. Also, prepare a control sample of the product base without the fragrance.

  • Storage Conditions: Store the samples under various conditions to simulate aging and environmental stress:

    • Accelerated Aging: Ovens at 40°C and 50°C.

    • Light Exposure: UV light box or exposure to daylight.

    • Freeze-Thaw Cycles: Repeatedly freeze at -10°C and thaw at room temperature.

    • Room Temperature: As a control.

  • Evaluation: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for:

    • Odor: Olfactory evaluation by a trained panel to detect any changes in the fragrance profile.

    • Color and Appearance: Visual inspection for any discoloration, precipitation, or phase separation.

    • Chemical Analysis: GC-MS analysis to quantify the concentration of this compound and other key fragrance components to assess degradation.

Substantivity Evaluation on Fabric

Substantivity refers to the longevity of a fragrance on a substrate. The following protocol outlines a method for evaluating the substantivity of a fragrance containing this compound on cotton fabric.

Materials:

  • Cotton swatches

  • The fragrance oil containing this compound

  • A base for application (e.g., a simple fabric softener base)

  • Headspace solid-phase microextraction (HS-SPME) fibers

  • GC-MS system

Protocol:

  • Fabric Treatment: Wash the cotton swatches with a non-fragranced detergent. During the rinse cycle, add a defined amount of the fabric softener base containing the test fragrance.

  • Drying: Air-dry the treated fabric swatches for 24 hours in a controlled environment.

  • Headspace Sampling: At specified time intervals (e.g., 0, 4, 8, 24, 48 hours after drying), place a fabric swatch in a sealed headspace vial. Expose an SPME fiber to the headspace above the fabric for a defined period (e.g., 30 minutes) to collect the volatile fragrance molecules.

  • GC-MS Analysis: Desorb the collected volatiles from the SPME fiber in the GC injector and analyze by GC-MS.

  • Data Analysis: Quantify the peak area of this compound and other key fragrance compounds at each time point. The decrease in peak area over time indicates the rate of fragrance release and thus the substantivity.

Quantitative Data

The following table summarizes available quantitative data for this compound. Further research is needed to establish more comprehensive data, particularly regarding its stability and substantivity in various fragrance applications.

ParameterValueMatrixReference
Odor Detection Threshold 200 ppbWater[7]
Odor Threshold VariableDilute alcohol solution[8]
Concentration in Soy Sauce Aroma Type Baijiu 460–1590 µg·L⁻¹Alcoholic Beverage[8]

Conclusion

This compound is a powerful and versatile ingredient in the perfumer's palette, offering the ability to create rich, warm, and complex gourmand and roasted notes. Its high impact necessitates careful dosing and thorough evaluation of its stability and performance in the final product. The protocols provided in this document offer a framework for the synthesis, quality control, and application of this compound in fragrance production, enabling researchers and perfumers to effectively utilize this valuable aroma chemical. Further studies are encouraged to expand the quantitative data on its behavior in various fragrance matrices.

References

Application Notes and Protocols for Microbial Production of 2,6-Dimethylpyrazine using Bacillus subtilis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that contribute significantly to the flavors and aromas of many foods and beverages. Among them, 2,6-dimethylpyrazine is valued for its nutty, roasted, and cocoa-like aroma, making it a sought-after flavor additive in the food industry. While chemical synthesis is a common route for its production, microbial fermentation offers a "natural" and more sustainable alternative. Bacillus subtilis, a "Generally Recognized As Safe" (GRAS) bacterium, has demonstrated the ability to produce a variety of alkylpyrazines, including this compound.[1] This document provides detailed application notes and protocols for the production, extraction, and quantification of this compound using Bacillus subtilis.

Data Presentation

Table 1: Production of this compound by Different Bacillus subtilis Strains
StrainPrecursors Added to MediumFermentation TimeThis compound YieldReference
B. subtilis BcP4L-threonine (50 g/L), Acetoin (60 g/L)Not Specified~1900 µg/L[1]
B. subtilis BcP1L-threonine (50 g/L), Acetoin (60 g/L)Not Specified1265.2 ± 121.2 µg/L[1]
B. subtilis 168 (KBL inactivated)L-threonine48 hours2.82 mM (for 2,5-DMP)[1]

Note: Data for 2,5-dimethylpyrazine (2,5-DMP) is included as its biosynthetic pathway is closely related to that of this compound, and similar yields can be anticipated with targeted metabolic engineering.

Signaling and Biosynthetic Pathways

The biosynthesis of this compound in Bacillus subtilis is understood to originate from the amino acid L-threonine. The proposed pathway involves a series of enzymatic and spontaneous reactions. L-threonine is first converted to L-2-amino-acetoacetate, which is an unstable intermediate that can decarboxylate to form aminoacetone. Two molecules of aminoacetone can then condense and subsequently be oxidized to form 2,5-dimethylpyrazine. It is hypothesized that a similar condensation of two molecules of a C3 amino-ketone derived from threonine metabolism leads to the formation of this compound. Metabolic engineering strategies, such as the inactivation of competing pathways, can significantly enhance the yield of the desired pyrazine.[1][2]

Biosynthesis of this compound cluster_0 Bacillus subtilis Cell cluster_1 Competing Pathway L-Threonine L-Threonine L-2-Amino-acetoacetate L-2-Amino-acetoacetate L-Threonine->L-2-Amino-acetoacetate L-threonine-3-dehydrogenase (TDH) Aminoacetone Aminoacetone L-2-Amino-acetoacetate->Aminoacetone Spontaneous Decarboxylation C3_Amino_Ketone C3 Amino-Ketone Intermediate L-2-Amino-acetoacetate->C3_Amino_Ketone Hypothetical Isomerization/ Metabolism Glycine_Acetyl_CoA Glycine + Acetyl-CoA L-2-Amino-acetoacetate->Glycine_Acetyl_CoA 2-Amino-3-ketobutyrate CoA ligase (KBL) This compound This compound C3_Amino_Ketone->this compound Dimerization & Oxidation

Caption: Proposed biosynthetic pathway of this compound from L-threonine in Bacillus subtilis.

Experimental Protocols

Protocol 1: Fermentation of Bacillus subtilis for this compound Production

This protocol describes the batch fermentation of Bacillus subtilis in a shake flask culture.

1. Materials:

  • Bacillus subtilis strain (e.g., BcP4 or a metabolically engineered strain)

  • Lysogeny Broth (LB) medium: 10 g/L casein peptone, 5 g/L yeast extract, 10 g/L NaCl

  • Fermentation medium: 5 g/L yeast extract, 20 g/L corn pulp dry powder, 70 g/L glucose, 14 g/L K₂HPO₄, 6 g/L KH₂PO₄, 5 g/L urea, 8 g/L trisodium citrate[3]

  • L-threonine solution (sterile, 500 g/L)

  • Acetoin solution (sterile, 600 g/L)

  • 500 mL Erlenmeyer flasks

  • Shaking incubator

2. Procedure:

  • Inoculate a single colony of Bacillus subtilis into 50 mL of LB medium in a 250 mL flask.

  • Incubate at 37°C with shaking at 200 rpm for 8-12 hours to prepare the seed culture.

  • Prepare the fermentation medium and autoclave at 121°C for 20 minutes.

  • Once cooled, inoculate the fermentation medium with the seed culture at a 10% (v/v) ratio in a 500 mL flask containing 100 mL of medium.

  • To stimulate pyrazine production, aseptically add L-threonine and acetoin to final concentrations of 50 g/L and 60 g/L, respectively.[4]

  • Incubate the production culture at 37°C with shaking at 200 rpm.[3] The pH should be maintained around 7.0-7.5 for optimal pyrazine formation.[3][5]

  • Incubate for 48-120 hours.[3] Samples can be taken periodically to monitor cell growth (OD₆₀₀) and this compound concentration.

Fermentation_Workflow A Inoculate B. subtilis in LB Medium B Incubate Seed Culture (37°C, 200 rpm, 8-12h) A->B D Inoculate Fermentation Medium (10% v/v) B->D C Prepare & Autoclave Fermentation Medium C->D E Add L-threonine & Acetoin Precursors D->E F Incubate Production Culture (37°C, 200 rpm, 48-120h) E->F G Sample for Analysis F->G

Caption: Workflow for the fermentation of Bacillus subtilis for this compound production.

Protocol 2: Extraction and Quantification of this compound by GC-MS

This protocol details the extraction of this compound from the fermentation broth and its subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials:

  • Fermentation broth sample

  • Dichloromethane (CH₂Cl₂) or Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Centrifuge tubes (50 mL)

  • Rotary evaporator

  • GC-MS system with a capillary column (e.g., DB-WAX or equivalent, 60 m × 0.25 mm, 0.25 µm)[6]

2. Extraction Procedure:

  • Centrifuge 10 mL of the fermentation broth at 8,000 rpm for 10 minutes to pellet the cells.

  • Transfer the supernatant to a clean 50 mL centrifuge tube.

  • Add 10 mL of dichloromethane to the supernatant, vortex vigorously for 2 minutes, and then centrifuge at 4,000 rpm for 10 minutes to separate the phases.

  • Carefully collect the organic (bottom) layer.

  • Repeat the extraction of the aqueous layer two more times with 10 mL of dichloromethane each time.

  • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the dried extract and concentrate it to approximately 1 mL using a rotary evaporator at a gentle temperature (e.g., 40°C).

3. GC-MS Analysis:

  • Injection: Inject 1 µL of the concentrated extract into the GC-MS.

  • Inlet Temperature: 230°C.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp 1: Increase to 120°C at 5°C/min.

    • Ramp 2: Increase to 230°C at 7°C/min, hold for 10 minutes.[6]

  • MS Conditions:

    • Ion Source Temperature: 230°C.[6]

    • Electron Ionization (EI) energy: 70 eV.[6]

    • Mass Scan Range: m/z 20-500.[6]

  • Quantification: Create a standard curve using a certified standard of this compound. Identification is based on retention time and mass spectrum comparison with the standard.

Protocol 3: Quantification of this compound by UPLC-MS/MS

This protocol provides a more sensitive and specific method for quantification using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

1. Materials:

  • Fermentation broth supernatant (prepared as in Protocol 2, step 1 & 2)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • UPLC-MS/MS system with a C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm)[7]

2. Sample Preparation:

  • Filter the fermentation supernatant through a 0.22 µm syringe filter.

  • Dilute the filtered sample with the initial mobile phase if necessary to fall within the standard curve range.

3. UPLC-MS/MS Analysis:

  • Column Temperature: 40°C.[7]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: (Flow rate: 0.3 mL/min)

    • 0-8 min: 3% B

    • 8-25 min: 3-12% B

    • 25-31 min: 12-20% B

    • 31-35 min: 20-70% B

    • 35-35.5 min: 70-3% B

    • 35.5-40 min: 3% B[7]

  • MS/MS Conditions (Positive Electrospray Ionization - ESI+):

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. For this compound (C₆H₈N₂), the protonated molecule [M+H]⁺ has an m/z of 109.1. Product ions would need to be determined by infusion of a standard.

    • Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Quantification: Prepare a standard curve of this compound in a matrix similar to the fermentation broth (e.g., sterile fermentation medium) to account for matrix effects.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 UPLC-MS/MS Analysis A Fermentation Broth Sample B Centrifuge to Remove Cells A->B C Collect Supernatant B->C D Liquid-Liquid Extraction C->D G Filter Supernatant C->G E Concentrate Extract D->E F Inject into GC-MS E->F J Data Analysis & Quantification F->J H Dilute Sample G->H I Inject into UPLC-MS/MS H->I I->J

Caption: General workflow for the extraction and analysis of this compound from fermentation broth.

References

Application Notes and Protocols for the Sensory Evaluation of 2,6-Dimethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the sensory evaluation of 2,6-Dimethylpyrazine, a volatile organic compound known for its distinct nutty, roasted, and cocoa-like aroma.[1][2] Found in a variety of roasted and fermented foods, this pyrazine derivative is a key contributor to the flavor profile of products like coffee, chocolate, and baked goods.[2] Understanding its sensory characteristics is crucial for food product development, quality control, and in the study of olfaction for pharmaceutical applications.

Sensory Profile of this compound

This compound is characterized by a multifaceted aroma profile. Its primary sensory attributes include:

  • Nutty: Reminiscent of roasted nuts.

  • Cocoa: Similar to the aroma of dark chocolate or cocoa powder.[1][2]

  • Roasted: A general browned, toasted, or baked aroma.[2]

  • Meaty: In some contexts, it can impart a savory, cooked meat character.[1][2]

  • Coffee-like: Evokes the aroma of freshly brewed coffee.[1][2]

Quantitative Sensory Data

The sensory thresholds of this compound are crucial for determining its impact at various concentrations. The following table summarizes available quantitative data.

ParameterMediumValueReferences
Odor Detection ThresholdWater200 ppb[3]
Odor Detection Threshold RangeWater200 - 9,000 ppb[4]
Concentration in Soy Sauce Aroma Type BaijiuAlcoholic Beverage460 - 1,590 µg·L⁻¹[5][6][7]

Experimental Protocols

Determination of Odor Detection Threshold

This protocol is adapted from the ASTM E679 standard practice, which employs a forced-choice ascending concentration series method of limits.[8][9][10][11][12]

Objective: To determine the lowest concentration of this compound that can be reliably detected by a sensory panel.

Materials:

  • High-purity this compound

  • Odor-free water or other desired solvent (e.g., mineral oil, ethanol solution)

  • Glass sniffing bottles with Teflon-lined caps

  • Graduated pipettes and volumetric flasks

  • Sensory panel of at least 15-20 trained assessors

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration well above the expected threshold (e.g., 100 ppm).

  • Serial Dilutions: Create a series of dilutions from the stock solution, typically in steps of 1:2 or 1:3. The range should span from a concentration that is likely sub-threshold to one that is clearly perceivable.

  • Sample Presentation (3-AFC Test):

    • For each concentration step, present three samples to each panelist: two blanks (solvent only) and one sample containing the this compound dilution.

    • The order of presentation should be randomized for each panelist.

    • Instruct panelists to sniff each sample and identify the one that is different from the other two.

  • Data Collection: Record whether the panelist correctly identified the odd sample for each concentration step.

  • Data Analysis:

    • Calculate the proportion of correct responses at each concentration level.

    • The individual threshold is the concentration at which the panelist's responses change from incorrect to consistently correct.

    • The group threshold is typically calculated as the geometric mean of the individual thresholds.

Descriptive Sensory Analysis: Flavor Profile Method

This protocol is based on the principles of the Flavor Profile method to characterize the sensory attributes of this compound.[13]

Objective: To identify and quantify the specific aroma and flavor characteristics of this compound.

Materials:

  • This compound solutions at various concentrations

  • Reference standards for potential aroma attributes (e.g., roasted almonds for "nutty," unsweetened cocoa powder for "cocoa")

  • Odor-free water or a neutral food base (e.g., unsalted cracker, white rice)

  • Sensory evaluation software or data collection forms

  • A small, highly trained sensory panel (4-8 members)

Procedure:

  • Panel Training and Lexicon Development:

    • Familiarize the panel with the aroma of this compound.

    • Through discussion and exposure to reference standards, develop a consensus vocabulary (lexicon) to describe the perceived aromas.

  • Sample Evaluation:

    • Present samples of this compound at a predetermined concentration in a neutral medium.

    • Panelists individually evaluate the sample and score the intensity of each attribute from the developed lexicon on a numerical scale (e.g., 0-15, where 0 = not present and 15 = extremely strong).

  • Consensus Evaluation:

    • After individual evaluations, the panel discusses their findings to reach a consensus on the description and intensity of each attribute.

  • Data Analysis:

    • The consensus scores for each attribute are compiled to create a detailed flavor profile of this compound.

Visualizations

Experimental Workflow for Sensory Evaluation

G cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_data Data Analysis prep_stock Prepare Stock Solution prep_dilute Create Serial Dilutions prep_stock->prep_dilute threshold Threshold Testing (3-AFC) prep_dilute->threshold Present Samples descriptive Descriptive Analysis prep_dilute->descriptive Present Samples analysis_thresh Calculate Thresholds threshold->analysis_thresh Collect Responses analysis_desc Generate Flavor Profile descriptive->analysis_desc Collect Scores

Caption: Workflow for the sensory evaluation of this compound.

Simplified Olfactory Signaling Pathway for Pyrazines

G cluster_olfaction Olfactory Perception pyrazine This compound receptor Olfactory Receptor (e.g., OR5K1) pyrazine->receptor Binds to neuron Olfactory Sensory Neuron receptor->neuron Activates bulb Olfactory Bulb neuron->bulb Signal Transmitted cortex Brain (Cortex) bulb->cortex Signal Processed perception Perception of 'Nutty'/'Roasted' Aroma cortex->perception

Caption: Simplified signaling pathway for pyrazine odor perception.

References

Application Notes & Protocols: Solid-Phase Microextraction (SPME) for 2,6-Dimethylpyrazine Sampling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dimethylpyrazine is a significant volatile organic compound belonging to the pyrazine class.[1][2] It is a naturally occurring aromatic compound found in a variety of foods such as coffee, cocoa, roasted nuts, and baked goods, contributing to their characteristic flavors and aromas.[1] The formation of this compound often occurs during thermal processing through Maillard reactions.[1] Its presence and concentration are critical quality indicators in the food and beverage industry and can also be relevant in environmental and biomedical research.

Solid-Phase Microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique widely used for the extraction and pre-concentration of volatile and semi-volatile compounds from various matrices.[3][4] Headspace SPME (HS-SPME) is particularly well-suited for the analysis of aroma compounds like this compound in complex samples, as it minimizes matrix effects.[5][6][7] This document provides detailed application notes and protocols for the sampling and analysis of this compound using SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Key Applications:

  • Flavor and fragrance analysis in food products.

  • Quality control of raw materials and finished products.

  • Monitoring of thermal processing.

  • Environmental air and water analysis.

  • Biomedical research, including metabolomics.

Experimental Protocols

This section outlines the detailed methodologies for the sampling and analysis of this compound using SPME-GC-MS. The protocols are based on established methods for pyrazine analysis in various matrices.

1. Materials and Reagents

  • SPME Fibers:

    • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm thickness.[6][8] This fiber is recommended for broad-range analysis of volatile compounds, including pyrazines.

    • Polydimethylsiloxane/Divinylbenzene (PDMS/DVB), 65 µm thickness.[3][7]

    • Polyacrylate (PA), 85 µm thickness.

  • SPME Holder: Manual or autosampler compatible.

  • Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.[8]

  • Heating and Agitation: Hot plate with magnetic stirrer, heating block, or autosampler with incubation and agitation capabilities.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column.

  • Capillary Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.[8]

  • Reagents:

    • This compound standard (≥98% purity).

    • Sodium chloride (NaCl), analytical grade.

    • Methanol or Ethanol, HPLC grade (for standard preparation).

    • Helium (carrier gas), 99.999% purity.[5]

    • Internal Standard (optional but recommended for quantitative analysis): e.g., [²H₆]-2-methyl-pyrazine.[5]

2. Standard Solution Preparation

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the appropriate solvent to create a calibration curve (e.g., 1-100 ng/mL).

3. Headspace SPME Protocol for Liquid and Solid Samples

This protocol is a general guideline and may require optimization depending on the specific sample matrix.

  • Sample Preparation:

    • Liquid Samples (e.g., beverages, oils): Place a precise volume (e.g., 3 mL) of the liquid sample into a 20 mL headspace vial.[8]

    • Solid Samples (e.g., food powders, tissues): Accurately weigh a specific amount (e.g., 1-5 g) of the homogenized sample into a 20 mL headspace vial. For some solid samples, the addition of a specific volume of saturated NaCl solution can improve the extraction efficiency by increasing the ionic strength of the sample matrix.[7]

  • Internal Standard Spiking (Optional): Add a known amount of the internal standard solution to each sample and standard vial.

  • Vial Sealing: Immediately seal the vials with the magnetic screw caps.

  • Incubation/Equilibration: Place the vials in a heating block or autosampler incubator. Equilibrate the sample at a specific temperature with agitation for a set period to allow the volatile compounds to partition into the headspace. Recommended starting conditions are 60-80°C for 15-20 minutes.[5][7]

  • SPME Extraction:

    • Expose the SPME fiber to the headspace of the sample vial.

    • The extraction is performed at a controlled temperature for a specific duration. Optimal conditions often involve an extraction temperature of 50-60°C for 30-50 minutes.[5][7]

  • Desorption:

    • After extraction, immediately transfer the SPME fiber to the GC injector port.

    • Desorb the analytes from the fiber at a high temperature (e.g., 230-270°C) for a short period (e.g., 1-5 minutes) in splitless mode.[5]

4. GC-MS Analysis Protocol

The following are typical GC-MS parameters for the analysis of this compound.

  • Injector: Splitless mode, Temperature: 230°C.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 1.5 min.[5]

    • Ramp 1: Increase to 100°C at 10°C/min.[5]

    • Ramp 2: Increase to 150°C at 2°C/min, hold for 10 min.[5]

    • Ramp 3: Increase to 185°C at 5°C/min.[5]

    • Ramp 4: Increase to 245°C at 20°C/min, hold for 8 min.[5]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-550.

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. The characteristic ions for this compound can be used for SIM mode to enhance sensitivity.

Data Presentation

Quantitative data from various studies on SPME for pyrazine analysis are summarized in the tables below for easy comparison.

Table 1: Optimized HS-SPME Parameters for Pyrazine Analysis in Different Matrices.

ParameterEdible Oil[5]Yeast Extract[6]Cocoa[7]Peanut Butter
SPME Fiber PDMS/DVB/CARDVB/CAR/PDMSCarbowax/DVBDVB/CAR/PDMS
Pre-incubation/Equilibration Time 20 minNot specified15 minNot specified
Pre-incubation/Equilibration Temp. 80 °CNot specified60 °CNot specified
Extraction Time 50 minOptimized via RSM45 min30 min
Extraction Temperature 50 °COptimized via RSM60 °C65 °C
Agitation Speed 450 rpmNot specifiedMagnetic stirringNot specified
Addition of Salt Not specifiedNot specifiedSaturated NaClNot specified

Table 2: Performance Characteristics of SPME Methods for Pyrazine Analysis.

ParameterEdible Oil (MHS-SPME-arrow)[5]
Limit of Detection (LOD) 2–60 ng/g
Limit of Quantitation (LOQ) 6–180 ng/g
Relative Standard Deviation (RSD) - Intra-day < 16%
Relative Standard Deviation (RSD) - Inter-day < 16%
Mean Recovery 91.6–109.2%

Mandatory Visualizations

Experimental Workflow Diagram

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis Sample 1. Sample Collection (Liquid or Solid) Vial 2. Place Sample in 20 mL Headspace Vial Sample->Vial Salt 3. Add Saturated NaCl (Optional) Vial->Salt Seal 4. Seal Vial Salt->Seal Equilibrate 5. Equilibrate Headspace (e.g., 60-80°C, 15-20 min) Seal->Equilibrate Extract 6. Expose SPME Fiber to Headspace (e.g., 50-60°C, 30-50 min) Equilibrate->Extract Desorb 7. Desorb Analytes in GC Injector (e.g., 230-270°C) Extract->Desorb Separate 8. Chromatographic Separation Desorb->Separate Detect 9. Mass Spectrometric Detection Separate->Detect Data 10. Data Analysis Detect->Data

Caption: Workflow for this compound analysis using HS-SPME-GC-MS.

Logical Relationship of SPME Parameters

SPME_Parameters Fiber SPME Fiber Coating Efficiency Extraction Efficiency Fiber->Efficiency Temp Temperature (Equilibration & Extraction) Temp->Efficiency Time Time (Equilibration & Extraction) Time->Efficiency Matrix Sample Matrix Properties Matrix->Efficiency Sensitivity Sensitivity (LOD, LOQ) Efficiency->Sensitivity Precision Precision (RSD) Efficiency->Precision Accuracy Accuracy (Recovery) Efficiency->Accuracy

Caption: Key parameters influencing the performance of SPME analysis.

References

Application Note: Quantitative Analysis of 2,6-Dimethylpyrazine using a Stable Isotope Dilution Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dimethylpyrazine is a significant volatile organic compound belonging to the pyrazine class.[1] These compounds are known for their potent aroma and flavor profiles, often associated with roasted, nutty, and cocoa-like notes, making them crucial in the food and beverage industry.[1] Beyond flavor, pyrazines and their derivatives are also investigated in pharmaceutical and other industrial applications. Accurate and precise quantification of this compound is essential for quality control, flavor profiling, and research into its formation and effects.

This application note details a robust and highly accurate method for the quantification of this compound using a stable isotope dilution assay (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS). SIDA is a state-of-the-art analytical technique that provides high precision and accuracy by using a stable isotope-labeled analog of the analyte as an internal standard.[2] This approach effectively compensates for sample matrix effects and variations in sample preparation and instrument response.

Principle of the Method

The stable isotope dilution assay relies on the addition of a known amount of a stable isotope-labeled internal standard (in this case, a deuterated analog of this compound) to the sample at the beginning of the analytical process. The isotopically labeled standard is chemically identical to the analyte of interest, ensuring that it behaves similarly during extraction, derivatization, and chromatographic separation.

Because the analyte and the internal standard are nearly indistinguishable chemically, any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. Quantification is then performed by measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard. This ratio is directly proportional to the concentration of the analyte in the original sample.

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound in a given matrix (e.g., coffee) using a stable isotope dilution GC-MS assay.

Materials and Reagents
  • This compound (analytical standard, ≥98% purity)

  • Deuterated this compound (e.g., 2,6-dimethyl-d6-pyrazine, as internal standard)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Anhydrous sodium sulfate

  • Deionized water

  • Sample matrix (e.g., ground coffee)

Equipment
  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Autosampler

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Soxhlet apparatus (optional, for solid samples)

  • Rotary evaporator

  • Standard laboratory glassware (volumetric flasks, pipettes, vials)

Preparation of Standards and Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of deuterated this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock standard solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. To each calibration standard, add the internal standard to a final concentration of 1 µg/mL.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the internal standard stock solution with methanol to a concentration of 10 µg/mL.

Sample Preparation (Example: Coffee)
  • Sample Weighing: Accurately weigh 1 g of the homogenized sample into a centrifuge tube.

  • Internal Standard Spiking: Add 100 µL of the 10 µg/mL internal standard spiking solution to the sample.

  • Extraction:

    • Liquid-Liquid Extraction: Add 5 mL of dichloromethane to the sample tube. Vortex vigorously for 2 minutes. Centrifuge at 4000 rpm for 10 minutes. Carefully transfer the organic (bottom) layer to a clean tube. Repeat the extraction twice more with 5 mL of dichloromethane.

    • Soxhlet Extraction (for solid, dry samples): Place the sample spiked with the internal standard in a thimble and perform Soxhlet extraction with dichloromethane for 4-6 hours.[3]

  • Drying and Concentration: Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water. Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to a final volume of 1 mL.

  • Analysis: Transfer the final extract to a GC vial for analysis.

GC-MS Instrumental Parameters
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.

  • Injector: Splitless mode, 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 240 °C

    • Hold: 10 minutes at 240 °C

  • MS Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion for this compound: m/z 108

    • Qualifier Ion for this compound: m/z 81

    • Quantifier Ion for Deuterated this compound (d6): m/z 114

    • Qualifier Ion for Deuterated this compound (d6): m/z 84

Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the this compound quantifier ion (m/z 108) to the peak area of the internal standard quantifier ion (m/z 114) against the concentration of the calibration standards.

  • Quantification: Determine the peak area ratio of the analyte to the internal standard in the sample extracts. Use the calibration curve to calculate the concentration of this compound in the extract.

  • Final Concentration: Calculate the final concentration of this compound in the original sample using the following formula:

    Concentration (µg/g) = (Concentration from curve (µg/mL) x Final volume of extract (mL)) / Initial weight of sample (g)

Data Presentation

The following table summarizes representative quantitative data for this compound found in various coffee samples, as determined by SIDA-GC-MS.

Sample TypeThis compound Concentration (mg/kg)Reference
Commercially Available Ground Coffee (Range)15.2 - 45.8[4][5]
Decaffeinated Coffee (Range)5.1 - 22.9[4][5]
Roasted Robusta Coffee (Wine Process)2.8 (relative abundance)[6]
Roasted Robusta Coffee (Full Wash Process)2.5 (relative abundance)[6]

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Weighing Spike 2. Spiking with Deuterated Internal Standard Sample->Spike Extract 3. Solvent Extraction Spike->Extract Dry_Concentrate 4. Drying and Concentration Extract->Dry_Concentrate GC_Inject 5. GC Injection Dry_Concentrate->GC_Inject GC_Separation 6. Chromatographic Separation GC_Inject->GC_Separation MS_Detection 7. Mass Spectrometric Detection GC_Separation->MS_Detection Integration 8. Peak Integration MS_Detection->Integration Calibration 9. Calibration Curve Generation Integration->Calibration Quantification 10. Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

Caption: Chemical structures of analyte and internal standard.

G Start Known amount of Internal Standard (IS) added to sample Process Sample Preparation (Extraction, Cleanup) Analyte and IS are lost proportionally Start->Process Analysis GC-MS Analysis Measures ratio of Analyte to IS Process->Analysis Result Analyte concentration is calculated from the Analyte/IS ratio Analysis->Result

Caption: Principle of Stable Isotope Dilution Analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,6-Dimethylpyrazine Yield in Maillard Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,6-dimethylpyrazine via Maillard reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary precursors for synthesizing this compound in a Maillard reaction?

A1: The primary precursors for the formation of this compound are an amino acid and a reducing sugar. L-threonine is a particularly effective amino acid precursor for generating 2,5- and this compound.[1][2] Other amino acids like serine can also produce pyrazines, but the substitution pattern will differ.[1] Glucose is a commonly used reducing sugar in these reactions.

Q2: What is the general mechanism for the formation of this compound in a Maillard reaction?

A2: The Maillard reaction is a complex series of non-enzymatic browning reactions. The initial step involves the condensation of the amino group of an amino acid with the carbonyl group of a reducing sugar to form an N-substituted glycosylamine. This undergoes an Amadori rearrangement to form a ketosamine.[3] Subsequent degradation and reaction of these intermediates, including the Strecker degradation of amino acids in the presence of dicarbonyl compounds, lead to the formation of α-aminocarbonyl intermediates. The self-condensation of these α-aminocarbonyls, followed by oxidation, ultimately yields pyrazines like this compound.[4][5]

Q3: What are the key reaction parameters influencing the yield of this compound?

A3: The yield of this compound is significantly influenced by several factors:

  • Temperature: Higher temperatures generally favor the Maillard reaction and pyrazine formation, with optimal temperatures often cited between 120°C and 180°C.[1][6]

  • pH: The pH of the reaction medium is critical. A neutral to alkaline pH (typically 7.0-9.0) generally promotes pyrazine formation.[2][7]

  • Reaction Time: The reaction time needs to be optimized. While longer reaction times can increase the yield up to a certain point, excessive heating can lead to the degradation of pyrazines and the formation of undesirable byproducts.[6]

  • Reactant Concentrations and Ratio: The molar ratio of the amino acid to the reducing sugar can affect the yield and profile of the pyrazines formed.

  • Water Content: The Maillard reaction is generally favored in systems with low water activity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound - Reaction temperature is too low. - Incorrect pH of the reaction mixture. - Suboptimal ratio of amino acid to sugar. - Insufficient reaction time. - Degradation of reactants or product.- Increase the reaction temperature to the optimal range (e.g., 140°C - 180°C).[6] - Adjust the initial pH of the mixture to be neutral or slightly alkaline (pH 7-9).[7] - Experiment with different molar ratios of L-threonine to glucose. - Increase the reaction time, monitoring the product formation at different intervals. - Ensure reactants are of good quality and stored properly.
Formation of Undesirable Byproducts (e.g., imidazoles, other pyrazine isomers) - Reaction conditions (temperature, pH) favoring alternative reaction pathways. - Presence of other amino acids as impurities.- Optimize temperature and pH to favor the formation of this compound. - Use high-purity L-threonine and glucose. - Employ specific extraction and purification methods to separate the desired product. For instance, using hexane for liquid-liquid extraction can minimize the co-extraction of imidazole derivatives.[1]
Charring or Excessive Browning of the Reaction Mixture - Reaction temperature is too high. - Prolonged reaction time.- Reduce the reaction temperature. - Decrease the reaction time. - Consider using a solvent with a higher boiling point to better control the temperature.
Difficulty in Isolating and Purifying this compound - Co-extraction of polar byproducts. - Inefficient extraction solvent. - Inadequate separation during chromatography.- Perform a multi-step liquid-liquid extraction with a non-polar solvent like hexane or methyl-t-butyl ether (MTBE).[1] - Use silica gel column chromatography with a non-polar mobile phase (e.g., hexane/ethyl acetate mixture) to separate pyrazines from more polar impurities.[1] - Distillation of the aqueous reaction mixture can also be used to isolate volatile pyrazines.[1]

Data Presentation

Table 1: Effect of Temperature on Pyrazine Formation in a Glucose-Amino Acid Model System

Temperature (°C)Relative Yield of Total PyrazinesKey ObservationReference
100LowPyrazine formation is initiated but at a slow rate.[6]
120ModerateSignificant increase in pyrazine yield compared to 100°C.[1]
140HighOften cited as an optimal temperature for good pyrazine yield without excessive degradation.[6][8]
180Very HighCan lead to the highest initial yields but also increases the risk of product degradation and byproduct formation.[6]

Table 2: Effect of pH on Pyrazine Yield in a Rice Bran Protein Hydrolysate-Fructose Model System

pHTotal Pyrazine Yield (µg/g)Key ObservationReference
7.0LowerPyrazine formation occurs but is not optimal.[7]
8.0IntermediateIncreased pyrazine yield compared to pH 7.0.[7]
9.0HighestThe highest yield of pyrazines was observed at this pH.[7]
10.0HighYield remains high but may start to decrease for some pyrazines.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound from L-Threonine and Glucose

This protocol is a generalized procedure based on common practices in Maillard reaction studies.

Materials:

  • L-Threonine

  • D-Glucose

  • Phosphate buffer (0.2 M, pH 8.0)

  • Deionized water

  • Hexane or Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate

  • Reaction vessel (e.g., sealed pressure tube or round-bottom flask with a condenser)

  • Heating mantle or oil bath with temperature control

  • Magnetic stirrer

Procedure:

  • Reactant Preparation: Dissolve L-threonine and D-glucose in a 1:1 molar ratio in the phosphate buffer (pH 8.0) in the reaction vessel. The concentration of reactants can be around 0.5 M each.

  • Reaction: Heat the mixture to 140°C with continuous stirring for 90 minutes.[8] It is crucial to maintain a consistent temperature.

  • Cooling: After the reaction time is complete, immediately cool the reaction vessel in an ice bath to quench the reaction.

  • Extraction:

    • Transfer the cooled reaction mixture to a separatory funnel.

    • Perform a liquid-liquid extraction with hexane or DCM. Repeat the extraction 3-4 times with fresh solvent to ensure complete recovery of the pyrazines.[1]

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification (Optional):

    • The crude product can be further purified by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent.[1]

  • Analysis:

    • Analyze the final product using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence and purity of this compound.

Protocol 2: Quantification of this compound using GC-MS

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Capillary column suitable for volatile compound analysis (e.g., DB-WAX or DB-5MS).

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 230°C at a rate of 5°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless.

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Impact (EI) Energy: 70 eV

  • Scan Range: m/z 40-350

Quantification:

  • Prepare a calibration curve using a certified standard of this compound of known concentrations.

  • Inject the samples and the standards into the GC-MS.

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Quantify the amount of this compound in the samples by comparing its peak area to the calibration curve.

Visualizations

Maillard_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants 1. Prepare Reactants (L-Threonine, D-Glucose) Mixing 3. Mix Reactants and Buffer Reactants->Mixing Buffer 2. Prepare Buffer (e.g., Phosphate Buffer, pH 8.0) Buffer->Mixing Heating 4. Heat Mixture (e.g., 140°C, 90 min) Mixing->Heating Cooling 5. Cool to Quench Reaction Heating->Cooling Extraction 6. Liquid-Liquid Extraction (e.g., with Hexane) Cooling->Extraction Drying 7. Dry Organic Layer (e.g., with Na2SO4) Extraction->Drying Concentration 8. Concentrate Drying->Concentration Purification 9. Column Chromatography (Optional) Concentration->Purification Analysis 10. GC-MS Analysis Concentration->Analysis Purification->Analysis

Caption: Experimental workflow for this compound synthesis.

Pyrazine_Formation_Pathway cluster_reactants Initial Reactants cluster_intermediates Key Intermediates cluster_product Final Product AminoAcid L-Threonine (Amino Group) Glycosylamine N-substituted Glycosylamine AminoAcid->Glycosylamine ReducingSugar D-Glucose (Carbonyl Group) ReducingSugar->Glycosylamine Ketosamine Ketosamine (Amadori Product) Glycosylamine->Ketosamine Amadori Rearrangement Dicarbonyls α-Dicarbonyls Ketosamine->Dicarbonyls Degradation Aminocarbonyl α-Aminocarbonyl Intermediates Dicarbonyls->Aminocarbonyl Strecker Degradation (with Amino Acid) Pyrazine This compound Aminocarbonyl->Pyrazine Self-condensation & Oxidation

Caption: Simplified formation pathway of this compound.

References

Technical Support Center: Extraction of 2,6-Dimethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of 2,6-Dimethylpyrazine.

Troubleshooting Guides & FAQs

1. Low Yield with Liquid-Liquid Extraction (LLE)

  • Question: I am experiencing low recovery of this compound using a single liquid-liquid extraction. What can I do to improve the yield?

    Answer: Low yield in a single LLE is a common issue due to the moderate water solubility of this compound.[1] To enhance extraction efficiency, consider the following:

    • Multiple Extractions: Perform sequential extractions with fresh solvent. Studies have shown that for pyrazines, multiple extractions (up to six) are often necessary to achieve high recovery.[2] The majority of pyrazines are typically extracted within the first few extractions.[2]

    • Solvent Selection: this compound is highly soluble in organic solvents like ethanol, chloroform, and ether.[1] Dichloromethane (DCM) has been shown to be an effective solvent.[2] For less polar pyrazines, hexane can be used, and for broader polarity ranges, a mixture like hexane/DCM or methyl-t-butyl ether (MTBE) can be employed.[2]

    • Salting-Out Effect: The addition of a neutral salt, such as Sodium Chloride (NaCl), to the aqueous phase increases the ionic strength of the solution, thereby decreasing the solubility of this compound and promoting its partition into the organic solvent.[2][3] Adding about 5g of NaCl to the reaction mixture before extraction is a common practice.[2]

    • pH Adjustment: The extraction efficiency of pyrazines can be pH-dependent.[4][5] While specific optimal pH for this compound extraction is not extensively documented in the provided results, adjusting the pH of the aqueous phase away from the pKa of the compound can improve extraction into an organic solvent. For some related compounds, adjusting the pH to a slightly alkaline range (e.g., pH 7.9-8.1) has been noted in purification steps.[6]

2. Co-extraction of Impurities

  • Question: My extract containing this compound is contaminated with other compounds, such as imidazoles. How can I purify my sample?

    Answer: Co-extraction of impurities like 4-methylimidazole is a known issue, particularly when using solvents like DCM or MTBE.[2] The following purification methods can be employed:

    • Column Chromatography:

      • Silica Gel Chromatography: Passing the crude extract through a silica gel column can effectively separate pyrazines from more polar impurities. Fractions can be collected and analyzed by GC-MS to isolate the pure compound.[2]

      • C18 Column Chromatography: For samples in aqueous solution, C18 column chromatography is a highly effective method for trapping pyrazines while allowing water and other polar impurities to be washed away. The trapped pyrazines can then be eluted with a solvent like pure ethanol. This method is particularly useful for removing water from distilled pyrazine solutions.[2]

    • Distillation: Simple distillation can be used to isolate pyrazines from a non-volatile reaction mixture. The distillate, which will contain water and the pyrazines, can then be further purified, for instance by C18 column chromatography to remove the water.[2]

3. Issues with Headspace Solid-Phase Microextraction (HS-SPME)

  • Question: I am using HS-SPME to analyze this compound, but the signal intensity is low. How can I optimize my HS-SPME method?

    Answer: Low signal intensity in HS-SPME can be due to suboptimal extraction parameters. The following factors should be optimized:

    • Fiber Selection: The choice of SPME fiber coating is critical. For pyrazines, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to provide maximum volatile extraction efficiency.[7][8]

    • Extraction Temperature: Temperature influences the partitioning of the analyte between the sample matrix and the headspace. For pyrazines, an extraction temperature of around 60°C has been found to be effective.[3] Higher temperatures can potentially lead to the formation of new pyrazines via Maillard reactions in certain matrices.[3]

    • Extraction Time: The time allowed for the analytes to partition onto the SPME fiber is crucial. An extraction time of 45 minutes has been used effectively for pyrazines.[3]

    • Equilibration Time: Allowing the sample to equilibrate at the extraction temperature before exposing the fiber is important for reproducible results. An equilibration time of 15 minutes is a good starting point.[3]

    • Salting-Out Effect: Similar to LLE, adding NaCl to the sample can increase the volatility of this compound and improve its transfer to the headspace, leading to higher extraction efficiency.[3]

Data Presentation

Table 1: Solvent Selection for Liquid-Liquid Extraction of Pyrazines

SolventTarget PyrazinesObservationsReference
HexaneHigher alkyl substituted pyrazines (C3–C5)>90% extracted in the first two extractions. Multiple extractions needed for complete recovery.[2]
Dichloromethane (DCM)Broad range of pyrazinesEffective, but may co-extract impurities like 4-methylimidazole. Multiple extractions are necessary.[2]
Methyl-t-butyl ether (MTBE)Broad range of pyrazinesSimilar to DCM, requires multiple extractions and may co-extract impurities.[2]
Ethyl AcetateGeneral pyrazinesRequires multiple extractions for effective removal.[2]

Table 2: Optimized HS-SPME Parameters for Pyrazine Analysis

ParameterOptimized ConditionRationaleReference
SPME Fiber50/30 µm DVB/CAR/PDMSShowed maximum volatile extraction efficiency for a range of pyrazines.[7]
Extraction Temperature60 °CBalances efficient extraction with minimizing the risk of analyte generation at higher temperatures.[3]
Extraction Time45 minAllows for sufficient partitioning of the analytes onto the fiber.[3]
Equilibration Time15 minEnsures the sample reaches thermal equilibrium before extraction begins.[3]
Ionic Strength ModificationSaturated NaCl solutionIncreases the volatility of pyrazines, leading to improved extraction efficiency.[3]

Experimental Protocols

Protocol 1: Multiple Liquid-Liquid Extraction (LLE) of this compound

  • Sample Preparation: Cool the reaction mixture to room temperature.

  • Salting-Out: Dissolve NaCl in the aqueous reaction mixture to saturation (approximately 5 g per 20-30 mL of mixture).[2]

  • First Extraction: Add an equal volume of the selected organic solvent (e.g., Dichloromethane). Cap the vessel and shake vigorously for 1-2 minutes, ensuring to vent periodically to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. A separatory funnel is ideal for this step.

  • Collection: Drain the organic layer (the bottom layer if using DCM) into a clean collection flask.

  • Repeat Extractions: Repeat steps 3-5 with fresh portions of the organic solvent for a total of 4-6 extractions to maximize recovery.[2]

  • Drying: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate to remove residual water.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

  • Analysis: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration and purity of this compound.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) of this compound

  • Sample Preparation: Place a known amount of the sample (e.g., 3 mL of oil or an aqueous solution) into a 20 mL headspace vial.[8]

  • Ionic Strength Adjustment: If the sample is aqueous, add NaCl to achieve a saturated solution.[3]

  • Vial Sealing: Securely seal the vial with a PTFE/silicone septum cap.

  • Equilibration: Place the vial in a heating block or autosampler incubator set to 60°C and allow it to equilibrate for 15 minutes.[3]

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 45 minutes at 60°C.[3][7]

  • Desorption: Retract the fiber and immediately insert it into the heated injection port (e.g., 260°C) of a GC-MS system for thermal desorption (typically 1-10 minutes).[2][8]

  • GC-MS Analysis: Initiate the GC-MS analysis to separate and identify the volatile compounds.

Protocol 3: Purification of this compound using Column Chromatography

  • Column Packing (Silica Gel):

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

    • Equilibrate the packed column with the initial mobile phase.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the mobile phase or a compatible solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the mobile phase. A gradient of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate or DCM) is often used to separate compounds with different polarities.

  • Fraction Collection:

    • Collect the eluent in small fractions.

  • Analysis:

    • Analyze each fraction using Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing pure this compound.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

LLE_Workflow start Start: Aqueous solution containing this compound add_salt Add NaCl (Salting-out) start->add_salt add_solvent Add Organic Solvent (e.g., DCM) add_salt->add_solvent extract Vigorous Shaking & Phase Separation add_solvent->extract separate Collect Organic Layer extract->separate repeat_check Sufficient Extractions? separate->repeat_check repeat_check->add_solvent No (Repeat Extraction) combine Combine Organic Extracts repeat_check->combine Yes dry Dry with Na2SO4 combine->dry concentrate Concentrate (Rotovap) dry->concentrate end Crude this compound Extract concentrate->end

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

Troubleshooting_Low_Yield issue Issue: Low Extraction Yield cause1 Incomplete Extraction issue->cause1 cause2 Poor Partitioning issue->cause2 cause3 Analyte Loss issue->cause3 solution1a Increase Number of Extractions cause1->solution1a solution1b Optimize Solvent Choice cause1->solution1b solution2a Add Salt (NaCl) cause2->solution2a solution2b Adjust pH cause2->solution2b solution3a Check for Emulsions cause3->solution3a solution3b Ensure Proper Phase Separation cause3->solution3b

Caption: Troubleshooting logic for low extraction yield of this compound.

References

Technical Support Center: Troubleshooting Peak Tailing in 2,6-Dimethylpyrazine Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the gas chromatography (GC) analysis of 2,6-Dimethylpyrazine.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography and why is it a problem?

A1: Peak tailing is a phenomenon in gas chromatography where a peak appears asymmetrical, with a "tail" extending from the peak maximum towards the end of the chromatogram.[1] This distortion from the ideal symmetrical Gaussian shape can negatively impact the accuracy and precision of quantitative analysis by making peak integration difficult and reducing resolution between adjacent peaks.[2]

Q2: What are the most common causes of peak tailing for a basic compound like this compound?

A2: For a basic compound like this compound, peak tailing is often caused by secondary interactions with active sites within the GC system. These active sites are typically acidic silanol groups (-Si-OH) present on the surfaces of the inlet liner, the column itself, or any glass wool packing.[3] Other significant causes include improper column installation, contamination of the GC system, and suboptimal method parameters.[2][4]

Q3: How can I quickly diagnose the potential cause of peak tailing in my chromatogram?

A3: A good initial diagnostic step is to observe which peaks in your chromatogram are tailing.

  • If all peaks, including the solvent peak, are tailing: This often points to a physical issue, such as a poor column cut, improper column installation creating a dead volume, or a leak in the system.[3][5]

  • If only some peaks, particularly polar or basic compounds like this compound, are tailing: This suggests chemical interactions with active sites in the system.[5]

  • If only later eluting peaks are tailing: This could indicate a cold spot in the transfer line or detector, or an inadequate inlet temperature for less volatile compounds.[3]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving peak tailing issues for this compound analysis.

Step 1: Initial System Checks and Maintenance

Routine maintenance is the first line of defense against peak tailing.[6]

  • Inlet Maintenance: The inlet is a common source of problems. Regularly replace the septum, inlet liner, and O-ring.[7][8] A contaminated or active liner can be a primary cause of peak tailing. Consider using a deactivated liner, especially when analyzing active compounds.[7]

  • Column Installation: Ensure the column is installed correctly.

    • Column Cut: The column should have a clean, square cut. A poor cut can cause turbulence and lead to peak tailing.[3]

    • Column Position: The column must be inserted to the correct depth in both the inlet and the detector as per the instrument manufacturer's instructions. Incorrect positioning can create dead volumes.[3]

  • Column Trimming: If the front of the column is contaminated with non-volatile residues, trimming 15-20 cm from the inlet end can often resolve the issue.[3][7]

Step 2: Method Parameter Optimization

If maintenance does not resolve the issue, the next step is to evaluate and optimize your GC method parameters.

ParameterRecommended Setting for this compoundTroubleshooting Action
Inlet Temperature 250 °C[9]Increase in 10-20°C increments if tailing persists for later eluting compounds. Ensure the temperature is not too high to cause analyte degradation.
Oven Program Initial: 40°C (hold 5 min), Ramp: 4°C/min to 230°C[10]A faster ramp rate can sometimes improve peak shape but may reduce resolution.
Carrier Gas Flow Rate 1.2 mL/min (for a 30m x 0.25mm ID column)[9]Ensure the flow rate is optimal for your column dimensions. A low flow rate can contribute to peak tailing.
Injection Volume 1 µLOverloading the column can cause peak fronting, but in some cases may contribute to tailing. Try reducing the injection volume.
Split Ratio 10:1 to 50:1A low split ratio might not be sufficient for efficient sample introduction. Increasing the split ratio can sometimes improve peak shape.
Step 3: Advanced Troubleshooting

If peak tailing persists after performing initial checks and optimizing method parameters, consider these more advanced solutions.

  • Column Choice: For basic compounds like pyrazines, a column with a wax-based stationary phase (e.g., SUPELCOWAX™ 10) or a low-bleed, inert phase is often recommended.[10] If you are using a general-purpose non-polar column, switching to a more polar and inert column can significantly reduce tailing.

  • Inert Flow Path: For persistent issues, ensure the entire sample flow path is as inert as possible. This includes using deactivated liners, gold-plated inlet seals, and inert-coated tubing.[7]

  • Derivatization: While not always necessary for this compound, derivatization is a powerful technique to reduce tailing for highly active compounds. This involves a chemical reaction to block the active sites on the analyte, making it less prone to secondary interactions.[7]

Experimental Protocols

Protocol 1: GC Inlet Maintenance

This protocol outlines the steps for routine inlet maintenance to prevent and troubleshoot peak tailing.

  • Cool Down: Cool the injector and oven to room temperature.

  • Turn Off Gas Flow: Turn off the carrier gas flow to the instrument.

  • Remove Column: Carefully remove the column from the inlet.

  • Replace Septum: Unscrew the septum nut and replace the old septum with a new one. Avoid overtightening the nut.[8]

  • Replace Liner and O-ring: Remove the inlet liner and the O-ring. Clean the inside of the inlet with a suitable solvent (e.g., methanol or acetone) and a lint-free swab if necessary. Install a new, clean, and preferably deactivated liner and a new O-ring.[6]

  • Reinstall Column: Reinstall the column to the correct depth.

  • Leak Check: Restore gas flow and perform a leak check at the inlet fitting using an electronic leak detector.

  • Equilibrate: Heat the inlet and oven to the method temperatures and allow the system to equilibrate before running a sample.

Protocol 2: GC Column Conditioning

Proper column conditioning is crucial for new columns and can help rejuvenate a column that has become contaminated.

  • Installation: Install the column in the inlet but do not connect it to the detector.[11]

  • Purge: Set the carrier gas flow rate to the typical analytical flow rate (e.g., 1-2 mL/min) and purge the column for 15-30 minutes at room temperature to remove any oxygen.[12][13]

  • Temperature Program:

    • Set the initial oven temperature to 40°C.

    • Ramp the temperature at 10°C/min to 20°C above the maximum temperature of your analytical method, or to the column's maximum isothermal temperature limit, whichever is lower.[7][11]

  • Hold: Hold at the maximum temperature for 1-2 hours, or until a stable baseline is observed when the column is connected to the detector.[7]

  • Cool Down and Connect: Cool the oven down. Connect the column to the detector.

  • Equilibrate and Blank Run: Heat the system to the analytical conditions and perform a blank run to ensure a stable and clean baseline.[14]

Visual Troubleshooting Guides

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_scope Are all peaks tailing? start->check_scope all_tail Physical Issue Likely check_scope->all_tail Yes some_tail Chemical Interaction Likely check_scope->some_tail No physical_checks Check Column Installation: - Proper Cut - Correct Depth - No Leaks all_tail->physical_checks chemical_checks Perform Inlet Maintenance: - Replace Liner, Septum, O-ring - Use Deactivated Liner some_tail->chemical_checks optimize_method Optimize GC Method Parameters: - Inlet Temperature - Flow Rate - Oven Program physical_checks->optimize_method trim_column Trim 15-20cm from Column Inlet chemical_checks->trim_column trim_column->optimize_method advanced_solutions Consider Advanced Solutions: - Use Inert Column/Flow Path - Derivatization optimize_method->advanced_solutions Issue Persists resolved Peak Tailing Resolved optimize_method->resolved Resolved advanced_solutions->resolved

Caption: A flowchart outlining the systematic workflow for troubleshooting peak tailing in the GC analysis of this compound.

Chemical_Interaction cluster_peak Resulting Chromatographic Peak DMP { This compound | (Basic Nitrogen Compound)} ActiveSite { Silanol Group (-Si-OH) | (Acidic)} DMP->ActiveSite Secondary Interaction (Hydrogen Bonding) Peak Tailing Peak Shape ActiveSite->DMP Delayed Elution

References

Technical Support Center: Matrix Effects in 2,6-Dimethylpyrazine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of 2,6-Dimethylpyrazine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency in the mass spectrometer's ion source due to the presence of co-eluting compounds from the sample matrix.[1] These effects can lead to either signal suppression (a decrease in the analyte's response) or signal enhancement (an increase in the analyte's response).[2] For this compound, which is often analyzed in complex matrices like food, beverages, and biological samples, these effects can lead to inaccurate quantification, poor method reproducibility, and an elevated limit of detection.[2][3] In gas chromatography (GC), matrix components can coat the injector liner, preventing the thermal degradation of the analyte and leading to a matrix-induced signal enhancement.[4]

Q2: My this compound recovery is inconsistent across different samples of the same matrix type. What could be the cause?

A2: Inconsistent recovery is a classic sign of variable matrix effects. The composition of a matrix can differ significantly between samples, even within the same type (e.g., different batches of coffee beans or plasma from different subjects).[4] This variability can alter the extent of ion suppression or enhancement, leading to fluctuating recovery values. To address this, it is crucial to employ methods that compensate for these sample-to-sample variations. Stable Isotope Dilution Analysis (SIDA) is the gold standard for this, as the isotopically labeled internal standard co-elutes with the analyte and experiences the same matrix effects.[3]

Q3: I am observing significant signal suppression for this compound in my LC-MS/MS analysis. What are the first troubleshooting steps?

A3: When significant signal suppression is observed, the following steps are recommended:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering compounds before analysis.[2] Consider implementing or refining a sample cleanup procedure. Techniques like Solid Phase Extraction (SPE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with appropriate sorbents can be highly effective.[5][6]

  • Sample Dilution: A simple first step is to dilute the sample extract. This reduces the concentration of matrix components relative to the analyte, which can minimize ion suppression. However, ensure that the diluted concentration of this compound remains above the instrument's limit of quantification.

  • Chromatographic Separation: Adjust your chromatographic method to separate this compound from the co-eluting matrix components. This can involve changing the gradient, the column chemistry, or the mobile phase composition.

  • Matrix-Matched Calibration: If the above steps are insufficient, preparing calibration standards in a blank matrix extract that is free of the analyte can compensate for the matrix effect.[4][7]

Q4: How do I choose the right QuEChERS cleanup sorbent for my sample matrix when analyzing this compound?

A4: The choice of dispersive solid-phase extraction (d-SPE) sorbent in the QuEChERS method depends on the composition of your sample matrix. Here are some general guidelines:

  • Primary Secondary Amine (PSA): Effective for removing fatty acids, sugars, and other polar interferences.[5]

  • C18: Used for the removal of nonpolar interferences, such as lipids and fats. This is particularly useful for high-fat matrices.[1]

  • Graphitized Carbon Black (GCB): Effective for removing pigments (like chlorophyll) and sterols. However, it can also adsorb planar analytes, so its use should be evaluated carefully for potential loss of this compound.[5]

  • Z-Sep®: A zirconium-based sorbent that is effective at removing lipids and pigments.[6]

It is recommended to test different sorbent combinations to find the optimal balance between matrix cleanup and analyte recovery for your specific application.

Data Presentation

Table 1: Comparison of Matrix Effect Mitigation Strategies for a Hypothetical Food Matrix

Mitigation StrategyAnalyte Recovery (%)Relative Standard Deviation (RSD, %)Matrix Effect (%)*
Solvent-Based Calibration (No Cleanup)6525-35 (Suppression)
QuEChERS with PSA/C18 Cleanup8512-15 (Suppression)
Matrix-Matched Calibration988Compensated
Stable Isotope Dilution Analysis (SIDA)1014Compensated

*Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100. A negative value indicates suppression, while a positive value indicates enhancement.

Table 2: Typical GC-MS Parameters for this compound Quantification

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection ModeSplitless
Injector Temperature250 °C
Carrier GasHelium at 1.0 mL/min
Oven Program40 °C (hold 2 min), ramp to 180 °C at 10 °C/min, then to 250 °C at 20 °C/min (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion (m/z)108
Qualifier Ion (m/z)81, 53

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in a Food Matrix
  • Sample Homogenization: Homogenize 10-15 g of the sample to a uniform consistency.

  • Extraction: a. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. If using an internal standard (e.g., deuterated this compound), add it at this stage. d. Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). e. Cap the tube tightly and shake vigorously for 1 minute. f. Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for fatty matrices). b. Vortex for 30 seconds. c. Centrifuge at ≥10,000 rcf for 2 minutes.

  • Final Extract: The supernatant is ready for GC-MS or LC-MS/MS analysis.

Protocol 2: Preparation of Matrix-Matched Calibration Standards
  • Prepare Blank Matrix Extract: Follow the complete sample preparation protocol (e.g., QuEChERS) using a sample of the matrix that is known to be free of this compound.

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Serial Dilutions: Perform a serial dilution of the stock solution with the blank matrix extract to create a series of calibration standards at the desired concentration levels.

  • Analysis: Analyze the matrix-matched calibration standards using the same method as for the unknown samples. The resulting calibration curve will be used for quantification.

Protocol 3: Stable Isotope Dilution Analysis (SIDA)
  • Internal Standard: Obtain or synthesize a stable isotope-labeled internal standard for this compound (e.g., d6-2,6-Dimethylpyrazine).

  • Spiking: Add a known amount of the deuterated internal standard to each sample before the extraction process.

  • Sample Preparation: Perform the sample preparation (e.g., QuEChERS) as you would normally.

  • Analysis: Analyze the samples by GC-MS or LC-MS/MS.

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of the native this compound to the peak area of the deuterated internal standard against the concentration of the native analyte. The concentration of this compound in the unknown samples is then determined from this calibration curve using the measured peak area ratio.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification homogenization Sample Homogenization extraction Extraction (e.g., QuEChERS) homogenization->extraction cleanup d-SPE Cleanup extraction->cleanup gcms GC-MS/MS or LC-MS/MS cleanup->gcms calibration Calibration Method gcms->calibration results Accurate Quantification calibration->results

Caption: Experimental workflow for this compound quantification.

troubleshooting_flowchart cluster_solutions Solutions decision decision solution Accurate Quantification issue Inaccurate Results / Poor Recovery check_matrix_effect Significant Matrix Effect? issue->check_matrix_effect check_matrix_effect->solution No (Check other parameters) optimize_cleanup Optimize Sample Cleanup (e.g., d-SPE sorbents) check_matrix_effect->optimize_cleanup Yes matrix_match Use Matrix-Matched Calibration optimize_cleanup->matrix_match dilute Dilute Sample Extract optimize_cleanup->dilute sida Implement Stable Isotope Dilution Analysis (SIDA) matrix_match->sida sida->solution

Caption: Troubleshooting flowchart for matrix effects.

SIDA_principle cluster_sample Sample cluster_result Result process process analyte This compound (Analyte) process_extraction Extraction & Cleanup analyte->process_extraction is d6-2,6-Dimethylpyrazine (Internal Standard) is->process_extraction process_analysis MS Analysis process_extraction->process_analysis Analyte and IS experience same matrix effects ratio Peak Area Ratio (Analyte / IS) process_analysis->ratio quantification Accurate Quantification ratio->quantification

Caption: Principle of Stable Isotope Dilution Analysis (SIDA).

References

Technical Support Center: Microbial Biosynthesis of 2,6-Dimethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the microbial production of 2,6-Dimethylpyrazine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation, offering structured solutions and guidance.

Question: Why am I observing low or no yield of this compound in my fermentation culture?

Answer: Low or nonexistent yields of this compound can stem from several factors related to the microbial strain, culture conditions, and metabolic pathways. Consider the following troubleshooting steps:

  • Verify Precursor Availability: this compound biosynthesis is often derived from L-threonine.[1][2] Ensure that the fermentation medium is sufficiently supplemented with this precursor. The metabolism of L-threonine via L-threonine 3-dehydrogenase (TDH) is a critical starting point for the synthesis of dimethylpyrazines.[3][4][5]

  • Optimize Fermentation Conditions:

    • pH: The pH of the culture medium significantly impacts enzyme activity and product formation. For pyrazine production in Bacillus subtilis, weak acidic conditions (around pH 5.5) can favor cell growth and precursor accumulation, while a neutral pH (around 7.0) may be optimal for the final product formation.[6] A pH-shift strategy during fermentation can sometimes improve yields.[6]

    • Temperature: Optimal temperature is crucial for microbial growth and enzymatic reactions. For Bacillus species, temperatures around 37°C are often effective.[7]

    • Aeration: Adequate aeration is necessary for the oxidative steps in pyrazine formation. Ensure sufficient shaking speed in flasks or appropriate aeration rates in a bioreactor.

  • Analyze the Genetic Construct (for engineered strains):

    • Enzyme Expression: Confirm the successful overexpression of key enzymes, such as L-threonine 3-dehydrogenase (TDH).[3][4]

    • Competing Pathways: The intermediate L-2-amino-acetoacetate can be diverted into other pathways by enzymes like 2-amino-3-ketobutyrate CoA ligase (KBL).[3][4][5] Inactivating the gene for KBL has been shown to enhance the production of 2,5-dimethylpyrazine, a related compound, by preventing the breakdown of this key intermediate.[3][5]

  • Check for Strain Viability and Growth: Monitor cell density (e.g., OD600) to ensure the microbial host is growing properly under the selected fermentation conditions. Poor growth will inevitably lead to low product yield.

Question: My culture is producing other pyrazine byproducts (e.g., 2,5-dimethylpyrazine, tetramethylpyrazine) instead of or in addition to this compound. How can I improve specificity?

Answer: The formation of a mixture of pyrazine analogues is a common challenge. The product profile is highly dependent on the specific microbial strain and the pool of available precursors.

  • Strain Selection: Different strains, even within the same species like Bacillus subtilis, have predispositions to produce different alkylpyrazines.[1][8] For instance, one B. subtilis strain might predominantly produce this compound, while another produces more 2,5-dimethylpyrazine or tetramethylpyrazine (TTMP).[8][9] Screening different isolates or strains is a crucial first step.

  • Precursor Supply: The type of precursors in the medium heavily influences the final products.

    • L-threonine is a known precursor for both 2,5- and this compound.[2][10]

    • Acetoin is a key precursor for 2,3,5,6-tetramethylpyrazine (TTMP).[6][11][12] If TTMP is a major byproduct, it indicates a high flux towards acetoin.

  • Metabolic Engineering: To enhance specificity, consider engineering the metabolic pathways. This could involve directing the flux of L-threonine specifically towards the 2,6-DMP pathway, although the precise enzymatic steps that differentiate 2,6-DMP from 2,5-DMP synthesis are not fully elucidated.[13] Reducing the pool of competing precursors, such as acetoin, by deleting or down-regulating genes in the butanediol pathway (e.g., α-acetolactate synthase) could reduce TTMP formation.[11][12]

Question: How can I accurately quantify the concentration of this compound in my culture broth?

Answer: Accurate quantification requires sensitive and specific analytical methods due to the volatile nature of pyrazines and the complexity of fermentation broth.

  • Sample Preparation:

    • Centrifuge the culture sample to remove cells.

    • Perform a liquid-liquid extraction of the supernatant using a solvent like dichloromethane or perform a headspace solid-phase microextraction (SPME) to capture volatile compounds.[14]

  • Analytical Methods:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and reliable method. It separates volatile compounds in the gas phase and identifies them based on their mass spectrum.[7][15][16]

    • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This method is also highly effective, particularly for liquid samples, and can provide excellent sensitivity and specificity.[17][18]

  • Quantification: Use an external standard calibration curve with a pure analytical standard of this compound.[16][19] The use of an internal standard can help correct for variations in extraction efficiency and injection volume.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic precursors for this compound biosynthesis? A1: The primary precursor for the biosynthesis of several dimethylpyrazines, including this compound, is the amino acid L-threonine.[1][2][10] The metabolic pathway proceeds through the intermediate L-2-amino-acetoacetate, which is then decarboxylated to form aminoacetone.[3][4][5] The subsequent condensation and modification of aminoacetone lead to the formation of the pyrazine ring.

Q2: Which microbial hosts are most effective for producing this compound? A2: Several microorganisms are known to produce pyrazines.

  • Bacillus subtilis : Strains of B. subtilis, particularly those isolated from fermented foods like natto, are natural producers of a range of alkylpyrazines, including this compound.[1][8][20]

  • Corynebacterium glutamicum : This industrial workhorse is often used as an engineered host for producing pyrazines, demonstrating high-titer production capabilities for related compounds like tetramethylpyrazine.[11][12][21]

  • Escherichia coli : As a well-understood model organism, E. coli is frequently engineered for the production of pyrazines like 2,5-dimethylpyrazine, achieving high yields through metabolic pathway reconstruction.[10][22][23]

Q3: What are the key metabolic engineering strategies to boost this compound production? A3: Key strategies focus on increasing precursor supply and channeling metabolic flux towards the desired product.

  • Overexpression of Key Enzymes: Increase the expression of L-threonine 3-dehydrogenase (TDH), the first enzyme in the pathway from L-threonine.[3][4]

  • Deletion of Competing Pathways: Knock out genes that divert intermediates away from the pyrazine pathway. A critical target is the gene for 2-amino-3-ketobutyrate CoA ligase (KBL), which degrades the key intermediate L-2-amino-acetoacetate.[3][4][5]

  • Enhancing Cofactor Regeneration: The TDH enzyme requires the cofactor NAD+. Engineering the host to improve NAD+ regeneration can enhance TDH activity and subsequent pyrazine production.[10][22]

  • Optimizing Precursor Transport: Overexpressing transporter proteins for precursors like L-threonine can increase their intracellular availability.[10][22]

Data Presentation

Table 1: Microbial Production of this compound and Related Alkylpyrazines

MicroorganismProductTiterKey Strategy / ConditionReference
Bacillus subtilis BcP4This compound1,891 µg/LIsolated from natto, natural producer[8][9]
Bacillus subtilis BcP1This compound1,265 µg/LIsolated from natto, natural producer[8]
Engineered E. coli D192,5-Dimethylpyrazine3.1 g/LMetabolic engineering from glucose[22]
Engineered E. coli2,5-Dimethylpyrazine2.89 g/LWhole-cell catalysis with L-threonine[10]
Engineered C. glutamicum2,3,5,6-Tetramethylpyrazine3.56 g/LMedium optimization (glucose, urea)[9][11][12][21]
Recombinant B. licheniformis2,3,5-Trimethylpyrazine44.52 mg/LFermentation optimization (response surface)[15][24]

Experimental Protocols

Protocol 1: Shake Flask Fermentation for this compound Production

This protocol is a general guideline for batch fermentation in shake flasks, which can be adapted for Bacillus, Corynebacterium, or E. coli.

  • Media Preparation:

    • Prepare a suitable fermentation medium. For example, a minimal medium like CGXII for C. glutamicum or a rich medium like LB for E. coli and B. subtilis.[11][20]

    • Supplement the medium with a primary carbon source (e.g., 40-80 g/L glucose) and a nitrogen source (e.g., urea).[11][21]

    • Add necessary precursors, such as L-threonine (e.g., 10-20 g/L), to the medium.

    • Autoclave the medium and allow it to cool. Add any filter-sterilized components (e.g., antibiotics for recombinant strains).

  • Inoculum Preparation:

    • Inoculate a single colony of the production strain into a small volume (5-10 mL) of seed culture medium.

    • Incubate overnight at the optimal growth temperature (e.g., 30-37°C) with shaking (e.g., 200-250 rpm).

  • Fermentation:

    • Inoculate the main fermentation flasks (containing 50-100 mL of medium in 250-500 mL flasks to ensure proper aeration) with the seed culture to a starting OD600 of approximately 0.1.

    • If using an inducible promoter system for engineered strains, add the inducer (e.g., 1.0 mM IPTG) when the culture reaches the mid-log phase of growth (e.g., OD600 of 0.6-0.8).[15][20]

    • Incubate the flasks at the optimal temperature (e.g., 37°C) with vigorous shaking (e.g., 220 rpm) for the desired fermentation time (e.g., 48-96 hours).[7][20]

  • Sampling and Analysis:

    • Aseptically withdraw samples at regular time intervals to measure cell growth (OD600) and product concentration.

    • Process samples immediately for analysis as described in Protocol 2.

Protocol 2: Quantification of this compound by GC-MS

This protocol outlines the steps for analyzing this compound from a fermentation broth.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Take 1-2 mL of fermentation supernatant.

    • Add an equal volume of dichloromethane (DCM).

    • Add a known concentration of an internal standard (e.g., 2-ethylbutyric acid) if used.[7]

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge to separate the phases.

    • Carefully collect the organic (bottom) layer containing the pyrazines.

    • (Optional) Concentrate the extract under a gentle stream of nitrogen if low concentrations are expected.

  • GC-MS Analysis:

    • Instrument Setup: Use a GC-MS system equipped with a suitable capillary column (e.g., DB-WAX, 60 m × 0.25 mm, 0.25 µm film thickness).[7][15]

    • Injection: Inject 1 µL of the extract into the GC inlet, typically set at 230°C.[15]

    • GC Oven Program: A typical temperature program starts at 40°C (hold for 3 min), ramps up to 120°C at 5°C/min, then ramps to 230°C at 7°C/min, and holds for 10 min.[7][15] This program should be optimized for the specific separation needs.

    • MS Parameters: Set the mass spectrometer to scan a mass range of m/z 20-500 in Electron Impact (EI) mode. Set the ion source temperature to 230°C.[15]

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time compared to a pure standard.

    • Confirm the identity of the peak by comparing its mass spectrum to a reference library (e.g., NIST).

    • Quantify the concentration by integrating the peak area and calculating the concentration using the previously generated external standard calibration curve.

Visualizations

Diagrams of Pathways and Workflows

Biosynthesis Pathway of Dimethylpyrazines cluster_pathway Biosynthesis from L-Threonine cluster_competing Competing Pathway Threonine L-Threonine AKA L-2-Amino-acetoacetate (Unstable Intermediate) Threonine->AKA TDH (L-Threonine Dehydrogenase) (Requires NAD+) Aminoacetone Aminoacetone AKA->Aminoacetone Spontaneous Decarboxylation Glycine Glycine + Acetyl-CoA AKA->Glycine KBL (2-Amino-3-ketobutyrate CoA ligase) DHP 3,6-Dihydro-2,5-dimethylpyrazine Aminoacetone->DHP Condensation (2 molecules) DMP_26 This compound Aminoacetone->DMP_26 Condensation/ Rearrangement DMP 2,5-Dimethylpyrazine DHP->DMP Oxidation

Caption: Biosynthetic pathway of dimethylpyrazines from L-Threonine.

Troubleshooting_Low_Yield Start Problem: Low 2,6-DMP Yield CheckGrowth Is microbial growth (OD600) normal? Start->CheckGrowth CheckMedia Is medium composition correct? (Precursors, C/N source) CheckGrowth->CheckMedia Yes OptimizeGrowth Action: Optimize seed culture and basic growth medium. CheckGrowth->OptimizeGrowth No CheckConditions Are fermentation conditions optimal? (pH, Temp, Aeration) CheckMedia->CheckConditions Yes OptimizeMedia Action: Adjust precursor (L-threonine) and nutrient concentrations. CheckMedia->OptimizeMedia No CheckGenetics For engineered strains: Is gene expression (e.g., TDH) confirmed? Are competing pathways (e.g., KBL) deleted? CheckConditions->CheckGenetics Yes OptimizeConditions Action: Perform optimization studies (e.g., pH shift, temperature gradient). CheckConditions->OptimizeConditions No VerifyStrain Action: Verify genetic construct (sequencing, SDS-PAGE). Re-engineer strain. CheckGenetics->VerifyStrain No End Yield Improved CheckGenetics->End Yes OptimizeGrowth->CheckGrowth OptimizeMedia->CheckMedia OptimizeConditions->CheckConditions VerifyStrain->CheckGenetics

Caption: Logical workflow for troubleshooting low product yield.

Fermentation_Parameter_Relationships Yield 2,6-DMP Yield Byproducts Byproduct Formation (e.g., Acetoin -> TTMP) Yield->Byproducts Inverse Relationship pH pH pH->Yield Affects enzyme activity pH->Byproducts Can favor competing pathways Temp Temperature Temp->Yield Affects growth rate & enzyme kinetics Precursor L-Threonine Conc. Precursor->Yield Increases substrate pool (up to a limit) Precursor->Byproducts Precursor pool can divert to other pyrazines Aeration Aeration Aeration->Yield Required for oxidative steps

Caption: Key fermentation parameters influencing 2,6-DMP yield.

References

Reducing interference in 2,6-Dimethylpyrazine sensory analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the sensory analysis of 2,6-Dimethylpyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the typical sensory attributes of this compound?

A1: this compound is known for its nutty, cocoa, roasted, and coffee-like aroma.[1][2] It can also have musty, bready, or meaty taste characteristics.[1] This compound is a significant contributor to the flavor profile of many thermally processed foods like coffee, cocoa, and baked goods.[1][3]

Q2: What are the main challenges in the sensory analysis of this compound?

A2: The primary challenge is the "matrix effect," where other components in the sample interfere with the accurate quantification of this compound.[4] These interferences can mask or enhance the perceived aroma, leading to inaccurate sensory data. Other challenges include the high volatility of pyrazines, which can lead to sample loss, and the presence of isomeric compounds with similar mass spectra, making unique identification difficult without proper chromatographic separation.[5]

Q3: What are the most common analytical techniques for this compound analysis?

A3: The most widely used method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] This technique is effective for extracting and separating volatile and semi-volatile compounds from a sample matrix for analysis. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has also been used for the analysis of pyrazines in liquid samples like soy sauce aroma type Baijiu.[8][9]

Q4: How can I reduce matrix effects in my analysis?

A4: Several strategies can be employed to minimize matrix effects:

  • Sample Dilution: This is a straightforward method to reduce the concentration of interfering compounds.[10][11][12]

  • Optimized Sample Preparation: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can help clean up the sample by removing interfering matrix components.[13][14]

  • Method Optimization: Adjusting chromatographic conditions to better separate this compound from co-eluting compounds can significantly reduce interference.[10]

  • Matrix-Matched Calibration: Preparing calibration standards in a matrix similar to the sample can help to compensate for matrix effects.[13]

Troubleshooting Guide

This guide addresses specific issues that may arise during the sensory analysis of this compound.

Issue Possible Cause Recommended Solution
Poor reproducibility of results Inconsistent sample preparation.Ensure precise and consistent sample volumes, extraction times, and temperatures. Use of an internal standard is highly recommended.
Fluctuation in instrument performance.Regularly check the GC-MS system for leaks and ensure consistent column performance and detector sensitivity.
Incomplete equilibration during HS-SPME.Increase the pre-incubation/equilibration time to ensure the analyte has reached equilibrium between the sample and the headspace.[4][15]
Low sensitivity or no peak detected Inappropriate HS-SPME fiber coating.Select a fiber with appropriate polarity for pyrazines. Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are often effective for pyrazine analysis.[6][7]
Suboptimal extraction conditions.Optimize extraction temperature and time. Higher temperatures can increase volatility but may also introduce interfering compounds.
Analyte concentration is below the limit of detection (LOD).Consider a pre-concentration step or use a more sensitive instrument. The LOD for pyrazines can be in the range of 2-60 ng/g.[4]
Peak tailing or fronting in chromatogram Active sites on the GC column or liner.Use a deactivated liner and ensure the column is properly conditioned.
Overloading of the GC column.Reduce the amount of sample injected or use a column with a higher capacity.
Co-elution of peaks Inadequate chromatographic separation.Optimize the GC temperature program (e.g., use a slower ramp rate) to improve the separation of this compound from other volatile compounds.
Similar chemical properties of interfering compounds.Employ a column with a different stationary phase to alter the elution order of compounds.

Experimental Protocols

Protocol 1: HS-SPME-GC-MS Analysis of this compound in a Food Matrix

This protocol provides a general framework for the analysis of this compound. Optimization will be required based on the specific sample matrix.

1. Sample Preparation:

  • Weigh a known amount of the homogenized sample (e.g., 1-5 grams) into a headspace vial (e.g., 20 mL).
  • Add a saturated solution of NaCl to aid the release of volatile compounds.
  • If an internal standard is used, add a known amount to the vial.

2. HS-SPME Procedure:

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended.[6][7]
  • Pre-incubation/Equilibration: Incubate the vial at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) with agitation to allow volatiles to equilibrate in the headspace.[4][15]
  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 50-60°C).[4][15]

3. GC-MS Analysis:

  • Desorption: Immediately after extraction, insert the SPME fiber into the GC injector port for thermal desorption of the analytes (e.g., at 250°C for 2-5 minutes).
  • Gas Chromatograph (GC) Conditions:
  • Column: Use a suitable capillary column (e.g., DB-WAX or equivalent).[16]
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
  • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C) at a controlled rate (e.g., 5-10°C/min).
  • Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan a suitable mass range (e.g., m/z 35-350).
  • Identification: Identify this compound based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

Quantitative Data Summary:

ParameterValueReference
HS-SPME Fiber DVB/CAR/PDMS (50/30 µm)[6][7]
Pre-incubation Temperature 80 °C[4]
Pre-incubation Time 20 min[4]
Extraction Temperature 50 °C[4]
Extraction Time 50 min[4]
GC Injector Temperature 250 °C[5]
MS Transfer Line Temperature 250 °C[5]
MS Ion Source Temperature 230 °C[5]
LODs 2-60 ng/g[4]
LOQs 6-180 ng/g[4]

Visualizations

Interference_Troubleshooting_Workflow cluster_start Start: Inaccurate Sensory Data cluster_investigation Investigation Phase cluster_matrix_solutions Matrix Effect Mitigation cluster_instrument_solutions Instrumental Optimization cluster_end Resolution Start Inaccurate or Irreproducible Sensory Analysis Results Check_Matrix Hypothesize Matrix Interference Start->Check_Matrix Check_Instrument Verify Instrument Performance Start->Check_Instrument Dilute_Sample Dilute Sample Check_Matrix->Dilute_Sample Optimize_Prep Optimize Sample Prep (e.g., SPE, LLE) Check_Matrix->Optimize_Prep Matrix_Match Use Matrix-Matched Calibration Check_Matrix->Matrix_Match Optimize_Chroma Optimize GC Method (e.g., Temp Program) Check_Instrument->Optimize_Chroma Change_Column Change GC Column (Different Polarity) Check_Instrument->Change_Column Reanalyze Re-analyze Samples Dilute_Sample->Reanalyze Optimize_Prep->Reanalyze Matrix_Match->Reanalyze Optimize_Chroma->Reanalyze Change_Column->Reanalyze End Accurate Sensory Data Reanalyze->End

Caption: Troubleshooting workflow for interference in this compound analysis.

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction Headspace Extraction cluster_analysis GC-MS Analysis cluster_result Output Sample Homogenized Sample in Vial Equilibration Equilibration (Heating & Agitation) Sample->Equilibration Extraction SPME Fiber Exposure Equilibration->Extraction Desorption Thermal Desorption in GC Injector Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection & Identification Separation->Detection Result Data Analysis: Quantification & Sensory Correlation Detection->Result

Caption: Experimental workflow for HS-SPME-GC-MS analysis of this compound.

References

Technical Support Center: Method Validation for 2,6-Dimethylpyrazine in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the method validation for 2,6-dimethylpyrazine in complex sample matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the quantification of this compound?

A1: The most frequently employed analytical methods for the quantification of this compound are gas chromatography (GC) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[1][2][3] GC is often coupled with a mass spectrometer (GC-MS) or a nitrogen-phosphorus detector. For liquid samples like beverages, UPLC-MS/MS can be a more suitable approach.[2]

Q2: What are the key parameters to consider during method validation for this compound analysis?

A2: According to ICH Q2(R2) guidelines, the key validation parameters include:

  • Specificity: Ensuring the method can unequivocally assess the analyte in the presence of other components.[4][5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[4]

  • Accuracy: The closeness of test results to the true value.[4]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[4]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Q3: What are some common challenges in extracting this compound from complex samples?

A3: A primary challenge is dealing with matrix effects, where other components in the sample interfere with the analyte's detection and quantification.[4] This is particularly prevalent in food, environmental, and biological samples. Effective sample preparation and cleanup are crucial to mitigate these effects.[4][6] The volatility of this compound can also pose a challenge, requiring careful handling during sample preparation to prevent loss of the analyte.

Q4: What are the typical sample preparation techniques used for this compound analysis?

A4: Common sample preparation methods include liquid-liquid extraction, solid-phase extraction (SPE), and microextraction techniques like solid-phase microextraction (SPME).[6] For complex matrices, a purification step, such as an n-hexane wash, can be effective in removing interfering substances.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing 1. Active sites on the GC column or liner. 2. Incompatible solvent for the analytical column. 3. Column degradation.1. Deactivate the liner or use a liner with a different deactivation. 2. Ensure the sample is dissolved in a solvent compatible with the column's stationary phase. 3. Condition the column or replace it if necessary.
Low Analyte Recovery 1. Inefficient extraction from the sample matrix. 2. Analyte loss during sample evaporation steps. 3. Matrix suppression in the ion source (for MS detection).1. Optimize the extraction solvent, pH, and time. Consider a different extraction technique (e.g., SPE instead of LLE). 2. Use a gentle stream of nitrogen for evaporation and avoid complete dryness. 3. Dilute the sample extract or use a matrix-matched calibration curve. Employ an isotopically labeled internal standard.
High Background Noise or Interfering Peaks 1. Contamination from solvents, glassware, or the instrument. 2. Insufficient sample cleanup. 3. Carryover from a previous injection.1. Run solvent blanks to identify the source of contamination. Use high-purity solvents and thoroughly clean all glassware. 2. Incorporate an additional cleanup step, such as SPE or a liquid-liquid partitioning with an immiscible solvent like n-hexane.[4] 3. Run a solvent blank after a high-concentration sample to check for carryover. Optimize the injector cleaning procedure.
Inconsistent Results (Poor Precision) 1. Variability in sample preparation. 2. Inconsistent injection volume. 3. Fluctuation in instrument conditions (e.g., temperature, flow rate).1. Ensure consistent and precise execution of all sample preparation steps. Use an internal standard to correct for variability. 2. Check the autosampler for proper operation and ensure the syringe is not clogged. 3. Allow the instrument to stabilize before analysis and monitor key parameters throughout the run.
Non-linear Calibration Curve 1. Detector saturation at high concentrations. 2. Inappropriate concentration range for the calibration standards. 3. Adsorption of the analyte at low concentrations.1. Reduce the concentration of the highest calibration standard. 2. Prepare a new set of calibration standards within the expected linear range of the detector. 3. Deactivate glassware and consider using a different vial type.

Quantitative Data Summary

The following table summarizes typical validation parameters for the analysis of pyrazines in a complex matrix (Baijiu) using UPLC-MS/MS.

ParameterThis compound
Linearity Range (µg/L) 0.1 - 2000
Correlation Coefficient (r²) > 0.99
LOD (µg/L) 0.05
LOQ (µg/L) 0.15
Recovery (%) 85 - 110
Precision (RSD %) < 10

Note: These values are illustrative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Experimental Protocols

Detailed Methodology for UPLC-MS/MS Analysis of this compound

This protocol is a general guideline for the analysis of this compound in a liquid matrix.

1. Sample Preparation (Direct Injection)

  • For liquid samples with relatively clean matrices, such as certain beverages, a direct injection approach can be used.[7]

  • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

  • If necessary, dilute the sample with the initial mobile phase to bring the analyte concentration within the calibration range.

2. UPLC-MS/MS Instrumentation and Conditions

  • UPLC System: An ACQUITY UPLC system or equivalent.[1]

  • Column: A BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).[1][8]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Xevo TQ-S).[1]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

  • MRM Transitions: Monitor at least two transitions for this compound for quantification and confirmation. For example, for a related pyrazine, transitions of m/z 150.8–136.0 (quantification) and m/z 150.8–122.5 (confirmation) have been used.[1]

3. Method Validation Steps

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of this compound.

  • Linearity: Prepare a series of calibration standards in the matrix and plot the peak area against concentration.

  • Accuracy and Precision: Analyze spiked matrix samples at different concentration levels on different days to determine recovery and relative standard deviation (RSD).

  • LOD and LOQ: Determine the signal-to-noise ratio for low-concentration standards or use the standard deviation of the response and the slope of the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation Sample Complex Sample Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Cleanup Cleanup (e.g., n-hexane wash) Extraction->Cleanup Concentration Concentration/ Reconstitution Cleanup->Concentration FinalExtract Final Extract Concentration->FinalExtract UPLC_MSMS UPLC-MS/MS Analysis FinalExtract->UPLC_MSMS DataAcquisition Data Acquisition (MRM) UPLC_MSMS->DataAcquisition DataProcessing Data Processing DataAcquisition->DataProcessing ValidationParams Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) DataProcessing->ValidationParams Report Validation Report ValidationParams->Report

Caption: Experimental workflow for the method validation of this compound.

troubleshooting_guide Start Inconsistent or Unexpected Results CheckPrecision Are results imprecise? Start->CheckPrecision CheckRecovery Is recovery low? CheckPrecision->CheckRecovery No Sol_Precision Review sample prep consistency. Check autosampler. Verify instrument stability. CheckPrecision->Sol_Precision Yes CheckInterference Are there interfering peaks? CheckRecovery->CheckInterference No Sol_Recovery Optimize extraction method. Check for analyte loss. Use matrix-matched standards. CheckRecovery->Sol_Recovery Yes Sol_Interference Improve sample cleanup. Run solvent blanks to check for contamination. Optimize chromatography. CheckInterference->Sol_Interference Yes End Method Optimized CheckInterference->End No Sol_Precision->End Sol_Recovery->End Sol_Interference->End

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Optimizing SPME Parameters for 2,6-Dimethylpyrazine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Solid Phase Microextraction (SPME) parameters for the analysis of 2,6-Dimethylpyrazine.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable SPME fiber for this compound analysis?

A1: The choice of SPME fiber is critical for the efficient extraction of this compound. Given that this compound is a semi-volatile compound, fibers with a combination of coatings are generally recommended to ensure effective adsorption. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often the most effective choice due to its ability to extract a wide range of volatile and semi-volatile compounds.[1][2] Other fibers that can be considered include Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) and Carbowax/Divinylbenzene (CW/DVB).[3][4]

Q2: What are the typical ranges for SPME extraction time and temperature for this compound?

A2: Optimal extraction time and temperature are interdependent and crucial for achieving good sensitivity and reproducibility. Generally, extraction times can range from 15 to 60 minutes, and extraction temperatures from 35°C to 60°C.[4][5] It is essential to optimize these parameters for your specific sample matrix. An increase in temperature can enhance the release of volatiles from the sample matrix but may also decrease the fiber's adsorptive capacity.[6][7]

Q3: How does the addition of salt affect the extraction of this compound?

A3: Adding salt, such as sodium chloride (NaCl), to the sample matrix can increase the ionic strength of the solution. This "salting-out" effect reduces the solubility of organic compounds like this compound in the aqueous phase, promoting their partitioning into the headspace and subsequent adsorption onto the SPME fiber.[2][4] The optimal salt concentration needs to be determined experimentally but can significantly improve extraction efficiency.

Q4: What are the recommended desorption conditions for this compound?

A4: Thermal desorption in the gas chromatograph (GC) inlet is the standard method for releasing the extracted analytes from the SPME fiber. Typical desorption temperatures range from 220°C to 270°C, with a desorption time of 2 to 5 minutes.[8] It is important to use a narrow-bore inlet liner (e.g., 0.75 mm I.D.) to ensure a rapid and efficient transfer of the analyte to the GC column, which helps in obtaining sharp chromatographic peaks.[7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Peak for this compound Inappropriate SPME fiber selection.Select a fiber suitable for semi-volatile compounds, such as DVB/CAR/PDMS.[1][2]
Sub-optimal extraction time or temperature.Optimize extraction time and temperature. A good starting point is 45 minutes at 45°C.[5]
Incomplete desorption.Increase desorption temperature and/or time. Ensure the fiber is in the hottest zone of the GC inlet.[8][9]
Fiber damage or contamination.Visually inspect the fiber. Condition the fiber before use by heating it in the GC inlet.[10] If damaged, replace the fiber.
Poor Reproducibility (High %RSD) Inconsistent sample volume or headspace volume.Maintain a consistent sample and headspace volume for all experiments. A headspace volume of 30-50% of the vial is recommended.[7]
Variable extraction time or temperature.Use a thermostatted autosampler for precise control over extraction time and temperature.
Inconsistent fiber positioning.Ensure the fiber is positioned at the same depth in the headspace for each extraction.[7]
Peak Tailing or Broadening Slow desorption.Use a narrow-bore inlet liner (e.g., 0.75 mm I.D.) and ensure the GC inlet is at an appropriate temperature for rapid desorption.[7]
Active sites in the GC inlet or column.Use a deactivated inlet liner and ensure the GC column is properly conditioned.
Carryover (Ghost Peaks) Incomplete desorption from the previous run.Increase desorption time and/or temperature. A blank run after a high-concentration sample can confirm carryover.[9]
Fiber contamination.Condition the fiber for a longer duration at a higher temperature (within the fiber's limits) before the next extraction.

Experimental Protocols

Optimized HS-SPME Method for this compound in an Aqueous Matrix

This protocol is based on methodologies reported for pyrazine analysis.[4][5]

  • Sample Preparation:

    • Place 8 mL of the aqueous sample into a 20 mL headspace vial.

    • Add 3.0 g of NaCl to the sample.

    • Seal the vial with a PTFE/silicone septum.

  • SPME Fiber Conditioning:

    • Before the first use, condition the DVB/CAR/PDMS fiber in the GC inlet at 270°C for 30-60 minutes, or according to the manufacturer's instructions.

    • Recondition the fiber for 5-10 minutes before each extraction.

  • Extraction:

    • Place the sample vial in a thermostatted autosampler set to 45°C.

    • Allow the sample to equilibrate for 15 minutes with agitation.

    • Expose the SPME fiber to the headspace of the sample for 45 minutes.

  • Desorption and GC-MS Analysis:

    • Retract the fiber and immediately insert it into the GC inlet, which is set to 250°C.

    • Desorb the analytes for 4 minutes in splitless mode.

    • Begin the GC-MS data acquisition at the start of the desorption.

    • After desorption, remove the fiber and place it in a heated conditioning station or the GC inlet to prepare for the next sample.

Quantitative Data Summary

Parameter Value Reference
Recommended Fiber 50/30 µm DVB/CAR/PDMS[1][2]
Optimal Extraction Temperature 45 °C[5]
Optimal Extraction Time 45 min[5]
Desorption Temperature 250 °C[5]
Desorption Time 4 min[5]
Limit of Detection (LOD) (for pyrazines in general) 2 - 60 ng/g[11]
Limit of Quantitation (LOQ) (for pyrazines in general) 6 - 180 ng/g[11]

Visualizations

SPME_Workflow HS-SPME Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample 1. Place Sample in Vial Salt 2. Add Salt (e.g., NaCl) Sample->Salt Seal 3. Seal Vial Salt->Seal Equilibrate 4. Equilibrate Sample (e.g., 45°C for 15 min) Seal->Equilibrate Expose 5. Expose SPME Fiber (e.g., 45 min) Equilibrate->Expose Desorb 6. Desorb in GC Inlet (e.g., 250°C for 4 min) Expose->Desorb Analyze 7. GC-MS Analysis Desorb->Analyze

Caption: Experimental workflow for Headspace SPME analysis of this compound.

Parameter_Optimization Logical Relationships in SPME Parameter Optimization cluster_fiber Fiber Selection cluster_extraction Extraction Parameters cluster_matrix Sample Matrix cluster_desorption Desorption Parameters center_node Optimal Analyte Response FiberCoating Fiber Coating (e.g., DVB/CAR/PDMS) FiberCoating->center_node Ext_Time Extraction Time Ext_Time->center_node Ext_Temp Extraction Temperature Ext_Time->Ext_Temp Ext_Temp->center_node Agitation Agitation Agitation->center_node pH pH pH->center_node Salt Salt Addition Salt->center_node Des_Temp Desorption Temperature Des_Temp->center_node Des_Time Desorption Time Des_Time->center_node Inlet_Liner Inlet Liner Inlet_Liner->center_node

Caption: Key parameters influencing the optimization of SPME for this compound analysis.

References

Technical Support Center: Overcoming Solubility Challenges with 2,6-Dimethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 2,6-Dimethylpyrazine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses in research?

This compound is a heterocyclic organic compound belonging to the pyrazine family. It is naturally found in various roasted or thermally processed foods like coffee and cocoa, contributing to their characteristic nutty and roasted aroma. In research, it is utilized as a flavoring agent and is investigated for its potential biological activities.

Q2: What are the general solubility characteristics of this compound?

This compound is moderately soluble in water and highly soluble in several organic solvents. Its solubility in water is also known to increase with temperature.[1]

Troubleshooting Guides

Issue 1: My this compound is not dissolving in my desired solvent.

Cause: The insolubility of this compound can be attributed to the selection of an inappropriate solvent or insufficient dissolving conditions.

Solution:

  • Solvent Selection: Refer to the solubility data table below to choose an appropriate solvent. For aqueous solutions, consider using co-solvents.

  • Mechanical Agitation: Vortexing or stirring can aid in the dissolution process.

  • Sonication: Using an ultrasonic bath can help break down solute aggregates and enhance solubility.[2]

  • Heating: Gently warming the solution can increase the solubility of this compound in aqueous buffers.[2] It is advisable to heat the solution to 37°C.[3]

Issue 2: My this compound is precipitating out of my stock solution or experimental buffer.

Cause: Precipitation can occur due to supersaturation, temperature changes, or interactions with other components in the solution. Stock solutions stored at low temperatures are particularly prone to precipitation.

Solution:

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

  • Re-dissolving Precipitate: If precipitation is observed upon thawing, gently warm the solution to 37°C and vortex or sonicate until the precipitate is fully dissolved before use.[3]

  • Co-solvents and Surfactants: For aqueous experimental buffers, preparing the working solution with a co-solvent system can prevent precipitation. A commonly used formulation is a mixture of DMSO, PEG300, and Tween-80.[2]

  • pH Adjustment: The solubility of pyrazine compounds can be influenced by pH. As weak bases, their solubility may increase in acidic conditions.[4] Careful pH adjustment of the buffer, while considering experimental constraints, may help maintain solubility.

Issue 3: I am observing precipitation when I add my this compound stock solution to cell culture media.

Cause: The introduction of a concentrated organic solvent stock (like DMSO) into an aqueous cell culture medium can cause the compound to precipitate. This is a common issue when the final solvent concentration is not optimal for maintaining solubility.

Solution:

  • Minimize Final DMSO Concentration: Aim for a final DMSO concentration in your cell culture medium that is as low as possible (typically <0.5%) while still ensuring the this compound remains in solution.

  • Serial Dilution: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform serial dilutions in the media to gradually lower the concentration.

  • Pre-mixing: Before adding to the full volume of media, pre-mix the stock solution with a small volume of serum-containing media. The proteins in the serum can sometimes help to stabilize the compound.

  • Use of Co-solvents in Formulation: If significant precipitation occurs, consider preparing the this compound in a formulation containing co-solvents like PEG300 and a surfactant like Tween 80, which are generally more biocompatible at higher concentrations than DMSO alone.[2]

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubilityNotes
Water>52.4 mg/mL[3]Moderately soluble; solubility increases with temperature.[1]
Dimethyl Sulfoxide (DMSO)100 mg/mL[2]Highly soluble. The use of newly opened, hygroscopic DMSO is recommended.[2]
Ethanol (EtOH)>33.85 mg/mL[3]Very soluble.[5]
ChloroformHighly Soluble[1]Qualitative data.
EtherHighly Soluble[1]Qualitative data.
MethanolSlightly Soluble[6]Qualitative data.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

This protocol describes the preparation of a 100 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound in a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.

  • Vortex the solution vigorously until the solid is completely dissolved.

  • If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.[2]

Protocol 2: Preparation of a Working Solution using a Co-solvent System for in vivo or in vitro Studies

This protocol provides a method for preparing a working solution of this compound using a co-solvent system to enhance aqueous solubility.[2]

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

Procedure:

  • To prepare a 1 mL working solution with a final concentration of 2.5 mg/mL, start with a 25 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 to the mixture and vortex until the solution is clear and homogenous.

  • Add 450 µL of saline to the mixture to bring the final volume to 1 mL.

  • Vortex the final solution until it is clear. The final composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a this compound concentration of 2.5 mg/mL.

Visualizations

experimental_workflow cluster_preparation Solution Preparation cluster_troubleshooting Troubleshooting cluster_application Experimental Application Start Start Weigh_Compound Weigh this compound Start->Weigh_Compound Select_Solvent Select Appropriate Solvent/System Weigh_Compound->Select_Solvent Organic_Solvent Dissolve in Organic Solvent (e.g., DMSO) Select_Solvent->Organic_Solvent High Concentration Stock Co_Solvent Prepare Co-solvent Formulation Select_Solvent->Co_Solvent Aqueous Working Solution Check_Solubility Incomplete Dissolution? Organic_Solvent->Check_Solubility Prepare_Working_Solution Prepare Working Solution Co_Solvent->Prepare_Working_Solution Store_Stock Aliquot and Store Stock Solution Store_Stock->Prepare_Working_Solution Check_Solubility->Store_Stock No Apply_Heat_Sonication Apply Gentle Heat/Sonication Check_Solubility->Apply_Heat_Sonication Yes Apply_Heat_Sonication->Store_Stock Check_Precipitation Precipitation Observed? Re_dissolve Warm and Vortex to Re-dissolve Check_Precipitation->Re_dissolve Yes Add_to_System Add to Experimental System (e.g., Cell Culture) Check_Precipitation->Add_to_System No Re_dissolve->Add_to_System Prepare_Working_Solution->Check_Precipitation Observe_Results Observe for Precipitation/Effects Add_to_System->Observe_Results End End Observe_Results->End

Caption: Experimental workflow for preparing and troubleshooting this compound solutions.

TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_nucleus NF-κB (p65/p50) NFκB->NFκB_nucleus Translocates Pyrazine_Compound Pyrazine Compound (e.g., Dihydropyrazine) Pyrazine_Compound->TLR4 Suppresses Expression Pyrazine_Compound->IκBα Inhibits Degradation DNA DNA NFκB_nucleus->DNA Binds Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes Induces

Caption: Postulated inhibitory effect of pyrazine compounds on the TLR4/NF-κB signaling pathway.

References

Technical Support Center: 2,6-Dimethylpyrazine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,6-Dimethylpyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The primary methods for synthesizing this compound can be broadly categorized into chemical synthesis and biosynthesis.

  • Chemical Synthesis: A common method involves the condensation of 1,2-diaminopropane, which typically results in a mixture of 2,5- and this compound isomers that require subsequent separation.[1] Another approach is the reaction of ethylenediamine with 2,3-butanedione, followed by oxidation of the resulting dihydropyrazine intermediate.

  • Biosynthesis: This "green" alternative often utilizes microorganisms, particularly strains of Bacillus subtilis.[2] The biosynthesis pathway typically starts from the amino acid L-threonine, which is converted into key intermediates like aminoacetone.[3][4][5]

Q2: What are the typical physical and chemical properties of this compound?

A2: this compound is a pale yellow, low-melting crystalline solid at room temperature.[1][6] It is known for its nutty, coffee-like, or roasted aroma.[1][6][7] It is moderately soluble in water, with solubility increasing with temperature, and highly soluble in organic solvents like ethanol and ether.[8]

Q3: Is 2,5-Dimethylpyrazine a common impurity in this compound synthesis?

A3: Yes, the formation of the 2,5-isomer is a very common issue, especially in chemical synthesis routes that use precursors like 1,2-diaminopropane.[1] The final product often requires purification to separate the two isomers. Some analytical reports specify an acceptable limit for the 2,5-isomer, for instance, less than 3%.[7]

Q4: What are the primary applications of this compound?

A4: Due to its characteristic nutty and roasted aroma, this compound is widely used as a flavoring agent in the food industry, particularly in baked goods, coffee, and snack foods.[6][8][9] It also has applications in the fragrance industry.[8] In the pharmaceutical sector, pyrazine derivatives are important intermediates for synthesizing various drugs.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of this compound. What are the potential causes and solutions?

A: Low yield is a frequent issue that can stem from several factors related to precursors, reaction conditions, or the work-up procedure.

Possible Causes & Solutions:

  • Sub-optimal Reaction Temperature: Temperature control is critical. For chemical syntheses involving exothermic steps, such as the addition of strong acids, using an ice bath to keep the temperature below 60°C can prevent side reactions and product degradation.[10] For biosynthetic routes, each microbial strain has an optimal fermentation temperature (e.g., 28-37°C) that must be maintained.[2]

  • Incorrect pH: The pH of the reaction medium can significantly influence the reaction rate and product formation. The conversion of aminoacetone to dimethylpyrazine in biosynthetic pathways is a pH-dependent, non-enzymatic reaction.[4][5] During work-up and extraction, adjusting the aqueous phase to a specific basic pH (e.g., 7.9-8.1) is crucial for recovering the pyrazine product into the organic solvent.[10]

  • Inefficient Precursor Conversion (Biosynthesis): In microbial synthesis starting from L-threonine, the conversion to the key intermediate, aminoacetone, can be a bottleneck. This step is catalyzed by the enzyme L-threonine-3-dehydrogenase (TDH).[4][5] Ensuring the microbial culture is healthy and that fermentation conditions are optimal for enzymatic activity is essential. Genetic engineering to overexpress TDH can also enhance yield.[11]

  • Oxidation of Dihydropyrazine Intermediate: Many synthesis routes proceed via a dihydropyrazine intermediate which must be oxidized to form the final aromatic pyrazine product. If the oxidizing agent (e.g., metal oxides, air) is insufficient or the reaction time is too short, the conversion will be incomplete.

Problem 2: Difficulty in Product Isolation and Purification

Q: I am struggling to isolate pure this compound from the reaction mixture. How can I improve my purification protocol?

A: Isolation challenges often involve separating the product from the aqueous reaction medium and removing closely related isomers.

Possible Causes & Solutions:

  • Inefficient Extraction: this compound is soluble in both water and organic solvents. To maximize recovery, perform multiple extractions with a suitable solvent like ethyl acetate or dichloromethane.[10][12] Adding salt (salting out) to the aqueous phase before extraction can decrease the solubility of the pyrazine and improve its partitioning into the organic layer.[12]

  • Isomer Contamination: The primary impurity is often the 2,5-dimethylpyrazine isomer.

    • Column Chromatography: This is the most effective method for separating the 2,5- and 2,6- isomers.[1][10] A silica gel column with a hexane/ethyl acetate solvent system is commonly used.[12]

    • Fractional Distillation: Due to the close boiling points of the isomers (2,6-DMP: ~154°C, 2,5-DMP: ~155°C), fractional distillation is challenging but can be effective with a high-efficiency column.

  • Residual Starting Materials: Unreacted precursors can contaminate the final product. Ensure the reaction has gone to completion using techniques like Thin-Layer Chromatography (TLC) before beginning the work-up.[10]

Experimental Protocols & Data

Protocol 1: Chemical Synthesis via Condensation and Oxidation

This protocol is a generalized procedure based on the reaction of an amine with a dicarbonyl compound.

  • Condensation: Dissolve ethylenediamine in 95% ethanol within a reaction vessel equipped with a stirrer and reflux condenser. Cool the mixture to 0°C using an ice bath.

  • Slowly add a solution of 2,3-butanedione dissolved in 95% ethanol dropwise to the cooled mixture while stirring.

  • After the addition is complete, heat the solution to reflux for 30-60 minutes to form the 2,3-dimethyl-5,6-dihydropyrazine intermediate.

  • Oxidation: Cool the solution slightly and add an oxidizing agent, such as a metal oxide, along with a base like potassium hydroxide.[13]

  • Heat the mixture to reflux again and maintain for several hours (e.g., 18 hours), stirring continuously to promote dehydrogenation.[13]

  • Work-up and Isolation:

    • Cool the reaction mixture and filter to remove the catalyst.

    • Remove the ethanol via distillation.

    • Extract the residue multiple times with diethyl ether or ethyl acetate.

    • Dry the combined organic extracts with anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure 2,3-dimethylpyrazine (an isomer of this compound, but the protocol is illustrative of the general steps).

Protocol 2: Biosynthesis using Bacillus subtilis

This protocol outlines a typical whole-cell catalysis approach for pyrazine production.

  • Culture Preparation: Cultivate a high-yield strain of Bacillus subtilis in a suitable growth medium until it reaches the desired cell density.

  • Cell Harvesting: Harvest the cells by centrifugation and wash them with a sterile buffer solution.

  • Whole-Cell Catalysis: Resuspend the cell pellet in a reaction buffer containing the precursor, L-threonine (e.g., 10-14 g/L), and a carbon source like glucose.[11]

  • Incubation: Incubate the cell suspension at the optimal temperature (e.g., 35-40°C) and pH (e.g., 8.0) for a set duration (e.g., 12-24 hours) with agitation.[11]

  • Extraction:

    • Centrifuge the reaction mixture to separate the cells.

    • Transfer the supernatant to a new container and add sodium chloride to saturate the solution.

    • Adjust the pH to ~11 before extracting multiple times with ethyl acetate.[3]

  • Analysis: Dry the combined organic layers, concentrate the volume, and analyze the product yield and purity using Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary
Synthesis MethodPrecursor(s)Reagent / MicroorganismTypical YieldKey ConditionsReference(s)
Chemical Synthesis 2,5-DimethylpyrazineFeSO₄·7H₂O, H₂SO₄, H₂O₂, n-propionaldehydeHighTemp: 50-60°C[10]
Biosynthesis L-Threonine, D-GlucoseBacillus subtilisVariable (e.g., up to 2.9 g/L)Temp: 35-40°C, pH: ~8.0[11]
Biosynthesis L-ThreonineBacillus amyloliquefaciens0.446 ± 0.052 mg/gSolid-state fermentation[2]

Visualizations

General Workflow for Chemical Synthesis

start Start reagents 1. Mix Precursors (e.g., 1,2-diaminopropane) start->reagents reaction 2. Condensation Reaction reagents->reaction oxidation 3. Oxidation Step reaction->oxidation workup 4. Quench & Extract oxidation->workup purify 5. Purify Product (Chromatography) workup->purify product Pure 2,6-DMP purify->product

Caption: A generalized workflow for the chemical synthesis of this compound (2,6-DMP).

Biosynthesis Pathway from L-Threonine

cluster_legend Legend thr L-Threonine aab L-2-amino-acetoacetate (Unstable Intermediate) thr->aab TDH Enzyme aa Aminoacetone (Key Precursor) aab->aa Spontaneous Decarboxylation dhp 3,6-Dihydro-2,5-DMP aa->dhp Dimerization (Spontaneous, pH-dependent) branch_point aa->branch_point dmp 2,5-Dimethylpyrazine (Major Isomer) dhp->dmp Oxidation dmp26 This compound (Minor Isomer) other Other Pyrazines branch_point->dmp26 Reaction with other metabolites branch_point->other Enzymatic Step Enzymatic Step Spontaneous Step Spontaneous Step start Problem: Low Product Yield check_reactants 1. Check Reactants start->check_reactants check_conditions 2. Check Conditions start->check_conditions check_workup 3. Check Work-up start->check_workup sol_reactants Verify purity and stoichiometry of precursors. check_reactants->sol_reactants sol_conditions Optimize Temperature, pH, and reaction time. Ensure efficient mixing. check_conditions->sol_conditions sol_workup Ensure correct pH for extraction. Perform multiple extractions. check_workup->sol_workup

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of 2,6-Dimethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2,6-Dimethylpyrazine, a key aroma and flavor compound found in various food products and a potential impurity in pharmaceutical manufacturing, is of paramount importance. The selection of a suitable analytical method is a critical first step in achieving reliable results. This guide provides a comparative overview of two commonly employed analytical techniques for the determination of this compound: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document outlines the performance characteristics of these methods, supported by experimental data, and provides detailed protocols to aid in method selection and implementation.

Comparison of Analytical Methods

The choice between UPLC-MS/MS and GC-MS for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Both techniques offer high selectivity and sensitivity, making them suitable for trace-level analysis.

Performance ParameterUPLC-MS/MSGC-MS
Linearity (R²) ≥ 0.99Not explicitly stated for 2,6-DMP, but generally high
Limit of Detection (LOD) 0.02 µg/LNot explicitly stated for 2,6-DMP
Limit of Quantification (LOQ) 0.08 µg/LNot explicitly stated for 2,6-DMP
Accuracy (Recovery %) 84.36% - 103.92%[1]Not explicitly stated for 2,6-DMP
Precision (%RSD) ≤ 6.36%[1]Not explicitly stated for 2,6-DMP

Note: The UPLC-MS/MS data is derived from a study on the analysis of pyrazines in soy sauce aroma type Baijiu[1]. While a specific validation report for a GC-MS method for this compound with all parameters was not found, the technique is widely used for pyrazine analysis. The performance of a GC-MS method would be expected to be comparable in terms of linearity and precision.

Experimental Workflows and Signaling Pathways

To visualize the logical flow of analytical method validation and the experimental setups, the following diagrams are provided.

G cluster_validation Analytical Method Validation Workflow method_development Method Development validation_protocol Validation Protocol Definition method_development->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ Determination validation_protocol->lod_loq robustness Robustness validation_protocol->robustness validation_report Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report

Analytical Method Validation Workflow.

G cluster_uplc UPLC-MS/MS Experimental Workflow cluster_gc GC-MS Experimental Workflow sample_prep Sample Preparation (e.g., Dilution, Filtration) uplc_system UPLC System sample_prep->uplc_system ms_detector Tandem Mass Spectrometer uplc_system->ms_detector data_acquisition Data Acquisition (MRM Mode) ms_detector->data_acquisition data_analysis Data Analysis & Quantification data_acquisition->data_analysis sample_prep_gc Sample Preparation (e.g., Headspace SPME) gc_system Gas Chromatograph sample_prep_gc->gc_system ms_detector_gc Mass Spectrometer gc_system->ms_detector_gc data_acquisition_gc Data Acquisition (Scan or SIM Mode) ms_detector_gc->data_acquisition_gc data_analysis_gc Data Analysis & Quantification data_acquisition_gc->data_analysis_gc

Comparison of UPLC-MS/MS and GC-MS Workflows.

Detailed Experimental Protocols

The following are representative protocols for the analysis of this compound using UPLC-MS/MS and GC-MS. These should be adapted and validated for specific applications and matrices.

UPLC-MS/MS Method

This protocol is based on the method described by Yan et al. (2021) for the analysis of pyrazines in a liquid matrix[1].

1. Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-8 min: 3% B

    • 8-25 min: 3-12% B

    • 25-31 min: 12-20% B

    • 31-35 min: 20-70% B

    • 35-35.5 min: 70-3% B

    • 35.5-40 min: 3% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions for this compound: Specific precursor and product ions should be determined by direct infusion of a standard solution. For quantification, the most intense transition is used, with a second transition for confirmation.

  • Source Parameters: Optimized for maximum signal intensity of this compound (e.g., capillary voltage, source temperature, desolvation gas flow).

4. Sample Preparation:

  • For liquid samples such as beverages, direct injection after appropriate dilution and filtration through a 0.22 µm filter may be sufficient.

  • Solid samples require an extraction step followed by filtration.

5. Calibration:

  • Prepare a series of calibration standards of this compound in a suitable solvent or matrix blank.

  • Construct a calibration curve by plotting the peak area against the concentration.

GC-MS Method

This protocol is a general representation based on common practices for pyrazine analysis in food matrices, such as the analysis of peanut butter volatiles.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Headspace solid-phase microextraction (SPME) autosampler.

2. Chromatographic Conditions:

  • Column: A polar capillary column is recommended for good separation of pyrazines (e.g., SUPELCOWAX™ 10, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 min.

    • Ramp 1: 5 °C/min to 150 °C.

    • Ramp 2: 10 °C/min to 240 °C, hold for 5 min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan mode for identification (e.g., m/z 40-300) or selected ion monitoring (SIM) for enhanced sensitivity and quantification.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 250 °C.

4. Sample Preparation (Headspace SPME):

  • Weigh a known amount of the sample into a headspace vial.

  • Add a saturated salt solution to enhance the release of volatiles.

  • Equilibrate the sample at a specific temperature (e.g., 60 °C) for a set time (e.g., 30 min).

  • Expose the SPME fiber (e.g., Carboxen/PDMS) to the headspace for a defined extraction time (e.g., 20 min).

  • Desorb the analytes from the fiber in the GC injector.

5. Calibration:

  • Prepare a series of calibration standards of this compound. For headspace analysis, standards can be prepared in a matrix that mimics the sample.

  • Construct a calibration curve by plotting the peak area against the concentration.

Conclusion

Both UPLC-MS/MS and GC-MS are powerful techniques for the validated analysis of this compound. The UPLC-MS/MS method offers high sensitivity and is well-suited for liquid samples, while GC-MS, particularly when coupled with headspace SPME, is an excellent choice for the analysis of volatile compounds in complex solid or liquid matrices. The selection of the optimal method will depend on the specific analytical requirements of the researcher. The provided protocols and validation data serve as a valuable starting point for developing and implementing a robust and reliable analytical method for this compound.

References

A Comparative Analysis of 2,6-Dimethylpyrazine and 2,5-Dimethylpyrazine Flavor Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the flavor profiles of two structurally similar but sensorially distinct pyrazine compounds: 2,6-Dimethylpyrazine and 2,5-Dimethylpyrazine. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the sensory characteristics of these compounds, supported by experimental data and detailed methodologies.

Introduction to Dimethylpyrazines

This compound and 2,5-Dimethylpyrazine are alkylpyrazines, a class of nitrogen-containing heterocyclic aromatic compounds. They are primarily formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.[1] Consequently, these pyrazines are significant contributors to the flavor profiles of a wide variety of cooked and roasted foods, including coffee, cocoa, nuts, and baked goods.[1][2] Despite their close isomeric relationship, the positioning of the two methyl groups on the pyrazine ring results in discernible differences in their aroma and taste characteristics.

Quantitative Flavor Profile Comparison

The following table summarizes the key quantitative sensory and physicochemical properties of this compound and 2,5-Dimethylpyrazine. This data has been compiled from various analytical studies to provide a direct comparison.

PropertyThis compound2,5-DimethylpyrazineReferences
CAS Number 108-50-9123-32-0[3][4]
Molecular Formula C₆H₈N₂C₆H₈N₂[3][4]
Molecular Weight 108.14 g/mol 108.14 g/mol [3][4]
Odor Threshold (in water) 200 ppb800 ppb[5]
General Flavor Descriptors Nutty, roasted, coffee, meaty, chocolate, earthyRoasted peanut, nutty, chocolate, musty, potato, coffee-like[1][2][6][7][8][9][10]
Concentration in Soy Sauce Baijiu (μg/L) 460 - 1590Not explicitly quantified in the same study[11]
Concentration in Hot-Pressed Peanut Oil DetectedDetected[12]
Reported Use Levels in Food (ppm) Baked goods: 10, Gravies: 5, Snack foods: 10, Soups: 5Not specified in the same context[13]

Experimental Protocols

The characterization and quantification of the flavor profiles of this compound and 2,5-Dimethylpyrazine involve a combination of sensory evaluation and instrumental analysis. The following are detailed methodologies for key experiments.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

Objective: To quantitatively describe and compare the sensory attributes of this compound and 2,5-Dimethylpyrazine.

Panel: A panel of 10-12 trained sensory assessors is selected. Training involves the recognition and intensity scaling of relevant aroma and flavor attributes (e.g., nutty, roasted, earthy, coffee, chocolate, musty) using chemical reference standards.

Sample Preparation:

  • Stock solutions of this compound and 2,5-Dimethylpyrazine are prepared in a suitable solvent (e.g., propylene glycol or ethanol) at a concentration of 1000 ppm.

  • For evaluation, the stock solutions are diluted in deodorized water or a neutral food base (e.g., unsalted cracker slurry) to a concentration above their respective odor thresholds, ensuring the intensity is suitable for evaluation without causing sensory fatigue. A typical evaluation concentration might be 1-10 ppm.

  • Samples are prepared in coded, covered glass containers to minimize aroma loss.

Procedure:

  • Panelists are presented with the coded samples in a randomized order under controlled environmental conditions (e.g., individual booths with controlled lighting and air circulation).

  • Using a structured scoresheet, panelists rate the intensity of each flavor attribute on a 15-cm line scale, anchored from "not perceptible" to "very strong."

  • Data is collected and analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the intensity of attributes between the two compounds.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound and 2,5-Dimethylpyrazine in a food matrix.

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • A known amount of the food sample (e.g., 5 g of ground roasted peanuts) is placed in a 20 mL headspace vial.

  • An internal standard (e.g., a deuterated pyrazine analog) is added for accurate quantification.

  • The vial is sealed and incubated at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.

  • An SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode at 250°C. The SPME fiber is desorbed in the injector for 5 minutes.

  • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min (hold for 5 min).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 35-350.

  • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and library data (e.g., NIST).

  • Quantification: A calibration curve is generated using standard solutions of this compound and 2,5-Dimethylpyrazine with the internal standard.

Signaling Pathway for Flavor Perception

The perception of the flavor of pyrazines is primarily initiated through the olfactory system. The following diagram illustrates the generalized olfactory signal transduction pathway, which is responsible for the detection of volatile aroma compounds like this compound and 2,5-Dimethylpyrazine.

Olfactory_Signal_Transduction cluster_mucus Olfactory Mucus cluster_cilia Olfactory Cilia Membrane cluster_neuron Olfactory Sensory Neuron Odorant Pyrazine Molecule (2,6- or 2,5-Dimethylpyrazine) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Olfactory Receptor (OR) OBP->OR Presents Odorant G_olf G-protein (G_olf) OR->G_olf Activates AC Adenylyl Cyclase (AC) G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opens Ca_Na_in Ca²⁺ / Na⁺ Influx CNG->Ca_Na_in Depolarization Membrane Depolarization Ca_Na_in->Depolarization Causes Cl_channel Ca²⁺-activated Cl⁻ Channel Cl_out Cl⁻ Efflux Cl_channel->Cl_out Cl_out->Depolarization Amplifies Depolarization->Cl_channel Activates Action_Potential Action Potential Generation Depolarization->Action_Potential Triggers Signal_to_Brain Signal to Olfactory Bulb Action_Potential->Signal_to_Brain Sends

Figure 1. Olfactory Signal Transduction Pathway for Pyrazine Perception.

This pathway begins when a pyrazine molecule, carried by an odorant binding protein, binds to an olfactory receptor on the cilia of an olfactory sensory neuron.[14] This activates a G-protein (G_olf), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP).[15][16][17] The increased cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of calcium and sodium ions.[15][16][17] This influx depolarizes the neuron, and this signal is amplified by the opening of calcium-activated chloride channels.[14] The resulting depolarization generates an action potential that travels to the olfactory bulb in the brain, where the signal is processed as a specific aroma.[18]

Conclusion

This compound and 2,5-Dimethylpyrazine are important flavor compounds that contribute characteristic nutty and roasted notes to a variety of foods. While they share some sensory characteristics, differences in their odor thresholds and specific flavor descriptors highlight the impact of methyl group positioning on the pyrazine ring. This compound generally has a lower odor threshold, suggesting it may be more potent in certain food systems. The methodologies of quantitative descriptive analysis and GC-MS are crucial for elucidating the specific sensory contributions and concentrations of these compounds in complex food matrices. A thorough understanding of their individual flavor profiles and the underlying perceptual mechanisms is essential for food product development, flavor chemistry research, and the assessment of off-notes in various applications.

References

Sensory Panel Validation of 2,6-Dimethylpyrazine Aroma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sensory properties of 2,6-Dimethylpyrazine and its common alternatives, supported by experimental data and detailed protocols for sensory panel validation. The information presented is intended to assist researchers in making informed decisions regarding the selection and application of nutty and roasted aroma compounds.

Comparative Analysis of Nutty and Roasted Aroma Compounds

This compound is a well-known aroma compound valued for its characteristic nutty, cocoa, and roasted notes.[1][2] It is naturally found in a variety of cooked and fermented foods, including coffee, bread, and roasted nuts.[1] However, several other pyrazine derivatives and other compounds are utilized to achieve similar sensory profiles. This section provides a comparative overview of this compound and its key alternatives.

Table 1: Comparison of Sensory Profiles and Odor Thresholds

CompoundAroma ProfileOdor Detection Threshold (in water)Key Applications
This compound Nutty, cocoa, roasted, meaty, coffee-like[1][2]200 - 9000 ppbCereals, baked goods, coffee, savory flavors[1]
2-Ethyl-3,5-dimethylpyrazine Burnt almonds, coffee, potatoNot explicitly found in sourcesTortilla chips, green tea, cereals
2,3,5-Trimethylpyrazine Toasted, grilled, chocolate, nut, coffee[3][4][5][6]Not explicitly found in sourcesCocoa, coffee, chocolate, fried nuts[5]
2-Acetylpyrazine Popcorn, nutty, bready, roastedNot explicitly found in sourcesBaked goods, savory snacks
2,5-Dimethylpyrazine Caramel, nutty, roasted35 ppmCaramel, roasted nuts

Experimental Protocols for Sensory Panel Validation

The validation of aroma compounds relies on rigorous sensory evaluation by trained panelists. The following protocols are based on established international standards from ISO and ASTM to ensure the reliability and reproducibility of results.[7][8][9][10][11][12][13]

Panelist Selection and Training

The selection of qualified panelists is a critical first step for obtaining reliable sensory data. The process involves screening for sensory acuity and training to recognize and scale the intensity of specific aroma attributes.

Protocol for Panelist Selection and Training:

  • Recruitment: Recruit potential panelists who are non-smokers, have no known taste or smell disorders, and are available for the duration of the study.

  • Screening:

    • Basic Taste and Odor Identification: Test candidates' ability to identify common tastes (sweet, sour, salty, bitter, umami) and odors relevant to the study (e.g., nutty, roasted, burnt).

    • Threshold Testing: Determine individual sensitivity to this compound and its alternatives using a series of ascending concentrations.

    • Ranking and Matching Tests: Assess the ability to discriminate between different concentrations of the same aroma compound and to match identical samples.

  • Training:

    • Lexicon Development: In a group session, trained panelists identify and agree upon a set of descriptive terms for the aroma profile of this compound and its alternatives.

    • Intensity Scaling: Panelists are trained to use a standardized intensity scale (e.g., a 15-point scale) to rate the strength of each aroma attribute. Reference standards for different intensities are provided for calibration.

    • Practice Sessions: Conduct several practice sessions with known samples to ensure panelist consistency and repeatability.

Odor Threshold Determination: 3-Alternative Forced-Choice (3-AFC) Method

The 3-AFC method is a widely used and statistically robust technique for determining the detection threshold of an aroma compound.[14][15][16]

Protocol for 3-AFC Odor Threshold Determination:

  • Sample Preparation: Prepare a series of dilutions of this compound in deionized, odor-free water. The concentration range should span from well below the expected threshold to clearly perceptible levels.

  • Test Presentation: For each panelist and each concentration level, present three samples in opaque, coded containers. Two of the samples contain only the diluent (water), and one contains the diluted aroma compound. The order of presentation is randomized.

  • Evaluation: Panelists are instructed to sniff each sample and identify the one that is different from the other two.

  • Data Analysis: The number of correct identifications at each concentration level is recorded. The detection threshold is typically defined as the concentration at which 50% of the panelists can correctly identify the odd sample (accounting for the 33.3% chance of guessing correctly).

Signaling Pathway for Pyrazine Aroma Perception

The perception of pyrazine aromas is initiated by the interaction of these volatile compounds with specific olfactory receptors in the nasal cavity. The primary receptor responsible for detecting many pyrazines, including this compound, has been identified as OR5K1.[17][18][19][20][21][22][23][24]

Sensory_Pathway cluster_olfactory_epithelium Olfactory Epithelium Pyrazine This compound OR5K1 OR5K1 Receptor Pyrazine->OR5K1 Binds to G_olf G-protein (Gαolf) OR5K1->G_olf Activates ACIII Adenylyl Cyclase III G_olf->ACIII Activates cAMP cAMP ACIII->cAMP Converts ATP ATP ATP->ACIII CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG_Channel->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Olfactory signal transduction pathway for pyrazine aroma perception.

Experimental Workflow and Logical Relationships

The process of sensory panel validation follows a structured workflow to ensure the collection of high-quality, unbiased data.

Experimental_Workflow cluster_preparation Preparation Phase cluster_training Training & Validation Phase cluster_testing Testing Phase cluster_analysis Analysis & Reporting Phase Define_Objectives Define Objectives & Scope Select_Compounds Select Aroma Compounds (this compound & Alternatives) Define_Objectives->Select_Compounds Recruit_Panelists Recruit Potential Panelists Select_Compounds->Recruit_Panelists Screen_Panelists Screen Panelists (Sensory Acuity) Recruit_Panelists->Screen_Panelists Train_Panel Train Panel (Lexicon & Intensity Scaling) Screen_Panelists->Train_Panel Validate_Panel Validate Panel Performance (Repeatability & Consistency) Train_Panel->Validate_Panel Prepare_Samples Prepare Samples (Dilutions & Coding) Validate_Panel->Prepare_Samples Conduct_Sensory_Tests Conduct Sensory Tests (e.g., 3-AFC) Prepare_Samples->Conduct_Sensory_Tests Analyze_Data Analyze Data (Statistical Analysis) Conduct_Sensory_Tests->Analyze_Data Interpret_Results Interpret Results Analyze_Data->Interpret_Results Generate_Report Generate Final Report Interpret_Results->Generate_Report

Caption: Workflow for sensory panel validation of aroma compounds.

References

Cross-validation of different quantification techniques for 2,6-Dimethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of different analytical techniques for the quantification of 2,6-Dimethylpyrazine, a key aroma compound found in various food products and a potential biomarker. This document outlines detailed experimental protocols and presents a comparative analysis of performance data to aid in the selection of the most suitable method for specific research and development needs.

Comparison of Quantification Techniques

The selection of an appropriate analytical method for the quantification of this compound is critical and depends on factors such as the sample matrix, required sensitivity, and the desired throughput. The following table summarizes the key performance characteristics of common analytical techniques.

TechniquePrincipleCommon ApplicationAdvantagesDisadvantages
GC-MS Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.Analysis of volatile and semi-volatile compounds in various matrices.High selectivity and sensitivity, provides structural information for confirmation.Requires derivatization for non-volatile compounds, potential for thermal degradation of labile analytes.
HS-SPME-GC-MS A solvent-free extraction technique where volatile and semi-volatile compounds are adsorbed onto a coated fiber from the headspace of a sample, followed by GC-MS analysis.Analysis of flavor and fragrance compounds in food and beverages.Simple, fast, and solvent-free sample preparation, high sensitivity for volatile compounds.[1]Fiber-to-fiber variability, competition for adsorption sites can affect quantification.
HPLC Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.Quantification of non-volatile and thermally labile compounds.[2]Versatile, suitable for a wide range of compounds, non-destructive.Lower resolution compared to GC for volatile compounds, may require derivatization for detection.
UPLC-MS/MS A high-resolution version of HPLC coupled with tandem mass spectrometry, offering enhanced separation efficiency and sensitivity.Trace-level quantification in complex matrices like biological fluids and food.[3]High throughput, excellent sensitivity and selectivity, suitable for complex samples.[3]Higher equipment cost and complexity.

Quantitative Performance Data

The following table presents a summary of validation parameters for the different quantification techniques, compiled from various studies. These values can vary depending on the specific experimental conditions and sample matrix.

ParameterGC-MSHS-SPME-GC-MSHPLCUPLC-MS/MS
Linearity (R²) >0.99>0.98>0.99>0.99
Limit of Detection (LOD) 1-5 µg/L[4]0.07–22.22 ng/g[1]Analyte dependent0.002-0.03 ng/mL[5]
Limit of Quantification (LOQ) 5-20 µg/L[4]0.2-70 ng/g[1]Analyte dependent0.005-0.05 ng/mL[5]
Accuracy (% Recovery) 80-120%91.6–109.2%[6]95-105%95.38-108.12%[5]
Precision (%RSD) <15%<16%[6]<15%<15%[5]

Experimental Protocols

Detailed methodologies for each of the key quantification techniques are provided below. These protocols are generalized and may require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A liquid-liquid extraction is performed, followed by drying the organic phase over anhydrous sodium sulfate.[7] An internal standard is added before injection.

  • GC Conditions:

    • Column: DB-WAX UI capillary column (30 m × 0.250 mm × 0.25 μm) or equivalent.[8]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[9]

    • Injector Temperature: 250 °C.[9]

    • Oven Temperature Program: Initial temperature of 40°C held for 3 minutes, ramped to 240°C at 10°C/min, and held for 5 minutes.[7]

  • MS Conditions:

    • Ion Source Temperature: 230 °C.[9]

    • Transfer Line Temperature: 250 °C.[9]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

Headspace-Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
  • Sample Preparation: A known amount of the sample is placed in a headspace vial. The vial is sealed and incubated at a specific temperature (e.g., 80°C) for a set time (e.g., 50 minutes) to allow for equilibration of the analytes in the headspace.[6]

  • SPME: An SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) is exposed to the headspace for a defined extraction time (e.g., 50 minutes) at a controlled temperature (e.g., 50°C).[6][10]

  • GC-MS Analysis: The fiber is then desorbed in the GC injector port (e.g., 230°C for 80 seconds) for analysis using the GC-MS conditions described in the previous section.[6]

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: The sample is dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.

  • HPLC Conditions:

    • Column: C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).[11]

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[12]

    • Flow Rate: 0.3 mL/min.[12]

    • Column Temperature: 40 °C.[3]

    • Detector: UV detector at a specified wavelength or a Diode Array Detector (DAD).

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
  • Sample Preparation: Similar to HPLC, the sample is dissolved in a suitable solvent and filtered.

  • UPLC Conditions:

    • Column: ACQUITY UPLC BEH C18 column (100 × 2.1 mm, 1.7 μm).[3]

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[3] A typical gradient might be: 0–8 min, 3% B; 8–25 min, 3–12% B; 25–31 min, 12–20% B; 31–35 min, 20–70% B.[3]

    • Flow Rate: 0.3 mL/min.[3]

    • Column Temperature: 40 °C.[3]

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound.

Visualizing the Analytical Workflow

The following diagrams illustrate the general experimental workflows for the quantification of this compound.

General Analytical Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE, SPME, etc.) Sample->Extraction Cleanup Sample Cleanup (Filtration, SPE) Extraction->Cleanup Separation Chromatographic Separation (GC or LC) Cleanup->Separation Detection Detection (MS, MS/MS, UV) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: A generalized workflow for the quantification of this compound.

Decision Tree for Method Selection Volatile Is the analyte volatile? GCMS Use GC-MS or HS-SPME-GC-MS Volatile->GCMS Yes HPLC Use HPLC Volatile->HPLC No ComplexMatrix Is the matrix complex? ComplexMatrix->GCMS No UPLCMSMS Use UPLC-MS/MS ComplexMatrix->UPLCMSMS Yes HighThroughput Is high throughput needed? HighThroughput->HPLC No HighThroughput->UPLCMSMS Yes GCMS->ComplexMatrix HPLC->HighThroughput

Caption: A decision tree for selecting an appropriate analytical method.

References

A Comparative Guide to the Synthesis of 2,6-Dimethylpyrazine: Microbial vs. Chemical Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of microbial and chemical synthesis methods for producing 2,6-dimethylpyrazine, a key flavor compound and valuable intermediate in the pharmaceutical industry. We will delve into the experimental protocols, quantitative performance metrics, and underlying mechanisms of each approach to inform your selection of the most suitable synthesis strategy.

At a Glance: Microbial vs. Chemical Synthesis

FeatureMicrobial SynthesisChemical Synthesis
Primary Feedstock Renewable resources (e.g., L-threonine, glucose)Petroleum-derived chemicals (e.g., 1,2-diaminopropane, methylglyoxal)
Reaction Conditions Mild (e.g., 25-37°C, neutral pH)Often requires elevated temperatures and pressures
Environmental Impact Generally lower, considered a "green" alternativeCan involve hazardous reagents and generate more waste
Product Specificity Can be highly specific depending on the microbial strain and pathwayMay produce isomers and byproducts requiring purification
Typical Yield Variable, often in the mg/L to g/L rangeCan achieve high yields, but dependent on the specific process
Purity Can be high, but requires extraction from complex fermentation brothHigh purity (e.g., >98%) can be achieved after purification

Quantitative Comparison of Synthesis Methods

The following table summarizes key quantitative data for the microbial and chemical synthesis of this compound.

ParameterMicrobial Synthesis (Bacillus subtilis)Chemical Synthesis (Condensation Reaction)
Starting Materials L-threonine, Glucose, Mineral Salts1,2-Diaminopropane, Methylglyoxal
Solvent Aqueous fermentation mediumTypically an alcohol (e.g., ethanol) or other organic solvents
Temperature 25-37°CRoom temperature to reflux
Pressure AtmosphericAtmospheric
Reaction Time 24-72 hours1-6 hours
Reported Yield Up to ~1.9 g/L[1]Variable, can be high but specific literature yields are not readily available. Commercial products achieve high yields.
Purity High, but requires extensive downstream processing>98% after purification (e.g., distillation, chromatography)[2]

Microbial Synthesis of this compound

Microbial synthesis, often hailed as a more sustainable approach, utilizes microorganisms to convert simple, renewable feedstocks into complex molecules. Bacillus subtilis is a well-studied bacterium capable of producing a variety of alkylpyrazines, including this compound.[1]

Biosynthetic Pathway in Bacillus subtilis

The biosynthesis of this compound in Bacillus subtilis primarily originates from the amino acid L-threonine. The key enzymatic step is the conversion of L-threonine to 2-amino-3-ketobutyrate, catalyzed by the enzyme L-threonine-3-dehydrogenase. This intermediate is then believed to be a precursor for the formation of the pyrazine ring.

Microbial_Synthesis_Pathway L_threonine L-Threonine amino_ketobutyrate 2-Amino-3-ketobutyrate L_threonine->amino_ketobutyrate L-threonine-3-dehydrogenase aminoacetone Aminoacetone amino_ketobutyrate->aminoacetone Spontaneous Decarboxylation dihydropyrazine Dihydro-2,6-dimethylpyrazine aminoacetone->dihydropyrazine Self-condensation dimethylpyrazine This compound dihydropyrazine->dimethylpyrazine Oxidation

Microbial synthesis pathway of this compound.
Experimental Protocol: Microbial Synthesis

This protocol is a representative method for the microbial production of this compound using Bacillus subtilis.

1. Microorganism and Culture Media:

  • Strain: Bacillus subtilis (e.g., a strain isolated from a fermented food product known for pyrazine production).

  • Pre-culture Medium: Luria-Bertani (LB) broth.

  • Fermentation Medium: A defined medium containing glucose (as a carbon source), L-threonine (as a precursor), a nitrogen source (e.g., yeast extract, peptone), and essential mineral salts.

2. Fermentation Process:

  • Inoculate a pre-culture of B. subtilis into the fermentation medium.

  • Incubate the culture at a controlled temperature (typically 25-37°C) with agitation (e.g., 150-200 rpm) to ensure proper aeration.

  • Monitor the pH of the culture and maintain it within the optimal range for the specific strain (often near neutral).

  • The fermentation is typically carried out for 24 to 72 hours.

3. Extraction and Analysis:

  • After fermentation, separate the bacterial cells from the broth by centrifugation.

  • Extract the this compound from the supernatant using a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Concentrate the organic extract.

  • Analyze the concentration and purity of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Synthesis of this compound

Chemical synthesis offers a more traditional and often faster route to this compound. The most common method involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.

Chemical Synthesis Workflow

The synthesis of this compound can be achieved by the condensation of 1,2-diaminopropane with methylglyoxal. The reaction proceeds through the formation of a dihydropyrazine intermediate, which is then oxidized to the final aromatic pyrazine.

Chemical_Synthesis_Workflow diaminopropane 1,2-Diaminopropane condensation Condensation diaminopropane->condensation methylglyoxal Methylglyoxal methylglyoxal->condensation dihydropyrazine Dihydro-2,6-dimethylpyrazine condensation->dihydropyrazine oxidation Oxidation dihydropyrazine->oxidation dimethylpyrazine This compound oxidation->dimethylpyrazine purification Purification (Distillation/Chromatography) dimethylpyrazine->purification final_product Pure this compound purification->final_product

Chemical synthesis workflow for this compound.
Experimental Protocol: Chemical Synthesis

This protocol outlines a general procedure for the chemical synthesis of this compound.

1. Reaction Setup:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-diaminopropane in a suitable solvent, such as ethanol.

  • Cool the solution in an ice bath.

2. Reagent Addition:

  • Slowly add an equimolar amount of methylglyoxal to the cooled solution of 1,2-diaminopropane with continuous stirring. The addition is often done dropwise to control the reaction temperature.

3. Reaction:

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a period, and then heat it to reflux for 1-6 hours to drive the condensation and cyclization. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

4. Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield pure this compound. Commercial products often achieve a purity of over 98%.[2]

5. Characterization:

  • Confirm the identity and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and GC-MS.

Conclusion

Both microbial and chemical synthesis routes offer viable methods for the production of this compound, each with its own set of advantages and disadvantages. Microbial synthesis presents a promising "green" alternative with the potential for using renewable feedstocks. However, challenges in optimizing yields and downstream processing remain. Chemical synthesis, while often relying on petroleum-based starting materials, can provide high yields and purity through well-established procedures. The choice between these methods will ultimately depend on the specific requirements of the application, including cost, scalability, desired purity, and environmental considerations.

References

A Tale of Two Beans: Unraveling the 2,6-Dimethylpyrazine Disparity in Arabica and Robusta Coffee

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of 2,6-dimethylpyrazine levels reveals significant differences between Coffea arabica and Coffea robusta, with robusta varieties generally exhibiting higher concentrations of this potent aroma compound. This guide delves into the quantitative data, experimental methodologies, and chemical pathways that define this key distinction in coffee chemistry.

For researchers and scientists in flavor chemistry and product development, understanding the nuances of coffee's volatile composition is paramount. Among the myriad of aromatic compounds, pyrazines play a crucial role in the characteristic roasty, nutty, and earthy notes of coffee. This guide focuses specifically on this compound, a significant pyrazine known for its nutty and cocoa-like aroma, and its differential expression in the world's two most prominent coffee species: arabica and robusta.

Quantitative Comparison of this compound

A review of scientific literature consistently indicates that robusta coffee beans contain significantly higher concentrations of pyrazines, including this compound, compared to arabica beans. This difference is a key contributor to the bolder, more intense flavor profile often associated with robusta.

Coffee SpeciesThis compound Concentration (µg/kg)Reference
Coffea arabicaLower concentrations, often below the levels found in robusta. Specific values vary depending on origin and roast degree.[General finding across multiple studies]
Coffea robustaHigher concentrations, contributing to its characteristic roasty and earthy aroma.[General finding across multiple studies]

Note: Specific concentrations can vary widely based on factors such as geographic origin, processing methods, and roasting conditions. The data presented represents a general trend observed in comparative studies.

The Science Behind the Scent: Experimental Protocols

The quantification of this compound in coffee beans is primarily achieved through gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) technique for sample preparation. This methodology allows for the precise separation and identification of volatile compounds from the complex coffee matrix.

Experimental Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis GreenBeans Green Coffee Beans (Arabica and Robusta) Roasting Roasting (Controlled Time and Temperature) GreenBeans->Roasting Grinding Grinding to a Fine Powder Roasting->Grinding HS_Vial Placement in Headspace Vial Grinding->HS_Vial SPME Headspace Solid-Phase Microextraction (HS-SPME) HS_Vial->SPME GCMS Gas Chromatography- Mass Spectrometry (GC-MS) SPME->GCMS Data Data Acquisition and Quantification GCMS->Data

Figure 1: Experimental workflow for this compound analysis.
Detailed Methodological Steps:

  • Sample Preparation:

    • Roasting: Green coffee beans of both arabica and robusta species are roasted under controlled and identical conditions (e.g., specific time-temperature profiles) to ensure a consistent basis for comparison.

    • Grinding: The roasted beans are then finely ground to a uniform particle size to maximize the surface area for efficient extraction of volatile compounds.

  • Extraction (Headspace Solid-Phase Microextraction - HS-SPME):

    • A precise amount of the ground coffee is placed into a headspace vial.

    • The vial is sealed and heated to a specific temperature to encourage the release of volatile compounds into the headspace (the gas phase above the sample).

    • A solid-phase microextraction fiber (e.g., coated with Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace for a defined period. The volatile compounds, including this compound, adsorb onto the fiber.

  • Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):

    • The SPME fiber is then inserted into the heated injection port of a gas chromatograph. The adsorbed volatile compounds are desorbed from the fiber and carried by an inert gas (e.g., helium) into the GC column.

    • The GC column separates the individual volatile compounds based on their boiling points and chemical properties.

    • As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for definitive identification and quantification of this compound.

The Genesis of an Aroma: The Maillard Reaction Pathway

The formation of this compound in coffee is a direct result of the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars during roasting.

G cluster_reactants Reactants cluster_intermediates Intermediate Steps cluster_product Product AminoAcids Amino Acids (e.g., Alanine, Serine) Strecker Strecker Degradation AminoAcids->Strecker ReducingSugars Reducing Sugars (e.g., Glucose, Fructose) ReducingSugars->Strecker AlphaDicarbonyls α-Dicarbonyls Strecker->AlphaDicarbonyls AlphaAminoKetones α-Amino Ketones Strecker->AlphaAminoKetones AlphaDicarbonyls->AlphaAminoKetones Pyrazine This compound AlphaAminoKetones->Pyrazine Condensation & Oxidation

Figure 2: Formation of this compound via the Maillard reaction.

The higher concentration of precursor compounds, such as certain free amino acids, in robusta beans is a primary reason for the elevated levels of pyrazines observed in this species. The greater thermal stability of some of these precursors in the robusta matrix may also contribute to a more efficient conversion to pyrazines during the roasting process.

A Comparative Guide to Inter-Laboratory Measurement of 2,6-Dimethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the quantification of 2,6-dimethylpyrazine and establishes a framework for conducting inter-laboratory comparisons to ensure data reliability and consistency across different laboratories. Given the absence of publicly available inter-laboratory comparison data for this compound, this document serves as a foundational guide for establishing such a study, drawing upon standardized protocols for proficiency testing.

Introduction to this compound

This compound is a heterocyclic organic compound that contributes to the flavor and aroma of a wide variety of cooked and roasted foods, including coffee, roasted nuts, and baked goods.[1][2] It is primarily formed through the Maillard reaction between amino acids and reducing sugars during heating.[1][2] Beyond the food industry, pyrazine derivatives are of significant interest in pharmaceutical research due to their diverse biological activities.[3][4] Accurate and reproducible measurement of this compound is crucial for quality control in the food industry and for research and development in the pharmaceutical sector.

Comparison of Analytical Methodologies

The selection of an appropriate analytical method is critical for the reliable quantification of this compound. The most common techniques employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry.

Method Principle Common Detector Advantages Limitations
Gas Chromatography (GC) Separates volatile compounds based on their boiling points and interaction with a stationary phase.Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS)High resolution for volatile compounds, well-established methods.Requires derivatization for non-volatile samples, potential for thermal degradation.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their interaction with a stationary phase and a liquid mobile phase.UV-Vis Detector, Diode Array Detector (DAD), Mass Spectrometry (MS)Suitable for non-volatile and thermally sensitive compounds, versatile.Lower resolution for highly volatile compounds compared to GC.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) A high-resolution version of HPLC with highly sensitive and specific mass detection.Triple Quadrupole Mass SpectrometerHigh sensitivity and specificity, allows for quantification in complex matrices.[5]Higher equipment cost and complexity.

Experimental Protocols

Detailed experimental protocols are essential for ensuring consistency in measurements. Below are representative protocols for the analysis of this compound.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of this compound in food matrices.

1. Sample Preparation (Solid Phase Microextraction - SPME):

  • Homogenize the solid sample.
  • Place a known amount of the homogenized sample into a headspace vial.
  • Add an internal standard solution (e.g., 2,4,6-trimethylpyridine in methanol).
  • Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to allow for equilibration of the analyte in the headspace.
  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 20 minutes) to adsorb the volatile compounds.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min, hold for 5 min.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Mass Spectrometer: Agilent 5977A or equivalent.
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Mass Range: m/z 35-350.
  • Quantification: Use the peak area ratio of the target ion for this compound (e.g., m/z 108) to the target ion of the internal standard.

Protocol 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is highly sensitive and suitable for quantifying this compound in liquid samples such as beverages or biological fluids.[5]

1. Sample Preparation:

  • For liquid samples, perform a simple dilution with the mobile phase.
  • If necessary, filter the sample through a 0.22 µm syringe filter.
  • Add an appropriate internal standard (e.g., deuterated this compound).

2. UPLC-MS/MS Analysis:

  • UPLC System: Waters ACQUITY UPLC or equivalent.
  • Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Mass Spectrometer: Waters Xevo TQ-S or equivalent.
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 109 -> 82) and the internal standard.

Framework for an Inter-laboratory Comparison Study

An inter-laboratory comparison, or proficiency test, is a crucial step in validating an analytical method and ensuring that different laboratories can produce comparable results. The framework for such a study for this compound would follow the principles outlined in ISO 13528: "Statistical methods for use in proficiency testing by interlaboratory comparison".[6][7]

Study Design
  • Preparation of Test Material: A homogenous and stable batch of a relevant matrix (e.g., a powdered food product or a liquid solution) containing a known concentration of this compound would be prepared.

  • Distribution to Participating Laboratories: The test material would be distributed to all participating laboratories.

  • Analysis: Each laboratory would analyze the sample in replicate using their in-house, validated method for this compound.

  • Data Submission: Laboratories would submit their results, including the mean, standard deviation, and the number of replicates, to the coordinating body.

Statistical Analysis of Results

The performance of each laboratory is evaluated using statistical measures, most commonly the Z-score.[8][9]

Z-Score Calculation:

The Z-score for a laboratory is calculated as:

Z = (x - X) / σ

Where:

  • x is the result reported by the participating laboratory.

  • X is the assigned value for the concentration of this compound (often the robust mean of all participant results).

  • σ is the standard deviation for proficiency assessment (a target standard deviation that reflects the expected precision of the measurement).

Interpretation of Z-Scores:

  • |Z| ≤ 2.0: The result is considered satisfactory.

  • 2.0 < |Z| < 3.0: The result is considered questionable.

  • |Z| ≥ 3.0: The result is considered unsatisfactory.

Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Homogenize Sample B Transfer to Headspace Vial A->B C Add Internal Standard B->C D Incubate and Equilibrate C->D E SPME Fiber Adsorption D->E F Desorption in GC Injector E->F G Chromatographic Separation F->G H Mass Spectrometry Detection G->H I Data Acquisition H->I J Peak Integration I->J K Quantification using Internal Standard J->K L Report Result K->L ILC_Logic cluster_organizer Coordinating Body cluster_participant Participating Laboratory A Prepare Homogenous Test Material B Distribute Samples A->B C Receive Test Material B->C E Collect Results from all Laboratories F Perform Statistical Analysis (Calculate Z-Scores) E->F G Issue Performance Report F->G I Receive Report and Implement Corrective Actions if Necessary G->I D Analyze Sample using Validated Method C->D H Submit Results D->H H->E

References

The Scent of Roasting: Correlating Instrumental and Sensory Analysis of 2,6-Dimethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on bridging the gap between machine detection and human perception of a key aroma compound.

2,6-Dimethylpyrazine is a volatile organic compound renowned for its characteristic roasted, nutty, and chocolate-like aroma. It is a key flavor component in a wide array of thermally processed foods, including coffee, roasted nuts, and baked goods. For researchers, scientists, and professionals in drug and flavor development, understanding the relationship between the instrumental quantification of this compound and its sensory perception by humans is paramount for quality control, product development, and sensory science research. This guide provides a comparative overview of the instrumental and sensory analysis of this compound, supported by experimental data and detailed protocols.

Quantitative Data Summary

The correlation between the concentration of this compound and its perceived aroma intensity is crucial for defining its impact on a product's flavor profile. The following table summarizes quantitative data from studies on food products where this compound is a significant aroma contributor.

Food MatrixInstrumental MethodConcentration of this compound (μg/L)Sensory DescriptorSensory Evaluation MethodCorrelation Findings
Soy Sauce Aroma Type BaijiuUPLC-MS/MS460 - 1590Roasted AromaQuantitative Descriptive AnalysisSignificantly correlated with roasted aroma attributes.[1]
Hot-Pressed Peanut OilGC-MSPresent (relative abundance)Roasted AttributesQuantitative Descriptive AnalysisContributes significantly to the roasted attributes of the oil.[2]
Roasted PeanutsGas-Liquid ChromatographyQuantitative data reportedRoasted, NuttyOdor Detection Threshold & Subjective EvaluationA probable significant contributor to the aroma of roasted peanuts.[3]

Note: The odor detection threshold of this compound in water is approximately 200 ppb (parts per billion).[4] This low threshold highlights its potency as an aroma compound.

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results. The following sections outline standardized protocols for both instrumental and sensory analysis of this compound.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline for the quantification of this compound in a food matrix.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Weigh a precise amount of the homogenized food sample into a headspace vial.

  • Add a known concentration of an appropriate internal standard (e.g., a deuterated pyrazine derivative).

  • Seal the vial and incubate it at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.

  • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 240°C at 10°C/min (hold for 5 min).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μm).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-350.

    • Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of this compound (e.g., m/z 108, 81, 54).

3. Quantification:

  • Create a calibration curve using standard solutions of this compound of known concentrations.

  • Calculate the concentration of this compound in the sample by comparing its peak area to the internal standard and the calibration curve.

Sensory Perception Analysis: Quantitative Descriptive Analysis (QDA)

This protocol outlines the steps for evaluating the sensory properties of a product in relation to this compound.

1. Panelist Selection and Training:

  • Select 8-12 panelists based on their sensory acuity, ability to discriminate odors, and verbal fluency.

  • Train the panelists over several sessions to recognize and rate the intensity of the target aroma attribute (e.g., "roasted," "nutty"). Use reference standards of this compound at different concentrations for training.

2. Sample Preparation and Presentation:

  • Prepare samples in a consistent and controlled manner to minimize variability.

  • Present samples to panelists in a sensory booth under controlled lighting and temperature.

  • Samples should be coded with random three-digit numbers and presented in a randomized order to prevent bias.

3. Sensory Evaluation:

  • Panelists evaluate the intensity of the "roasted" or "nutty" aroma of each sample using a structured line scale (e.g., a 15-cm line scale anchored with "low intensity" and "high intensity").

  • Panelists should rinse their palate with water and wait for a specific period between samples to avoid sensory fatigue.

4. Data Analysis:

  • Convert the line scale ratings to numerical data.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.

  • Correlate the sensory data with the instrumental data using regression analysis (e.g., Partial Least Squares Regression - PLSR).

Mandatory Visualizations

To better illustrate the processes and pathways involved in the analysis and perception of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_instrumental Instrumental Analysis cluster_sensory Sensory Analysis cluster_correlation Data Correlation Sample Food Sample Homogenization Homogenization Sample->Homogenization HS_Vial Headspace Vial Homogenization->HS_Vial SPME HS-SPME HS_Vial->SPME Panel Trained Panel HS_Vial->Panel GCMS GC-MS Analysis SPME->GCMS Data_Acquisition Data Acquisition GCMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Correlation Statistical Correlation (e.g., PLSR) Quantification->Correlation QDA QDA Evaluation Panel->QDA Sensory_Data Sensory Data QDA->Sensory_Data Sensory_Data->Correlation

Figure 1. Experimental workflow for correlating instrumental and sensory analysis.

olfactory_pathway cluster_olfactory_epithelium Olfactory Epithelium cluster_neuron Olfactory Sensory Neuron cluster_brain Brain Odorant This compound OR Olfactory Receptor (e.g., OR5K1) Odorant->OR G_Protein G-protein (Gαolf) OR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces CNG CNG Channel cAMP->CNG opens Ion_Influx Ca²⁺/Na⁺ Influx CNG->Ion_Influx Depolarization Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Signal_Transmission Signal to Brain Action_Potential->Signal_Transmission Perception Odor Perception ('Roasted', 'Nutty') Signal_Transmission->Perception

Figure 2. Simplified signaling pathway of pyrazine odor perception.

Conclusion

The correlation between instrumental analysis and sensory perception of this compound is a complex but critical area of study. While instrumental techniques like GC-MS provide precise quantification, sensory analysis reveals the ultimate impact on consumer perception. By employing robust experimental protocols and correlating the data from both domains, researchers can gain a holistic understanding of this key aroma compound. This integrated approach is invaluable for optimizing food production processes, ensuring product consistency, and developing new products with desirable flavor profiles. The identification of specific olfactory receptors for pyrazines, such as OR5K1, opens new avenues for understanding the molecular basis of odor perception and may lead to the development of novel flavor modulators.

References

A Comparative Study on Pyrazine Formation from Different Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pyrazine formation from various amino acid precursors, supported by experimental data. Pyrazines are a class of nitrogen-containing heterocyclic compounds that are significant in the flavor and aroma of many foods and are also investigated for their potential pharmacological activities. Understanding the influence of different amino acids on pyrazine formation is crucial for food chemistry, flavor science, and pharmaceutical research.

Quantitative Comparison of Pyrazine Formation

The type and quantity of pyrazines formed are highly dependent on the precursor amino acid. The following table summarizes quantitative data from model systems where different amino acids were reacted with a reducing sugar (typically glucose) under controlled heating conditions to induce the Maillard reaction, the primary pathway for pyrazine formation.

Amino AcidTotal Pyrazine Yield (Relative Comparison)Major Pyrazines FormedReference
Lysine High (2.6 to 4 times more than other amino acids)2,6-Dimethylpyrazine, Trimethylpyrazine, 2,5-Dimethyl-3-ethylpyrazine[1]
Glutamic Acid ModerateMethylpyrazine, Ethylpyrazine[1]
Glutamine ModerateNot specified in detail[1]
Alanine Low2,5-Dimethyl-3-ethylpyrazine, 2-Methyl-5-propylpyrazine[1]
Arginine-Lysine (Dipeptide) 13.12 µg/g (total pyrazines)2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine[2]
Histidine-Lysine (Dipeptide) 5.54 µg/g (total pyrazines)2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine[2]
Free Amino Acids (Arg + Lys) Lower than dipeptidePyrazine, 2-Methylpyrazine, 3-Ethyl-2,5-dimethylpyrazine[2]
Free Amino Acids (His + Lys) Lower than dipeptidePyrazine, 2-Methylpyrazine, 3-Ethyl-2,5-dimethylpyrazine[2]

Note: The yields are highly dependent on experimental conditions such as temperature, pH, and reaction time. The data presented here is for comparative purposes based on the cited studies.

Experimental Protocols

A detailed methodology for a comparative study of pyrazine formation from different amino acids is provided below. This protocol is a synthesis of methodologies reported in various studies.[3][4]

Objective: To quantify and compare the types and amounts of pyrazines formed from different amino acids in a Maillard reaction model system.

Materials:

  • Amino acids (e.g., Lysine, Glycine, Alanine, Valine, Leucine, Isoleucine, Serine, Threonine, Phenylalanine, Methionine)

  • Reducing sugar (e.g., D-Glucose)

  • Phosphate buffer (pH 7.0)

  • Internal standard (e.g., 2,4,6-trimethylpyridine)

  • Dichloromethane (HPLC grade)

  • Anhydrous sodium sulfate

  • Vials for reaction and sample analysis

Equipment:

  • Heating block or oven with precise temperature control

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Solid-phase microextraction (SPME) device with appropriate fiber (e.g., DVB/CAR/PDMS)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

Procedure:

  • Preparation of Reaction Mixtures:

    • In a series of reaction vials, accurately weigh 1 mmol of each amino acid to be tested.

    • To each vial, add 1 mmol of D-glucose.

    • Add 10 mL of phosphate buffer (pH 7.0) to each vial.

    • Cap the vials tightly.

  • Maillard Reaction:

    • Place the vials in a heating block or oven preheated to a specific temperature (e.g., 120°C).

    • Heat the vials for a defined period (e.g., 2 hours).

    • After the reaction time, immediately cool the vials in an ice bath to stop the reaction.

  • Extraction of Pyrazines (using SPME):

    • Add a known amount of internal standard to each reaction vial.

    • Place the vial in a water bath at a controlled temperature (e.g., 60°C).

    • Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) to adsorb the volatile pyrazines.

  • GC-MS Analysis:

    • Immediately after extraction, insert the SPME fiber into the GC injection port for thermal desorption of the analytes onto the GC column.

    • Use a suitable GC column (e.g., DB-5ms) and temperature program to separate the pyrazines.

    • The mass spectrometer will be used to identify and quantify the individual pyrazine compounds based on their mass spectra and retention times compared to known standards.

  • Data Analysis:

    • Identify the pyrazines in each sample by comparing their mass spectra with a library (e.g., NIST).

    • Quantify the amount of each pyrazine by comparing its peak area to the peak area of the internal standard.

    • Tabulate the results to compare the pyrazine profiles and yields from the different amino acids.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the comparative study of pyrazine formation from different amino acids.

G cluster_prep Preparation cluster_reaction Maillard Reaction cluster_analysis Analysis prep_aa Weigh Amino Acids prep_mix Mix Reagents prep_aa->prep_mix prep_sugar Weigh Reducing Sugar prep_sugar->prep_mix prep_buffer Add Buffer prep_buffer->prep_mix reaction_heat Heat at Controlled Temperature prep_mix->reaction_heat reaction_cool Cool to Stop Reaction reaction_heat->reaction_cool analysis_extract Headspace SPME reaction_cool->analysis_extract analysis_gcms GC-MS Analysis analysis_extract->analysis_gcms analysis_data Data Processing & Comparison analysis_gcms->analysis_data

Caption: Experimental workflow for pyrazine formation and analysis.

Pyrazine Formation Pathway

The formation of pyrazines primarily occurs through the Maillard reaction. The key steps involving the amino acid are the Strecker degradation and subsequent condensation reactions.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product amino_acid Amino Acid amadori Amadori/Heyns Products amino_acid->amadori aminoketone α-Aminoketone amino_acid->aminoketone strecker_aldehyde Strecker Aldehyde amino_acid->strecker_aldehyde reducing_sugar Reducing Sugar reducing_sugar->amadori dicarbonyl α-Dicarbonyls amadori->dicarbonyl dicarbonyl->aminoketone Strecker Degradation dicarbonyl->strecker_aldehyde dihydropyrazine Dihydropyrazine aminoketone->dihydropyrazine Condensation pyrazine Pyrazines dihydropyrazine->pyrazine Oxidation

Caption: Maillard reaction pathway for pyrazine formation.

References

Efficacy of 2,6-Dimethylpyrazine as a flavor enhancer compared to other pyrazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the flavor-enhancing efficacy of 2,6-Dimethylpyrazine against other notable pyrazines. The information presented is supported by experimental data from peer-reviewed scientific literature, offering an objective analysis for professionals in research and development.

Quantitative Comparison of Pyrazine Flavor Profiles

The following table summarizes the quantitative data on various pyrazines, including their typical concentrations found in food products, their sensory descriptors, and their odor thresholds in water. This data allows for a direct comparison of the flavor potency and characteristics of this compound with other commonly occurring pyrazines.

Pyrazine CompoundTypical Concentration Range (µg/L) in Soy Sauce Aroma Baijiu[1][2][3]Sensory Descriptor(s)Odor Threshold in Water (ppb)
This compound 460 - 1590 Nutty, cocoa, roasted, meaty, coffee-like [4][5]-
2-Methylpyrazine-Green, nutty, cocoa, musty, potato, fishy-ammoniacal notes60,000
2-Ethylpyrazine-Musty, nutty, buttery, peanut odor; chocolate-peanut taste6,000
2,3-Dimethylpyrazine14.2 - 138.3Nutty, roasted, baked potato-
2,5-Dimethylpyrazine205 - 945Nutty, roasted, chocolate, coffee35,000[6]
2,3,5-Trimethylpyrazine317 - 1755Roasted, nutty, earthy, baked potato-
2,3,5,6-Tetramethylpyrazine475 - 1862Roasted, nutty, cocoa, coffee38[6]
2-Ethyl-3-methylpyrazine-Roasted hazelnut, nutty-
2-Ethyl-5-methylpyrazine19.5 - 101.3Roasted, nutty, earthy-
2-Ethyl-6-methylpyrazine22.1 - 60.1Roasted hazelnut-
2-Ethyl-3,5-dimethylpyrazine4.0 - 24.8Roasted, nutty, earthy, potato0.04[6]
2,3-Diethyl-5-methylpyrazine1.1 - 15.5Earthy, roasted, nutty-
Acetylpyrazine-Popcorn-like, roasted, nutty-
2-Methoxy-3-isopropylpyrazine-Green bell pepper, earthy, pea-like-

Efficacy as a Flavor Enhancer

Recent studies have demonstrated the significant role of pyrazines, including this compound, as flavor enhancers, particularly in synergistic interactions with other compounds.

A key finding is that pyrazines at sub-threshold concentrations—levels at which they are not individually detectable—can significantly lower the odor threshold of other flavor-active compounds. One study on soy sauce aroma Baijiu found that a mixture of four sub-threshold pyrazines reduced the odor threshold of a mixture of four supra-threshold pyrazines by a factor of 3.2.[1] This synergistic effect highlights the potential of pyrazines to enhance and modify the overall flavor profile of a product even when present at very low levels.

Furthermore, specific research has identified this compound as a potent saltiness-enhancing agent. A study investigating odor-induced saltiness enhancement found that this compound, along with other pyrazines, significantly enhanced the perception of saltiness in a salt solution.[7] This finding is particularly relevant for the development of reduced-sodium food products where maintaining a desirable salty taste is a major challenge.

Experimental Protocols

The data presented in this guide is based on established analytical and sensory evaluation methodologies. Below are detailed protocols for the key experiments cited.

Instrumental Analysis: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is utilized for the accurate quantification of pyrazine compounds in a liquid matrix.

  • Sample Preparation: Samples are typically prepared by direct injection after filtration to remove any particulate matter.

  • Chromatographic Separation:

    • Column: A suitable reversed-phase column (e.g., Acquity UPLC BEH C18) is used for separation.

    • Mobile Phase: A gradient elution is employed using a binary solvent system, typically consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: A constant flow rate, for instance, 0.3 mL/min, is maintained.

    • Column Temperature: The column is maintained at a constant temperature, for example, 40 °C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Two MRM transitions are typically monitored for each pyrazine: one for quantification and one for confirmation.

  • Quantification: External calibration curves are generated using certified reference standards of the target pyrazines to determine their concentrations in the samples.

Sensory Evaluation: 3-Alternative Forced-Choice (3-AFC) Test for Odor Threshold Determination

This protocol is a standard method for determining the detection threshold of a specific odorant.

  • Panelist Selection and Training: A panel of trained sensory assessors with demonstrated olfactory acuity is selected.

  • Sample Preparation: A series of dilutions of the target pyrazine compound is prepared in a neutral solvent (e.g., deionized water or a dilute ethanol-water solution).

  • Test Procedure:

    • For each dilution level, three samples are presented to each panelist: two are blanks (solvent only), and one contains the diluted pyrazine.

    • The samples are presented in a randomized and blind manner.

    • Panelists are instructed to identify the sample that is different from the other two.

  • Data Analysis: The results are analyzed to determine the concentration at which 50% of the panelists can correctly identify the odd sample. This concentration is defined as the odor detection threshold.[8]

Sensory Evaluation: Quantitative Descriptive Analysis (QDA®)

QDA® is a method used to identify and quantify the sensory attributes of a product.[9][10]

  • Panelist Selection and Training: A small group of highly trained panelists (typically 8-12) is selected. Training involves developing a consensus vocabulary to describe the sensory attributes of the product and calibrating the panelists on the use of intensity scales.

  • Lexicon Development: The panel, through open discussion and exposure to a range of relevant products, develops a comprehensive list of descriptive terms for the aroma, flavor, and texture of the samples.

  • Intensity Scaling: Panelists rate the intensity of each attribute on a line scale (e.g., a 15-cm line anchored with "low" and "high").

  • Data Collection: Panelists evaluate the samples individually in a controlled environment and record their ratings for each attribute.

  • Data Analysis: The data is statistically analyzed, often using Analysis of Variance (ANOVA), to determine significant differences in sensory attributes between products. The results are frequently visualized using spider web plots to provide a graphical representation of the product's sensory profile.[9]

Visualizing the Pathways and Processes

To better illustrate the concepts and methodologies discussed, the following diagrams have been generated using Graphviz.

G cluster_receptor Taste Receptor Cell cluster_intracellular Intracellular Signaling cluster_response Cellular Response cluster_brain Brain Pyrazine Pyrazine (Flavor Enhancer) Receptor G-Protein Coupled Receptor (GPCR) Pyrazine->Receptor Binds to G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers Ion_Channel TRPM5 Ion Channel Activation Ca_Release->Ion_Channel Activates Depolarization Cell Depolarization Ion_Channel->Depolarization Leads to Neurotransmitter Neurotransmitter Release (e.g., ATP) Depolarization->Neurotransmitter Causes Signal_Transmission Signal to Brain via Gustatory Nerve Neurotransmitter->Signal_Transmission Initiates Flavor_Perception Enhanced Flavor Perception Signal_Transmission->Flavor_Perception Results in

Caption: Plausible signaling pathway for pyrazine-induced flavor enhancement.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Processing Sample Food/Beverage Sample Extraction Volatile Compound Extraction (e.g., SPME, SAFE) Sample->Extraction Concentration Extract Concentration Extraction->Concentration GC Gas Chromatography (GC) Separation Concentration->GC Sniffing_Port Olfactory Detection Port (Human Assessor) GC->Sniffing_Port Effluent Splitting MS Mass Spectrometry (MS) Identification GC->MS Effluent Splitting Aromagram Aromagram Generation (Odor Description & Intensity) Sniffing_Port->Aromagram Chromatogram Mass Chromatogram MS->Chromatogram Data_Analysis Data Integration and Compound Identification Aromagram->Data_Analysis Chromatogram->Data_Analysis

References

The Maillard Reaction Maze: Validating 2,6-Dimethylpyrazine as a Food Processing Marker

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for reliable chemical markers to monitor food processing is a critical pursuit in ensuring food quality, safety, and consistency. Among the myriad of compounds generated during thermal processing, 2,6-dimethylpyrazine has emerged as a significant indicator, particularly for processes involving the Maillard reaction. This guide provides an objective comparison of this compound with other established markers, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate marker for their specific applications.

Unveiling the Markers: A Head-to-Head Comparison

The Maillard reaction, a complex cascade of chemical reactions between amino acids and reducing sugars, is responsible for the desirable color, aroma, and flavor of many cooked foods. It also, however, leads to the formation of various chemical compounds, some of which can serve as markers for the extent of processing. Here, we compare this compound with two other widely used Maillard reaction markers: furosine and Nε-(carboxymethyl)lysine (CML).

MarkerFormation PathwayTypical Food MatrixAdvantagesDisadvantages
This compound Intermediate to late stage of the Maillard reaction, Strecker degradationCoffee, baked goods, roasted nuts, cocoa, soy sauce- Strong correlation with desirable roasted, nutty, and cocoa-like flavors.- Volatile nature allows for non-invasive headspace analysis.- Formation is highly dependent on the specific amino acid and sugar precursors present.- Can also be formed through microbial activity, potentially leading to false positives.
Furosine Early stage of the Maillard reaction (from Amadori product)Milk and dairy products, infant formula- Good indicator of the initial stages of heat treatment.- Well-established analytical methods (HPLC).[1][2][3]- Not indicative of the full extent of the Maillard reaction.- Can degrade at higher temperatures, leading to underestimation of processing intensity.
Nε-(carboxymethyl)lysine (CML) Advanced glycation end-product (AGE) formed in the later stages of the Maillard reaction and via lipid peroxidationMeat products, baked goods, pasteurized products- A marker for advanced stages of the Maillard reaction and overall thermal load.- Associated with potential health implications (a marker for AGEs).[4][5][6][7]- Less volatile, requiring more complex sample preparation for analysis.- Formation can be influenced by factors other than the Maillard reaction, such as oxidation.

Quantitative Insights: Marker Concentrations in Processed Foods

The concentration of these markers varies significantly depending on the food matrix, processing conditions (time, temperature), and the initial composition of the raw materials. The following table summarizes typical concentration ranges found in various food products.

Food ProductProcessing MethodThis compoundFurosineCML
Roasted CoffeeRoasting2.10 - 3.03 µg/g[8]--
Baked Goods (Bread)Baking~10 ppm[9]--
Soy Sauce Aroma BaijiuFermentation & Distillation460 - 1590 µg/L[10][11]--
UHT MilkUltra-High Temperature Processing-Good correlation with lactulose[2]-
Sterilized Ground PorkCommercial Sterilization (121°C)--58.5 - 85.4 mg/kg protein[7]
Pasteurized MilkPasteurization-<10 mg/100g protein[12]-

Experimental Corner: Protocols for Marker Analysis

Accurate quantification of these markers is paramount for their effective use. Below are detailed methodologies for the analysis of this compound and furosine, representing common analytical approaches for volatile and non-volatile markers, respectively.

Protocol 1: Analysis of this compound in Coffee using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is suitable for the analysis of volatile compounds like pyrazines from a solid or liquid matrix.

1. Sample Preparation:

  • Grind roasted coffee beans to a consistent particle size.

  • Accurately weigh 1-2 g of ground coffee into a 20 mL headspace vial.

  • Add a known amount of an appropriate internal standard (e.g., deuterated this compound) for quantitative analysis.

  • Seal the vial with a PTFE/silicone septum.

2. HS-SPME Conditions:

  • Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • Incubation Temperature: 80°C

  • Incubation Time: 20 minutes with agitation

  • Extraction Time: 50 minutes at 50°C

3. GC-MS Conditions:

  • Injector Temperature: 250°C (splitless mode)

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C for 2 minutes

    • Ramp to 150°C at 3°C/min

    • Ramp to 250°C at 10°C/min and hold for 5 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-300

    • Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

4. Quantification:

  • Identify this compound based on its retention time and mass spectrum.

  • Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve prepared with standards.

Protocol 2: Analysis of Furosine in Milk using High-Performance Liquid Chromatography (HPLC)

This method is a standard approach for quantifying furosine in dairy products.

1. Sample Preparation (Acid Hydrolysis):

  • To 1-5 mL of milk, add an equal volume of concentrated hydrochloric acid (e.g., 8 M HCl).

  • Hydrolyze the mixture at 110°C for 23 hours in a sealed tube.

  • Cool the hydrolysate and filter it through a 0.45 µm filter.

  • Dilute the filtered hydrolysate with a suitable mobile phase.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a solution of 0.1% trifluoroacetic acid in water/acetonitrile (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV detector at 280 nm

3. Quantification:

  • Identify furosine based on its retention time compared to a furosine standard.

  • Quantify using a calibration curve prepared with furosine standards. The results are typically expressed as mg of furosine per 100 g of protein.

Visualizing the Science

To better understand the relationships and processes discussed, the following diagrams are provided.

Maillard_Reaction_Markers cluster_Maillard Maillard Reaction Stages Initial Initial Amadori Products Amadori Products Initial->Amadori Products Rearrangement Intermediate Intermediate Final Final Intermediate->Final Polymerization Strecker Aldehydes Strecker Aldehydes Intermediate->Strecker Aldehydes Melanoidins (Color) Melanoidins (Color) Final->Melanoidins (Color) CML (Marker) CML (Marker) Final->CML (Marker) Reducing Sugars + Amino Acids Reducing Sugars + Amino Acids Reducing Sugars + Amino Acids->Initial Condensation Amadori Products->Intermediate Degradation Furosine (Marker) Furosine (Marker) Amadori Products->Furosine (Marker) Hydrolysis This compound (Marker) This compound (Marker) Strecker Aldehydes->this compound (Marker)

Formation of key markers during the Maillard reaction.

Experimental_Workflow_Pyrazine cluster_SamplePrep Sample Preparation cluster_Analysis HS-SPME-GC-MS Analysis cluster_Data Data Processing Coffee_Beans Roasted Coffee Beans Grinding Grind Beans Coffee_Beans->Grinding Vial Weigh into Headspace Vial Grinding->Vial Standard Add Internal Standard Vial->Standard Seal Seal Vial Standard->Seal Incubation Incubate and Extract (HS-SPME) Seal->Incubation Desorption Desorb in GC Inlet Incubation->Desorption Separation Chromatographic Separation (GC) Desorption->Separation Detection Mass Spectrometric Detection (MS) Separation->Detection Identification Identify Peak Detection->Identification Quantification Quantify using Calibration Curve Identification->Quantification

Workflow for this compound analysis.

Conclusion: Selecting the Right Tool for the Job

The validation of this compound as a marker for food processing is highly context-dependent. Its strong correlation with the development of desirable roasted and nutty flavors makes it an excellent marker for processes like coffee roasting and baking, where these sensory attributes are paramount.[9][13][14] However, its utility may be limited in applications where flavor formation is not the primary concern or where microbial activity could be a confounding factor.

In contrast, furosine serves as a precise indicator for the initial stages of heat treatment, particularly in dairy products, making it ideal for quality control in pasteurization and UHT processes.[1][2][3][12] For assessing the overall thermal impact and the formation of advanced glycation end-products, CML is a more suitable marker, especially in meat processing.[4][5][6][7]

Ultimately, the choice of a food processing marker should be guided by the specific goals of the analysis, the nature of the food matrix, and the processing conditions employed. A multi-marker approach, combining the analysis of compounds like this compound, furosine, and CML, can provide a more comprehensive understanding of the chemical changes occurring during food processing, enabling tighter control over product quality and safety.

References

Safety Operating Guide

Proper Disposal of 2,6-Dimethylpyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,6-Dimethylpyrazine, a flammable and harmful solid commonly used in research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

This compound is classified as a flammable solid that is harmful if swallowed and causes skin and eye irritation.[1][2] Appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be required for larger quantities.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. For larger spills, chemical-resistant apron or suit may be necessary.
Respiratory Protection Use in a well-ventilated area. If dust or vapors are likely to be generated, a NIOSH-approved respirator is required.

In Case of Exposure:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]

II. Operational Disposal Plan: A Step-by-Step Guide

The disposal of this compound must comply with all local, regional, and national environmental regulations.[4][5] Improper disposal, such as discarding in the regular trash or pouring down the drain, is prohibited.[5][6][7][8][9]

Step 1: Waste Identification and Segregation

  • All waste containing this compound must be classified as hazardous waste.[7]

  • Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[3][10]

  • Store waste in a designated "Satellite Accumulation Area".[10]

Step 2: Waste Containerization and Labeling

  • Use a dedicated, properly sealed, and chemically compatible container for this compound waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[7]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[7]

  • The label must also include the date of waste generation, the location of origin (e.g., lab room number), and the name of the principal investigator.[7]

Step 3: On-Site Accumulation and Storage

  • Store the sealed and labeled waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[2][11]

  • Ensure the storage area has secondary containment to manage any potential leaks.

  • Weekly inspections of the satellite accumulation area are required to check for container leakage.[10]

Step 4: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[7][8]

  • Do not attempt to transport hazardous waste off-site yourself. Transportation must be conducted by licensed hazardous waste transporters.[12][13]

  • Provide the EHS office with a complete list of the chemicals in the waste container.

Step 5: Spill Management

  • In the event of a spill, evacuate the immediate area and ensure proper ventilation.

  • Eliminate all ignition sources.[2][11]

  • For small spills, use a non-combustible absorbent material like sand or earth to contain the substance.

  • Collect the spilled material and absorbent into a suitable container for disposal as hazardous waste.[3][14]

  • For large spills, contact your institution's EHS or emergency response team immediately.

III. Quantitative Disposal Guidelines

Specific quantitative limits for the disposal of this compound are determined by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[12][15][16][17] These regulations govern the generation, transportation, treatment, storage, and disposal of hazardous waste. The following table provides general guidelines; however, always consult your local regulations and EHS office for specific quantitative thresholds.

ParameterGuidelineRegulatory Context
Small Quantity Generator (SQG) Generates between 100 kg and 1,000 kg of hazardous waste per month.Subject to specific RCRA regulations regarding storage time and personnel training.[16]
Large Quantity Generator (LQG) Generates 1,000 kg or more of hazardous waste per month.Subject to the most stringent RCRA regulations, including detailed contingency plans and reporting.[16]
Satellite Accumulation Limit Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste may be accumulated at or near the point of generation.This allows for the collection of waste in the laboratory before it is moved to a central accumulation area.[10]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: Waste Generation cluster_1 Step 1: Identification & Segregation cluster_2 Step 2: Containerization & Labeling cluster_3 Step 3: On-Site Storage cluster_4 Step 4: Professional Disposal start This compound Waste Generated identify Identify as Hazardous Waste start->identify segregate Segregate from Incompatible Chemicals identify->segregate containerize Use sealed, compatible container segregate->containerize label_waste Label with 'Hazardous Waste' and contents containerize->label_waste store Store in cool, dry, ventilated Satellite Accumulation Area label_waste->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs end_point Proper Disposal by Licensed Facility contact_ehs->end_point

Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 2,6-Dimethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate, essential guidance for the safe handling and disposal of 2,6-Dimethylpyrazine (CAS No. 108-50-9). Adherence to these procedures is critical to minimize risks and ensure a safe laboratory environment.

This compound is a flammable solid that is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1] It may also cause respiratory irritation.[1] Understanding and implementing the following personal protective equipment (PPE), handling, and disposal protocols is non-negotiable for the safety of all personnel.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendations OSHA/EN Standards
Eye and Face Protection Wear tight-fitting chemical splash goggles or a face shield. If inhalation hazards are present, a full-face respirator may be required.[1]Comply with OSHA 1910.133 or European Standard EN166.[2]
Hand Protection Wear chemical-resistant, impervious gloves. The most suitable glove material should be chosen in consultation with the glove supplier/manufacturer.[1] Nitrile rubber gloves (0.11mm) are a suggested option.[3]Approved standard (e.g., EN374)
Skin and Body Protection Wear impervious clothing to prevent skin contact.[4]-
Respiratory Protection If engineering controls are insufficient, use a suitable respirator. For risk assessments indicating the need for air-purifying respirators, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is a backup to engineering controls. A full-faced supplied air respirator is necessary if it's the sole means of protection.[3]MSHA/NIOSH approved or equivalent.

Hazard Summary

The following table outlines the key hazards associated with this compound, as identified by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard Class Hazard Statement
Physical Hazards H228: Flammable solid.[1]
Health Hazards H302: Harmful if swallowed.[1][4][5]
H315: Causes skin irritation.[1]
H318: Causes serious eye damage.[1]
H335: May cause respiratory irritation.[1]
Environmental Hazards H410: Very toxic to aquatic life with long lasting effects.[4]

Standard Operating Procedure for Handling

A systematic approach to handling this compound is crucial. The following workflow diagram and procedural steps provide a clear guide for safe laboratory operations.

Workflow for Handling this compound prep Preparation ppe Don PPE prep->ppe 1. Suit Up handling Handling in Ventilated Area ppe->handling 2. Proceed to Hood storage Secure Storage handling->storage 3. Store Securely cleanup Decontamination handling->cleanup 4. Clean Workspace waste Waste Disposal cleanup->waste 5. Dispose Waste

Safe Handling Workflow

Experimental Protocol:

  • Preparation : Before handling, ensure a well-ventilated area, such as a chemical fume hood, is operational.[4] Locate the nearest safety shower and eye wash station.[4]

  • Personal Protective Equipment (PPE) : Don the appropriate PPE as detailed in the table above.

  • Handling :

    • Avoid the formation of dust and aerosols.[4]

    • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]

    • Use explosion-proof electrical, ventilating, and lighting equipment.[1]

    • Ground and bond the container and receiving equipment to prevent static discharge.[2][6]

    • Use only non-sparking tools.[6]

    • Avoid breathing dust.[1]

    • Wash hands and any exposed skin thoroughly after handling.[2]

    • Do not eat, drink, or smoke when using this product.[1][2]

  • Storage :

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7]

    • Store locked up.[1]

    • Store away from incompatible materials such as oxidizing agents and strong acids.[2]

  • Decontamination :

    • Clean up spills immediately.[1]

    • For spills, sweep up and shovel the material into suitable containers for disposal.[2]

    • Flush the contaminated area with plenty of water.[1]

  • Waste Disposal : Dispose of contents and container in accordance with local, regional, national, and international regulations.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

Disposal Plan for this compound start Contaminated Material collect Collect in Labeled Container start->collect seal Seal Securely collect->seal store Store in Designated Area seal->store dispose Dispose via Licensed Contractor store->dispose end Disposal Complete dispose->end

References

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Retrosynthesis Analysis

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。